Calcium levulinate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O3.Ca/c2*1-4(6)2-3-5(7)8;/h2*2-3H2,1H3,(H,7,8);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKDPOQXVKRLEP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14CaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123-76-2 (Parent) | |
| Record name | Calcium levulinate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8060454 | |
| Record name | Pentanoic acid, 4-oxo-, calcium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: Solid; [Merck Index] Solid; [TCI America MSDS] | |
| Record name | Calcium levulinate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20112 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
591-64-0 | |
| Record name | Calcium levulinate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium levulinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pentanoic acid, 4-oxo-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanoic acid, 4-oxo-, calcium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium bis(4-oxovalerate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM LEVULINATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLQ966USIL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of calcium levulinate?
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of calcium levulinate, a significant organic calcium salt used in pharmaceutical formulations, drug development, and nutritional supplementation. It covers its chemical structure, physicochemical properties, synthesis, and mechanism of action, with a focus on providing detailed data and experimental protocols for a scientific audience.
Chemical Structure and Identification
This compound is the calcium salt of levulinic acid (4-oxopentanoic acid). It is typically available in anhydrous or dihydrate form. The structure consists of a central calcium ion (Ca²⁺) ionically bonded to two levulinate anions.
The key identifiers for this compound are summarized below.
| Identifier | Value (Anhydrous) | Value (Dihydrate) |
| IUPAC Name | calcium;4-oxopentanoate[1][2][3] | calcium;bis(4-oxopentanoate);dihydrate[4] |
| Molecular Formula | C₁₀H₁₄CaO₆[1][2][5][6] | C₁₀H₁₈CaO₈[4] |
| SMILES | CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].[Ca+2][1][2][7] | CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].O.O.[Ca+2][4][8] |
| InChI Key | APKDPOQXVKRLEP-UHFFFAOYSA-L[1][2][7] | WQFDRFDIWAMOPA-UHFFFAOYSA-L[8] |
| CAS Number | 591-64-0[1][5][6] | 5743-49-7[4][9] |
Physicochemical Properties
This compound is recognized for its high solubility and bioavailability, making it particularly suitable for parenteral and oral dosage forms.[10][11] Its high solubility of over 30% at 25°C is a notable advantage.[4][5]
| Property | Value | References |
| Molecular Weight | 270.29 g/mol (Anhydrous) | [1][2][5][6] |
| 306.32 g/mol (Dihydrate) | [4][9] | |
| Appearance | White crystalline or amorphous powder | [2][9] |
| Melting Point | 119-125 °C | [9][12] |
| pH (10% solution) | 7.0 - 8.5 | [9][12] |
| Solubility | Freely soluble in water; slightly soluble in alcohol. | [9][10][13] |
| Loss on Drying | 10.5% - 12.0% (Dihydrate) | [12][14] |
| Calcium Content | ~14.8% (higher than calcium lactate) | [4][5][15] |
Experimental Protocols
This section details methodologies for the synthesis and quality control analysis of this compound, compiled from established literature and patents.
The synthesis of this compound is a straightforward acid-base reaction. It can be prepared from biomass-derived levulinic acid and a calcium source, such as calcium hydroxide (B78521) or calcium carbonate from eggshells.[16][17][18]
Protocol: (Based on reaction with Calcium Hydroxide[15][17])
-
Preparation: Add a stoichiometric amount of calcium hydroxide to a reaction vessel containing purified water.
-
Reaction: While stirring, slowly add levulinic acid to the calcium hydroxide slurry at room temperature (20-25°C).
-
pH Control: Continue the addition of levulinic acid until the reaction mixture reaches a pH of approximately 6.7-7.0 to ensure complete neutralization.
-
Purification: The resulting solution may be treated with activated carbon for decolorization and then filtered to remove impurities.
-
Crystallization: The clear filtrate is concentrated and then cooled to a low temperature (0-5°C) to induce crystallization of this compound dihydrate.
-
Isolation & Drying: The crystals are isolated by filtration, washed with cold water, and then dried under vacuum at 60°C.[12]
The purity of this compound is determined by a complexometric titration assay to quantify the calcium content.[12][14]
Protocol:
-
Sample Preparation: Accurately weigh approximately 600 mg of this compound and dissolve it in 150 mL of water containing 2 mL of 3 N hydrochloric acid.
-
Titration Setup: Use a magnetic stirrer for continuous mixing. Add 30 mL of 0.05 M edetate disodium (B8443419) (EDTA) VS from a 50-mL buret.
-
pH Adjustment: Add 15 mL of 1 N sodium hydroxide to the solution.
-
Indicator: Add approximately 300 mg of hydroxy naphthol blue indicator.
-
Endpoint: Continue the titration with 0.05 M edetate disodium VS until a distinct blue endpoint is observed.
-
Calculation: Each mL of 0.05 M edetate disodium is equivalent to 13.51 mg of anhydrous this compound (C₁₀H₁₄CaO₆).
Visualized Workflows and Pathways
To better illustrate the processes and mechanisms related to this compound, the following diagrams are provided using the DOT language.
This diagram outlines the general laboratory-scale process for producing pure this compound.
Caption: Figure 1: General Workflow for this compound Synthesis.
This diagram illustrates the key steps of the USP titrimetric assay for determining the purity of this compound.
Caption: Figure 2: Workflow for USP Titrimetric Assay.
As a calcium supplement, this compound serves to increase extracellular and subsequently intracellular calcium concentrations. The dissociated Ca²⁺ ions then act as crucial second messengers in signal transduction.
Caption: Figure 3: Role of Ca²⁺ in a General Signaling Pathway.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound anhydrous 591-64-0 [mail.thegoodscentscompany.com]
- 4. This compound | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. globalcalcium.com [globalcalcium.com]
- 6. This compound | 591-64-0 [chemicalbook.com]
- 7. Pentanoic acid, 4-oxo-, calcium salt | C10H14CaO6 | CID 11578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. Buy Products - PCCA - Professional Compounding Centers of America [pccarx.com]
- 10. This compound Dihydrate | High Purity | RUO [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. This compound [drugfuture.com]
- 13. This compound | CAS#:5743-49-7 | Chemsrc [chemsrc.com]
- 14. mubychem.net [mubychem.net]
- 15. CN1111150C - Preparing process and application of this compound - Google Patents [patents.google.com]
- 16. Straightforward synthesis of this compound from biomass-derived levulinic acid and calcium carbonate in egg-shells [idr.nitk.ac.in]
- 17. CN1304923A - Preparing process and application of this compound - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physicochemical Properties of Calcium Levulinate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium levulinate dihydrate, an organic calcium salt, is a key compound in pharmaceutical formulations and nutritional supplements. Its advantageous properties, such as good solubility and bioavailability, establish it as a preferred source of calcium for both parenteral and oral dosage forms. This technical guide offers an in-depth exploration of the core physicochemical properties of this compound dihydrate. It presents quantitative data in structured tables, details the experimental protocols for its characterization, and provides visual workflows for key analytical procedures.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound dihydrate are summarized below, providing a clear overview of its physical and chemical attributes.
General Properties
| Property | Description |
| Chemical Name | Calcium di(4-oxopentanoate) dihydrate |
| CAS Number | 5743-49-7 |
| Chemical Formula | C10H14CaO6·2H2O |
| Molecular Weight | 306.32 g/mol |
| Appearance | White or almost white, crystalline or amorphous powder.[1] It may possess a faint odor reminiscent of burnt sugar.[1] |
Quantitative Physicochemical Data
The following table outlines the key quantitative physicochemical parameters of this compound dihydrate, crucial for its application in pharmaceutical development.
| Parameter | Value |
| Melting Point | 119-125 °C[1][2] |
| pH (1 in 10 solution) | 7.0-8.5[1][2] |
| Solubility in Water | Freely soluble[1][3][4] |
| Solubility in Ethanol (96%) | Very slightly soluble[3][4] |
| Solubility in Methylene Chloride | Practically insoluble[3][4] |
| Loss on Drying | 10.5%-12.0%[2] |
| Calcium Content (dried basis) | 97.5%-100.5% of C10H14CaO6 |
Crystal Structure
The crystal structure of this compound dihydrate is a one-dimensional coordination polymer.[5] The calcium ion (Ca²⁺) is situated on a twofold rotation axis and is octacoordinated.[5][6] This coordination complex consists of two water molecules and six oxygen atoms from four symmetry-related carboxylate ligands, resulting in a distorted square-antiprismatic geometry.[5][6] The levulinate ligands function in both a bidentate chelate and a bridging mode.[5][6] This arrangement generates a polymeric chain structure.[5][6] The structure is further stabilized by intra- and intermolecular hydrogen bonds involving the water molecules, forming a three-dimensional network.[5]
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of this compound dihydrate are outlined below, based on established pharmacopeial procedures.
Determination of Melting Range
The melting range is determined using the USP <741> Class I method.
Apparatus:
-
A suitable melting range apparatus with a transparent fluid bath, a stirring device, a calibrated thermometer, and a controlled heat source.
-
Capillary tubes (approximately 10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).
Procedure:
-
Reduce the substance to a fine powder and, unless otherwise specified, dry it at a temperature considerably below its melting point.
-
Charge the capillary tube with the dry powder to a height of 2.5-3.5 mm when packed tightly.
-
Heat the bath until the temperature is approximately 10°C below the expected melting point.
-
Introduce the charged capillary tube into the bath.
-
Heat the bath at a rate of 1 ± 0.5 °C per minute.
-
Record the temperature at which the column of the substance collapses against the side of the tube (the beginning of melting) and the temperature at which the substance becomes completely liquid (the end of melting). This range is the melting range.
pH Determination
The pH of a this compound dihydrate solution is measured according to USP <791>.
Apparatus:
-
A calibrated pH meter with a glass electrode and a suitable reference electrode, capable of reproducing pH values to 0.02 units.
Procedure:
-
Prepare a 1 in 10 solution of this compound dihydrate in carbon dioxide-free water.
-
Standardize the pH meter using two buffer solutions for standardization whose difference in pH does not exceed 4 units and such that the expected pH of the sample falls between them.
-
Rinse the electrodes thoroughly with the test solution.
-
Immerse the electrodes in the sample solution and record the pH value once a stable reading is obtained. All measurements should be performed at 25 ± 2 °C.
Loss on Drying
The loss on drying is determined as per the procedure outlined in USP <731>. This test measures the amount of volatile matter driven off under specified conditions.
Apparatus:
-
A shallow, glass-stoppered weighing bottle.
-
A drying oven capable of maintaining the specified temperature.
-
A desiccator.
Procedure:
-
Tare a clean, dry, glass-stoppered weighing bottle.
-
Transfer approximately 1 to 2 g of the sample to the bottle and weigh it accurately.
-
Distribute the sample as evenly as possible.
-
Place the loaded bottle in the drying oven, remove the stopper, and leave the stopper in the oven as well.
-
Dry the sample at a pressure not exceeding 5 mm of mercury at 60°C for 5 hours.[7]
-
Upon completion of drying, promptly close the bottle, transfer it to a desiccator to cool to room temperature, and then weigh it.
-
The loss on drying is calculated as the percentage of weight lost from the original sample weight.
Identification by Infrared Absorption Spectrophotometry
This identification test is performed according to USP <197K>.
Procedure:
-
Triturate 1 to 2 mg of the substance with 300 to 400 mg of dry, finely powdered potassium bromide.
-
Grind the mixture until it is uniform.
-
Prepare a transparent disk from the mixture using a suitable die.
-
Record the infrared absorption spectrum of the disk.
-
Concurrently, record the spectrum of a USP this compound Reference Standard prepared in the same manner.
-
The absorption spectrum of the sample should be concordant with the spectrum of the reference standard.
Assay by Complexometric Titration
The calcium content is determined by a complexometric titration with edetate disodium (B8443419) (EDTA).
Reagents:
-
0.05 M Edetate Disodium (EDTA) VS
-
3 N Hydrochloric Acid
-
1 N Sodium Hydroxide (B78521)
-
Hydroxy Naphthol Blue indicator
Procedure:
-
Accurately weigh about 600 mg of this compound.
-
Dissolve the sample in 150 mL of water containing 2 mL of 3 N hydrochloric acid.
-
While stirring, add 30 mL of 0.05 M EDTA VS from a buret.
-
Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.
-
Continue the titration with 0.05 M EDTA VS to a blue endpoint.
-
Each mL of 0.05 M edetate disodium is equivalent to 13.51 mg of C10H14CaO6.[7]
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental protocols for the physicochemical characterization of this compound dihydrate.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for pH Measurement.
Caption: Workflow for Loss on Drying Test.
Caption: Workflow for Calcium Assay by Titration.
References
A Comprehensive Technical Guide to the Synthesis of Calcium Levulinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis mechanism of calcium levulinate, a highly bioavailable organic calcium salt. With applications in pharmaceuticals as a calcium supplement and in the food industry as a fortifier, a thorough understanding of its synthesis is crucial for process optimization and quality control.[1][2] This document details the core chemical reactions, experimental protocols, and quantitative data associated with its preparation.
Core Synthesis Mechanism: An Acid-Base Neutralization
The fundamental principle behind the synthesis of this compound is a straightforward acid-base neutralization reaction. Levulinic acid (4-oxopentanoic acid), a versatile platform chemical often derived from the degradation of cellulose, possesses a carboxylic acid group that readily reacts with a calcium source.[3] The most common and economically viable calcium sources for this synthesis are calcium hydroxide (B78521) (Ca(OH)₂) and calcium carbonate (CaCO₃).[4][5][6]
The reaction involves the transfer of a proton (H⁺) from the carboxylic acid group of two levulinic acid molecules to the hydroxide ions (OH⁻) from calcium hydroxide or the carbonate ion (CO₃²⁻) from calcium carbonate. This results in the formation of the calcium salt of levulinic acid, water, and in the case of calcium carbonate, carbon dioxide.
Reaction with Calcium Hydroxide:
2 C₅H₈O₃ + Ca(OH)₂ → Ca(C₅H₇O₃)₂ + 2 H₂O
Reaction with Calcium Carbonate:
2 C₅H₈O₃ + CaCO₃ → Ca(C₅H₇O₃)₂ + H₂O + CO₂
The resulting product is typically isolated as this compound dihydrate (Ca(C₅H₇O₃)₂·2H₂O) upon crystallization from an aqueous solution.[4]
Reaction Kinetics and Thermodynamics
The reaction is an exothermic acid-base neutralization. The primary driving force is the formation of a stable salt and water. The reaction rate is influenced by several factors:
-
Temperature: While the reaction can proceed at room temperature, elevated temperatures (e.g., 50°C) can increase the reaction rate and ensure completion, particularly when using the less soluble calcium carbonate.[5][6]
-
pH: Careful control of the pH is critical. The reaction is typically carried out to a final pH of 6.7-7.0 to ensure complete neutralization of the levulinic acid without creating an overly alkaline environment which could promote side reactions.[2][7]
-
Mixing: Adequate agitation is essential to ensure efficient contact between the reactants, especially given the limited solubility of calcium hydroxide and calcium carbonate in water.
-
Particle Size of Calcium Source: When using calcium carbonate, a smaller particle size will increase the surface area available for reaction, leading to a faster reaction rate.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using both calcium hydroxide and calcium carbonate.
Synthesis using Calcium Hydroxide
This protocol is a common method for producing high-purity this compound.
Materials:
-
Levulinic Acid (C₅H₈O₃)
-
Calcium Hydroxide (Ca(OH)₂)
-
Deionized Water
-
Activated Carbon (for decolorization)
Equipment:
-
Glass reactor with overhead stirrer, dropping funnel, and pH probe
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Crystallization vessel
-
Vacuum oven
Procedure:
-
Preparation: Charge the reactor with a calculated amount of deionized water. Slowly add the stoichiometric amount of calcium hydroxide while stirring to form a suspension.
-
Reaction: At room temperature (20-25°C), slowly add levulinic acid dropwise to the calcium hydroxide suspension under continuous agitation.[2][7]
-
pH Control: Monitor the pH of the reaction mixture continuously. The addition of levulinic acid should be controlled to maintain a steady reaction rate and to reach a final pH of 6.7-6.8.[7]
-
Decolorization: Once the reaction is complete, heat the solution and add a small amount of activated carbon to remove any colored impurities. Stir for a short period.
-
Filtration: Filter the hot solution to remove the activated carbon and any unreacted calcium hydroxide.
-
Crystallization: Cool the filtrate to a low temperature (0-5°C) to induce crystallization of this compound dihydrate.[2][7]
-
Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of cold deionized water to remove any soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below 50°C to obtain this compound dihydrate. Drying at temperatures above 50°C may lead to the loss of water of crystallization.[2][7]
Synthesis using Calcium Carbonate from Eggshells
This method presents a sustainable approach utilizing a readily available bio-waste material.
Materials:
-
Levulinic Acid (C₅H₈O₃)
-
Poultry Eggshells (as a source of CaCO₃)
-
Deionized Water
Equipment:
-
Mortar and pestle or grinder
-
Glass reactor with overhead stirrer and heating capabilities
-
Filtration apparatus
-
Crystallization vessel
-
Oven
Procedure:
-
Preparation of Calcium Carbonate: Wash the poultry eggshells thoroughly with water to remove any organic residues. Dry the shells and then grind them into a fine powder.
-
Reaction: In the reactor, suspend the powdered eggshells (1.5 equivalents) in deionized water. Heat the suspension to 50°C with mechanical stirring.[5][6]
-
Addition of Levulinic Acid: Slowly add the biomass-derived levulinic acid to the heated suspension.
-
Reaction Completion: Maintain the reaction at 50°C for approximately 2 hours to ensure complete reaction, which is indicated by the cessation of carbon dioxide evolution.[5][6]
-
Filtration: Filter the hot solution to remove any unreacted eggshell particles or other insoluble impurities.
-
Crystallization: Allow the filtrate to cool to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation: Collect the crystalline solid of this compound by filtration.
-
Drying: Dry the product in an oven. The isolated yield can be as high as 97%.[5][6]
Data Presentation
Quantitative Synthesis Data
| Parameter | Synthesis with Calcium Hydroxide | Synthesis with Calcium Carbonate (Eggshells) | Reference |
| Stoichiometry | 2:1 molar ratio of Levulinic Acid to Ca(OH)₂ | 2:1 molar ratio of Levulinic Acid to CaCO₃ (1.5 equivalents of CaCO₃ used) | [2],[5][6] |
| Temperature | 20-25°C (Room Temperature) | 50°C | [2][7],[5][6] |
| Reaction Time | Not specified, controlled by rate of addition | 2 hours | [5][6] |
| Final pH | 6.7 - 6.8 | Not specified | [2][7] |
| Crystallization Temp. | 0-5°C | Room temperature followed by ice bath | [2][7],[5] |
| Isolated Yield | High (exact % not consistently reported) | Up to 97% | [5][6] |
Physicochemical Properties of this compound Dihydrate
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄CaO₆·2H₂O | [8] |
| Molecular Weight | 306.32 g/mol | [8] |
| Appearance | White or almost white crystalline powder | [8][9] |
| Solubility in Water | Freely soluble; >30% at 25°C | [1][8][9] |
| Solubility in Ethanol | Very slightly soluble | [8][9] |
| Melting Point | 119-125°C | [3] |
| pH (1 in 10 solution) | 7.0 - 8.5 | [3] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General reaction pathways for this compound synthesis.
Caption: A typical experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound is a well-established and efficient process, primarily relying on the acid-base neutralization of levulinic acid with either calcium hydroxide or calcium carbonate. The choice of calcium source can be influenced by factors such as cost, purity requirements, and sustainability considerations, with eggshells offering a green alternative. Key to a successful synthesis is the careful control of reaction parameters, particularly pH and temperature, followed by a systematic purification and crystallization process. The resulting this compound dihydrate is a stable and highly water-soluble compound, making it an excellent choice for pharmaceutical and nutraceutical applications. This guide provides the foundational knowledge and practical protocols for researchers and professionals working on the development and production of this important calcium salt.
References
- 1. This compound | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1304923A - Preparing process and application of this compound - Google Patents [patents.google.com]
- 3. This compound BP Ph Eur USP Grade Manufacturers [aakashmanthanindustries.com]
- 4. benchchem.com [benchchem.com]
- 5. Straightforward synthesis of this compound from biomass-derived levulinic acid and calcium carbonate in egg-shells [idr.nitk.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. CN1111150C - Preparing process and application of this compound - Google Patents [patents.google.com]
- 8. This compound dihydrate | 5743-49-7 [chemicalbook.com]
- 9. This compound Dihydrate | High Purity | RUO [benchchem.com]
Solubility of calcium levulinate in water and other solvents.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of calcium levulinate in water and other solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.
Introduction
This compound, the calcium salt of levulinic acid, is an organic calcium supplement. It is known for its high bioavailability and is often preferred in pharmaceutical formulations. A critical physicochemical property influencing its application is its solubility, which affects dissolution rate, absorption, and ultimately, therapeutic efficacy. This guide summarizes the available quantitative and qualitative solubility data for this compound and provides a detailed experimental protocol for its determination.
Solubility Data
The solubility of this compound has been characterized in various solvents. The following tables present a summary of the available data.
Table 1: Solubility of this compound in Aqueous and Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Classification |
| Water | 25 | > 30[1][2][3] | Freely Soluble[4][5] |
| Ethanol (96%) | Not Specified | Not Specified | Very Slightly Soluble[4][5] |
| Methylene Chloride | Not Specified | Not Specified | Practically Insoluble[4][5] |
| Methanol | Not Specified | Data Not Available | - |
| Acetone | Not Specified | Data Not Available | - |
| Isopropanol | Not Specified | Data Not Available | - |
Table 2: Temperature-Dependent Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| Data Not Available | Data Not Available |
Experimental Protocol for Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This method is based on achieving a saturated solution of the compound in a specific solvent at a constant temperature and then measuring the concentration of the dissolved solute.
Materials and Equipment
-
This compound (pure solid)
-
Solvent of interest (e.g., purified water, ethanol)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Syringe filters (with a pore size appropriate to remove undissolved solids, e.g., 0.45 µm)
-
Syringes
-
Vials for sample collection
-
Analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometer)
Procedure
-
Preparation of Solvent: Prepare the desired solvent. For aqueous solutions, use purified, deionized water.
-
Addition of Solute: Add an excess amount of this compound to a series of flasks containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Place the flasks in a constant temperature shaker bath set to the desired temperature. Agitate the flasks for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the undissolved solids settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the withdrawn sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.
-
Dilution (if necessary): Depending on the concentration of the saturated solution and the analytical method's linear range, the filtered sample may need to be accurately diluted with the solvent.
-
Concentration Analysis: Analyze the concentration of this compound in the diluted (or undiluted) sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in g/100 mL or mg/mL.
Visualization of Experimental Workflow
The following diagram illustrates the key steps involved in the experimental determination of solubility using the shake-flask method.
Conclusion
This technical guide provides a summary of the currently available solubility data for this compound and a detailed protocol for its experimental determination. While qualitative data indicates good solubility in water, there is a notable lack of specific quantitative data in the public domain, particularly concerning the temperature dependence and solubility in various organic solvents. The provided experimental workflow offers a robust methodology for researchers to generate this critical data, which is essential for the effective formulation and development of pharmaceutical products containing this compound.
References
- 1. This compound | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. globalcalcium.com [globalcalcium.com]
- 3. CN1111150C - Preparing process and application of this compound - Google Patents [patents.google.com]
- 4. This compound BP Ph Eur USP Grade Manufacturers [calciumdobesilate.com]
- 5. This compound Manufacturer Exporter [anmolbiz.mubychem.com]
Spectroscopic Analysis of Calcium Levulinate: A Technical Guide Using NMR and FTIR
Introduction
Calcium levulinate, the calcium salt of levulinic acid, is a highly soluble and bioavailable form of calcium, making it a valuable compound in pharmaceutical formulations, nutritional supplements, and food fortification.[1] Its synthesis typically involves the reaction of levulinic acid, a biomass-derived platform chemical, with a calcium source such as calcium hydroxide (B78521) or calcium carbonate.[2][3][4] For researchers, scientists, and drug development professionals, rigorous quality control and structural confirmation are paramount. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound using Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed experimental protocols and data interpretation.
Chemical Structure and Key Functional Groups
To understand the spectroscopic data, it is essential to first identify the key functional groups within the this compound molecule. The structure consists of a calcium cation (Ca²⁺) and two levulinate anions. Each levulinate anion possesses a carboxylate group (-COO⁻) and a ketone group (C=O), which are the primary reporters in both FTIR and NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying functional groups in a molecule. By measuring the absorption of infrared radiation, it provides a unique molecular "fingerprint." For this compound, FTIR is primarily used to confirm the presence of the ketone and carboxylate groups and the absence of the carboxylic acid hydroxyl group from the starting material, levulinic acid.
Experimental Protocol: FTIR Analysis
A common method for analyzing solid samples like this compound is the Potassium Bromide (KBr) pellet technique.
-
Sample Preparation :
-
Dry the this compound sample under vacuum at 60°C for 5 hours to remove residual water, as the dihydrate is common.[5]
-
Grind 1-2 mg of the dried sample with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
-
Pellet Formation :
-
Press the powder under high pressure (approx. 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent disc.
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample chamber to subtract atmospheric CO₂ and H₂O signals.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis :
-
Process the resulting spectrum to identify the wavenumbers (cm⁻¹) of major absorption bands.
-
Compare the observed peaks with known frequencies for characteristic functional groups.
-
Data Presentation: Characteristic FTIR Peaks
The table below summarizes the expected characteristic vibrational frequencies for this compound. The most significant spectral feature distinguishing it from levulinic acid is the absence of the broad O-H stretch from the carboxylic acid (typically ~3300-2500 cm⁻¹) and the appearance of strong carboxylate stretches.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C-H (Aliphatic) Stretch | 2950–2850 | From CH₃ and CH₂ groups |
| C=O (Ketone) Stretch | ~1715 | Strong, sharp absorption |
| C=O (Carboxylate) Asymmetric | 1600–1550 | Strong absorption, characteristic of salt |
| C=O (Carboxylate) Symmetric | 1450–1400 | Strong absorption, characteristic of salt |
| C-O Stretch | 1300–1200 | Medium to strong absorption |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C NMR are used to confirm the structure of this compound by identifying the number and connectivity of unique protons and carbons.
Experimental Protocol: NMR Analysis
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically Deuterium (B1214612) Oxide (D₂O), as this compound is highly water-soluble.
-
Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or use an external standard if needed.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup :
-
Place the NMR tube in the spectrometer (e.g., a 400 or 500 MHz instrument).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
Data Acquisition :
-
¹H NMR : Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30° or 90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are sufficient.
-
¹³C NMR : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (e.g., 128 to 1024 or more), with a longer relaxation delay (2-10 seconds).
-
-
Data Processing and Analysis :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) signals.
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shift (δ) scale using the reference standard (e.g., TSP at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Assign the peaks to the corresponding protons and carbons in the molecule.
-
Data Presentation: Expected NMR Chemical Shifts
The following tables present the expected chemical shifts for the levulinate anion. The data is based on reported values for the parent compound, levulinic acid, with adjustments to account for the deprotonation of the carboxylic acid to a carboxylate.[6] This deprotonation typically causes a slight upfield shift (to lower ppm) for nuclei near the carboxylate group (especially C4 and C5) due to increased electron density.
Table 1: ¹H NMR Data for Levulinate Anion (in D₂O)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (Position 1) | ~2.2 | Singlet (s) | 3H |
| CH₂ (Position 3) | ~2.8 | Triplet (t) | 2H |
| CH₂ (Position 4) | ~2.5 | Triplet (t) | 2H |
Table 2: ¹³C NMR Data for Levulinate Anion (in D₂O)
| Assignment | Chemical Shift (δ, ppm) | Description |
| C1 (CH₃) | ~30 | Methyl Carbon |
| C2 (C=O, Ketone) | ~218 | Ketone Carbonyl |
| C3 (CH₂) | ~39 | Methylene Carbon |
| C4 (CH₂) | ~30 | Methylene Carbon |
| C5 (COO⁻) | ~182 | Carboxylate Carbon |
The combined application of FTIR and NMR spectroscopy provides a comprehensive and definitive characterization of this compound. FTIR confirms the presence of the critical ketone and carboxylate functional groups and verifies the completion of the salt formation reaction. NMR spectroscopy elucidates the precise carbon-hydrogen structure, confirming the connectivity and integrity of the levulinate anion. Together, these techniques are indispensable tools for ensuring the identity, purity, and quality of this compound in research and industrial applications.
References
- 1. This compound | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN1111150C - Preparing process and application of this compound - Google Patents [patents.google.com]
- 4. CN1304923A - Preparing process and application of this compound - Google Patents [patents.google.com]
- 5. This compound [drugfuture.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Calcium Levulinate: Identifiers, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium levulinate is an organic calcium salt that has garnered significant interest in the pharmaceutical and nutraceutical industries as a highly bioavailable source of calcium. This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, and detailed experimental protocols for its synthesis and quality control. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.
Chemical Identifiers and Nomenclature
This compound exists in both anhydrous and dihydrate forms. It is crucial to distinguish between these two forms as their properties and applications may vary.
| Identifier | This compound Dihydrate | This compound Anhydrous |
| CAS Number | 5743-49-7 | 591-64-0 |
| PubChem CID | 68651 | 81717 |
| ChEBI ID | CHEBI:81717 (for anhydrous) | CHEBI:81717 |
| IUPAC Name | calcium;bis(4-oxopentanoate);dihydrate[1] | calcium;4-oxopentanoate |
| Molecular Formula | C10H18CaO8[1] | C10H14CaO6[2] |
| Molecular Weight | 306.32 g/mol | 270.29 g/mol [2] |
| Synonyms | Calcium di(4-oxopentanoate) dihydrate, γ-Ketovaleric acid calcium salt dihydrate, 4-Oxopentanoic acid calcium salt dihydrate | Calcium 4-oxopentanoate, Levulinic acid calcium salt |
Physicochemical Properties and Bioavailability
This compound is noted for its high solubility in water, which is a key factor in its excellent bioavailability compared to other calcium salts.[1] This makes it a preferred choice for oral and parenteral dosage forms, particularly in the treatment of hypocalcemia.[3][4]
| Property | Value | References |
| Appearance | White crystalline or amorphous powder | [5] |
| Solubility in Water | Freely soluble (>30% at 25°C) | [6][7] |
| pH (10% solution) | 7.0 - 8.5 | [5][8] |
| Elemental Calcium Content | Approximately 14.8% (anhydrous basis) | [6][7] |
| Melting Point (dihydrate) | 119 - 125 °C | [8] |
Studies comparing various calcium supplements have consistently highlighted the importance of solubility for absorption. While direct comparative pharmacokinetic data for this compound is not abundant in publicly available literature, its high solubility suggests favorable bioavailability.[1][9] The general mechanism of calcium absorption involves both active and passive transport in the intestines.[10]
Experimental Protocols
Synthesis of this compound Dihydrate
This protocol describes the synthesis of this compound dihydrate via the reaction of levulinic acid with calcium hydroxide (B78521).
Materials:
-
Levulinic acid
-
Calcium hydroxide
-
Deionized water
-
Activated carbon (optional, for decolorization)
Procedure:
-
In a suitable reactor, add the calculated amount of calcium hydroxide to deionized water under constant agitation to form a slurry.
-
Slowly add levulinic acid to the calcium hydroxide slurry at room temperature (20-25°C).[7]
-
Continue the reaction under stirring until the pH of the solution stabilizes at approximately 6.7.[7]
-
If the solution is colored, it can be decolorized by adding activated carbon and stirring for a period, followed by filtration.
-
Filter the resulting solution to remove any unreacted starting materials or impurities.
-
Induce crystallization by cooling the filtrate to a low temperature (0-5°C).[7]
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the final product under vacuum at a temperature not exceeding 60°C to obtain this compound dihydrate.[8]
Quality Control and Assay
The following protocols are based on United States Pharmacopeia (USP) guidelines for the quality control of this compound.[11]
a) Identification Test
-
Prepare a 1 in 10 solution of this compound in water. This solution should give a positive test for calcium.
-
To 5 mL of a solution containing 0.5 g of this compound, add 5 mL of 1 N sodium hydroxide and filter. To the filtrate, add 5 mL of iodine TS. A precipitate of iodoform (B1672029) will be produced.[11]
b) Assay (Complexometric Titration)
-
Accurately weigh approximately 600 mg of this compound.
-
Dissolve the sample in 150 mL of water containing 2 mL of 3 N hydrochloric acid.
-
While stirring, add 30 mL of 0.05 M edetate disodium (B8443419) (EDTA) from a burette.
-
Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.
-
Continue the titration with 0.05 M EDTA to a blue endpoint.
-
Perform a blank determination and calculate the percentage of C10H14CaO6. Each mL of 0.05 M edetate disodium is equivalent to 13.51 mg of C10H14CaO6.[8]
c) Test for Reducing Sugars
-
Dissolve 0.50 g of the sample in 10 mL of water.
-
Add 2 mL of 3 N hydrochloric acid, boil for about 2 minutes, and then cool.
-
Add 5 mL of sodium carbonate TS, let it stand for 5 minutes, dilute to 20 mL with water, and filter.
-
To 5 mL of the clear filtrate, add about 2 mL of alkaline cupric tartrate TS and boil for 1 minute.
Visualizations
Experimental Workflow: Synthesis and Quality Control of this compound
Caption: Workflow for the synthesis and quality control of this compound.
Signaling Pathway: Role of Calcium as a Second Messenger
This compound, upon administration, dissociates to provide calcium ions (Ca2+), which play a pivotal role as a second messenger in numerous cellular signaling pathways.
Caption: General calcium signaling pathway indicating the role of supplemental calcium.
Metabolism of the Levulinate Moiety
Once dissociated, the levulinate anion is metabolized in the body. Studies have shown that it can be converted to 4-hydroxypentanoate.[6] The metabolic fate of levulinic acid has been investigated in bacteria, where it is catabolized to acetyl-CoA, a central compound in cellular metabolism.[12] While the detailed metabolic pathway in humans is a subject of ongoing research, it is understood that the levulinate component does not accumulate and is processed by the body.[13]
Conclusion
This compound is a valuable compound for pharmaceutical and nutraceutical applications due to its high solubility and bioavailability. The provided identifiers, properties, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals working with this calcium salt. Adherence to rigorous quality control measures is essential to ensure the safety and efficacy of final products containing this compound. Further research into its specific pharmacokinetic profile and potential interactions will continue to enhance its application in clinical settings.
References
- 1. wbcil.com [wbcil.com]
- 2. globalcalcium.com [globalcalcium.com]
- 3. Articles [globalrx.com]
- 4. What is Calcium Laevulinate used for? [synapse.patsnap.com]
- 5. mubychem.net [mubychem.net]
- 6. This compound | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN1304923A - Preparing process and application of this compound - Google Patents [patents.google.com]
- 8. This compound [drugfuture.com]
- 9. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages [scirp.org]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 12. A metabolic pathway for catabolizing levulinic acid in bacteria - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 13. Delta-aminolaevulinic acid metabolism in normal and lead-exposed humans - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Thermal Decomposition Pathways of Calcium Levulinate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calcium levulinate, a salt derived from levulinic acid, finds applications in various sectors, including the pharmaceutical industry as a calcium supplement. Understanding its thermal stability and decomposition pathways is crucial for defining its processing, storage, and handling parameters. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the decomposition stages, identifying key chemical transformations, and outlining the analytical methodologies used for its characterization. The information presented herein is intended to support research, development, and quality control activities where the thermal behavior of this compound is a critical consideration.
Thermal Decomposition Profile
The thermal decomposition of this compound, particularly in its dihydrate form ([Ca(C₅H₇O₃)₂(H₂O)₂]n), is a multi-stage process that is initiated by the loss of water of hydration, followed by the decomposition of the anhydrous salt.[1] The subsequent degradation of the levulinate moiety is complex, leading to the formation of a variety of smaller organic molecules and ultimately leaving a residue of inorganic calcium salts.
Decomposition Stages
The decomposition process can be broadly categorized into the following stages:
-
Stage 1: Dehydration The initial stage involves the endothermic removal of the two molecules of water of hydration. This process typically occurs at temperatures below 200°C.[2] The theoretical mass loss for this stage is approximately 11.8%.
-
Stage 2: Decomposition of Anhydrous this compound Following dehydration, the anhydrous this compound begins to decompose. This stage is more complex and occurs over a broad temperature range, generally between 200°C and 600°C.[2] This phase involves the breakdown of the organic levulinate structure, leading to the evolution of volatile organic compounds.
-
Stage 3: Formation of Final Residue At higher temperatures, the organic components are completely volatilized or pyrolyzed, leaving a final inorganic residue. The composition of this residue is dependent on the final temperature and the atmosphere under which the decomposition occurs. Under an inert atmosphere, the final residue is expected to be calcium carbonate (CaCO₃), which itself decomposes to calcium oxide (CaO) at even higher temperatures (typically above 600°C).
Quantitative Thermal Analysis Data
The following table summarizes the key quantitative data associated with the thermal decomposition of this compound dihydrate. It is important to note that the exact temperatures and mass losses can vary depending on experimental conditions such as heating rate and atmosphere.
| Stage | Description | Temperature Range (°C) | Mass Loss (%) |
| 1 | Dehydration (Loss of 2 H₂O) | < 200 | ~11%[2] |
| 2 | Decomposition of Anhydrous Salt | 200 - 600[2] | ~37% (of anhydrous salt)[2] |
| 3 | Final Residue Formation | > 600 | - |
Decomposition Products and Pathways
The pyrolysis of this compound yields a range of organic molecules, with the product distribution being highly dependent on the decomposition temperature.
At moderately high temperatures (around 350°C), the primary decomposition products include:
At higher temperatures (e.g., 450°C), further reactions and aromatization can occur, leading to the formation of aromatic compounds such as:
-
Tri- and hexamethyl benzene
-
2-allyl-6-methylphenol
-
7-methyl-α-naphthol[5]
The formation of these products suggests a complex reaction mechanism involving decarboxylation, cyclization, and dehydration reactions.
Experimental Protocols
The characterization of the thermal decomposition of this compound typically involves the use of thermogravimetric analysis (TGA), often coupled with differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS).
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the temperature and mass loss associated with each decomposition stage and to identify the endothermic or exothermic nature of these events.
Methodology:
-
Instrument: A simultaneous TGA/DSC analyzer.
-
Sample Preparation: A small amount of this compound dihydrate (typically 5-10 mg) is accurately weighed into an alumina (B75360) or platinum crucible.
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The mass loss as a function of temperature (TGA curve) and the heat flow into or out of the sample (DSC curve) are recorded. The derivative of the TGA curve (DTG curve) is often used to identify the temperatures of maximum decomposition rates.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify the chemical composition of the volatile products generated during the thermal decomposition at specific temperatures.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A small amount of this compound (in the microgram range) is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 350°C or 450°C) in an inert atmosphere (helium). The pyrolysis products are then transferred to the GC column.
-
Gas Chromatography (GC): The volatile products are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or medium-polar capillary column). A typical temperature program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C) to elute all compounds.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of each compound by comparison with spectral libraries.
Visualizations
Logical Flow of Thermal Decomposition Analysis
Caption: Workflow for the thermal analysis of this compound.
Proposed Thermal Decomposition Pathway of this compound
Caption: Proposed thermal decomposition pathway of this compound.
References
The Synthesis of Calcium Levulinate from Levulinic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levulinic acid, a versatile platform chemical derived from renewable biomass, serves as a critical precursor in the synthesis of various high-value chemicals. Among these, calcium levulinate holds significant prominence, particularly within the pharmaceutical and food industries, owing to its high bioavailability and safety profile as a calcium supplement. This technical guide provides a comprehensive overview of the synthesis of this compound from levulinic acid, detailing the underlying chemical principles, experimental protocols, and key analytical techniques for product characterization and quality control.
Introduction
Levulinic acid (4-oxopentanoic acid) is recognized as a key bio-based platform chemical, readily produced from the acid-catalyzed hydrolysis of lignocellulosic biomass.[1][2][3] Its unique bifunctional nature, possessing both a ketone and a carboxylic acid group, allows for its conversion into a wide array of derivatives.[4] this compound, the calcium salt of levulinic acid, is a notable derivative with significant applications in drug development and food fortification.[5][6] It is favored over other calcium salts due to its high solubility, enhanced absorption, and neutral pH, which minimizes gastrointestinal irritation.[3][7]
This whitepaper will explore the chemical transformation of levulinic acid into this compound, providing detailed methodologies for its synthesis and analysis. The information presented is intended to serve as a practical resource for researchers and professionals involved in chemical synthesis, drug formulation, and development.
Chemical Synthesis of this compound
The synthesis of this compound from levulinic acid is fundamentally an acid-base neutralization reaction. The carboxylic acid functionality of levulinic acid reacts with a calcium base, typically calcium hydroxide (B78521) (Ca(OH)₂) or calcium carbonate (CaCO₃), to form the calcium salt and water (and carbon dioxide in the case of calcium carbonate).[8] The reaction is straightforward and can be optimized to achieve high yields of pure product.[9]
Synthesis Pathway
The general chemical equation for the synthesis of this compound is as follows:
2 C₅H₈O₃ (Levulinic Acid) + Ca(OH)₂ (Calcium Hydroxide) → Ca(C₅H₇O₃)₂ (this compound) + 2 H₂O
or
2 C₅H₈O₃ (Levulinic Acid) + CaCO₃ (Calcium Carbonate) → Ca(C₅H₇O₃)₂ (this compound) + H₂O + CO₂
The following diagram illustrates the reaction pathway for the synthesis of this compound from levulinic acid and a calcium source.
Experimental Protocols
Detailed experimental procedures are crucial for the successful and reproducible synthesis of this compound. Below are protocols for both calcium hydroxide and calcium carbonate routes.
Synthesis using Calcium Hydroxide
This protocol is adapted from established laboratory procedures.[10][11]
Materials:
-
Levulinic Acid
-
Calcium Hydroxide
-
Deionized Water
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, dissolve a metered amount of calcium hydroxide in deionized water with agitation.
-
Slowly add a stoichiometric amount of levulinic acid to the calcium hydroxide solution at room temperature (20-25°C).[11]
-
Continue stirring the mixture until the reaction is complete, monitoring the pH to a target of 6.7-6.8.[10][11]
-
The resulting solution can be decolorized with activated carbon, if necessary, followed by filtration.
-
The filtrate is then concentrated and cooled to a low temperature (0-5°C) to induce crystallization.[11]
-
The precipitated this compound crystals are collected by filtration, washed with a minimal amount of cold deionized water, and dried.
Synthesis using Calcium Carbonate
This method offers a sustainable approach, particularly when using calcium carbonate from biogenic sources like eggshells.[9]
Materials:
-
Levulinic Acid
-
Calcium Carbonate (e.g., from poultry eggshells)
-
Deionized Water
Procedure:
-
Combine levulinic acid and 1.5 equivalents of calcium carbonate in a reaction vessel with deionized water.[9]
-
Heat the mixture to 50°C with constant stirring.[9]
-
Maintain the reaction for approximately 2 hours, or until the evolution of carbon dioxide gas ceases.[8][9]
-
Filter the hot solution to remove any unreacted calcium carbonate.
-
Allow the filtrate to cool to room temperature, followed by further cooling to 0-5°C to promote crystallization.
-
Isolate the this compound crystals by filtration, wash with a small volume of ice-cold deionized water, and dry under vacuum at 60°C.[12]
The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. globalcalcium.com [globalcalcium.com]
- 5. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 6. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 7. This compound Dihydrate | High Purity | RUO [benchchem.com]
- 8. Straightforward synthesis of this compound from biomass-derived levulinic acid and calcium carbonate in egg-shells [idr.nitk.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. CN1304923A - Preparing process and application of this compound - Google Patents [patents.google.com]
- 11. CN1111150C - Preparing process and application of this compound - Google Patents [patents.google.com]
- 12. This compound [drugfuture.com]
An In-depth Technical Guide to the Crystal Structure of Calcium Levulinate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of calcium levulinate dihydrate, [Ca(C₅H₇O₃)₂(H₂O)₂]ₙ. The information presented herein is crucial for understanding the physicochemical properties of this compound, which is of significant interest in pharmaceutical formulations as a bioavailable source of calcium.
Crystal Structure and Molecular Geometry
The crystal structure of this compound dihydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes to form a one-dimensional coordination polymer.[1] The fundamental repeating unit consists of a calcium ion (Ca²⁺), two levulinate anions (C₅H₇O₃⁻), and two water molecules.[1][2]
The Ca²⁺ ion is situated on a twofold rotation axis and is octacoordinated, meaning it is bonded to eight oxygen atoms.[1][2] This coordination results in a distorted square-antiprismatic geometry.[1][2][3] The eight coordinating atoms are comprised of two oxygen atoms from the two monodentate water ligands and six oxygen atoms from four different levulinate ligands.[1][2]
The levulinate ligands exhibit two distinct coordination modes: a bidentate O,O'-chelate mode and a bridging mode.[1][2] This bridging action, through a carboxyl oxygen atom to an adjacent calcium ion, creates the polymeric chain structure that extends along the c-axis.[1][2] These chains are further organized into a three-dimensional supramolecular structure through intra- and intermolecular hydrogen bonds involving the coordinated water molecules and the carboxyl and carbonyl oxygen atoms of the levulinate anions.[1][2]
Quantitative Crystallographic Data
The crystallographic data for this compound dihydrate are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₀H₁₈CaO₈ |
| Formula Weight | 306.32 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 18.0343 (10) |
| b (Å) | 5.6888 (3) |
| c (Å) | 13.6262 (8) |
| α (°) | 90 |
| β (°) | 108.019 (3) |
| γ (°) | 90 |
| Volume (ų) | 1328.08 (13) |
| Z | 4 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 |
| Calculated Density (g/cm³) | 1.532 |
Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1]
Table 2: Selected Bond Lengths
| Bond | Length (Å) |
| Ca1—O1 | 2.3546 (10) |
| Ca1—O2 | 2.4820 (10) |
| Ca1—O4 | 2.599 (1) |
| Ca1—O2ⁱ | 2.4820 (10) |
Symmetry code: (i) -x+1, y, -z+1/2. Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[2]
Table 3: Hydrogen Bond Geometry
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| O4—H4A···O3ⁱᵛ | 0.84 | 1.95 | 2.783 (2) | 171 |
| O4—H4B···O2ⁱⁱ | 0.84 | 2.06 | 2.891 (2) | 171 |
Symmetry codes: (ii) x, -y+1, z-1/2; (iv) -x+1/2, y+1/2, -z+1/2. Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1][2]
Experimental Protocols
3.1 Synthesis and Crystallization
The synthesis of this compound dihydrate can be achieved through the reaction of levulinic acid with calcium hydroxide (B78521).[1]
-
Procedure:
-
Suspend calcium hydroxide (5.00 mmol) in deionized water (200 mL).
-
Add levulinic acid (10.0 mmol) to the suspension.
-
Heat the mixture to boiling with magnetic stirring until a clear solution is obtained.
-
Transfer the solution to an evaporating dish and allow it to cool to room temperature for crystallization.
-
Collect the resulting white, needle-shaped crystals by suction filtration.
-
Dry the product at 363 K for 24 hours.[1]
-
3.2 Single-Crystal X-ray Diffraction
The determination of the crystal structure was performed using single-crystal X-ray diffraction.
-
Data Collection:
-
Structure Solution and Refinement:
-
The collected diffraction data is processed, including integration of reflection intensities and correction for absorption effects.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are placed in calculated positions and refined using a riding model.
-
Visualizations
4.1 Experimental Workflow for Crystal Structure Determination
Caption: Experimental workflow for determining the crystal structure.
// Central Calcium Ion Ca [label="Ca²⁺", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];
// Coordinated Oxygen Atoms O1 [label="O", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,1.5!"]; O2 [label="O", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,1.5!"]; O3 [label="O", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,-1.5!"]; O4 [label="O", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,-1.5!"]; O5 [label="O", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,0!"]; O6 [label="O", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,0!"]; O7 [label="O(H₂O)", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,2!"]; O8 [label="O(H₂O)", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2!"];
// Bonds from Calcium to Oxygen Ca -- O1; Ca -- O2; Ca -- O3; Ca -- O4; Ca -- O5; Ca -- O6; Ca -- O7; Ca -- O8;
// Labels for ligands L1 [label="Levulinate\n(Chelate)", shape=plaintext, fontcolor="#202124", pos="-2.5,2!"]; L2 [label="Levulinate\n(Chelate)", shape=plaintext, fontcolor="#202124", pos="2.5,2!"]; L3 [label="Levulinate\n(Bridging)", shape=plaintext, fontcolor="#202124", pos="-2.5,-2!"]; L4 [label="Levulinate\n(Bridging)", shape=plaintext, fontcolor="#202124", pos="2.5,-2!"]; W1 [label="Water", shape=plaintext, fontcolor="#202124", pos="0,2.5!"]; W2 [label="Water", shape=plaintext, fontcolor="#202124", pos="0,-2.5!"]; }
References
An In-Depth Technical Guide to the In-Vitro Toxicological Profile of Calcium Levulinate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available in-vitro toxicological data relevant to calcium levulinate. It is important to note that direct in-vitro toxicological studies on this compound are limited in the public domain. Therefore, this guide leverages data from studies on levulinic acid and its sodium salt as close structural analogs to infer the toxicological profile of this compound. This approach is based on the understanding that in an aqueous environment, these salts will dissociate, and the biological effects will be primarily driven by the levulinate anion and the respective cation.
Introduction
This compound, the calcium salt of levulinic acid, is utilized in various industries, including as a food additive and a pharmaceutical ingredient.[1] Its generally recognized as safe (GRAS) status for certain applications underscores a presumed low toxicity profile. However, for rigorous in-vitro research and drug development, a detailed understanding of its potential effects at the cellular level is imperative. This technical guide synthesizes the available toxicological data, outlines relevant experimental protocols based on established OECD guidelines, and provides visual representations of key concepts and workflows.
In-Vitro Toxicological Data
The following tables summarize the quantitative data from in-vitro toxicological studies on levulinic acid, which serves as a surrogate for assessing the potential toxicity of this compound.
Table 1: Genotoxicity Data for Levulinic Acid
| Test Type | Organism/Cell Line | Test Guideline | Concentrations Tested (µg/mL) | Metabolic Activation (S9) | Results | Reference |
| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | OECD TG 473 | Not specified | With and without | No statistically significant increases in cellular aberrations | [2] |
| Gene Mutation Assay | Chinese hamster lung fibroblast V79 cells | OECD TG 476 | 36.3, 72.5, 145, 290, 580, 1160 | With and without | No induction of genetic mutation | [2][3] |
Table 2: Cytotoxicity Data for Levulinic Acid
| Assay Type | Cell Line | Endpoint | IC50 (µg/mL) | Observations | Reference |
| Gene Mutation Assay (Toxicity Observation) | Chinese hamster lung fibroblast V79 cells | Not specified | > 1160 | No relevant toxicity observed at any concentration tested. | [2] |
Note: Specific cytotoxicity assays with IC50 values for levulinic acid or its salts were not found in the reviewed literature. The data presented is inferred from the highest concentrations tested in genotoxicity assays where no significant toxicity was reported.
Experimental Protocols
The following are detailed methodologies for key in-vitro toxicology assays, based on OECD guidelines, which are applicable for testing substances like this compound.
This test is designed to identify substances that may cause structural chromosome aberrations in cultured mammalian cells.
-
Test Guideline: OECD Test Guideline 473.
-
Cell Lines: Established cell lines such as Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human lymphocytes are commonly used.
-
Methodology:
-
Cell Culture: Cells are maintained in an appropriate culture medium and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Test Substance Preparation: this compound is dissolved in a suitable solvent (e.g., sterile distilled water or culture medium) to prepare a stock solution. A range of concentrations is prepared by serial dilution.
-
Treatment:
-
Short-term treatment (3-6 hours): Conducted with and without metabolic activation (S9 mix). After the treatment period, the cells are washed and incubated in fresh medium.
-
Continuous treatment (without S9): Cells are exposed to the test substance for the entire culture period until harvesting.
-
-
Harvesting: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase. Cells are then harvested, treated with a hypotonic solution, and fixed.
-
Slide Preparation and Analysis: Fixed cells are dropped onto microscope slides, air-dried, and stained (e.g., with Giemsa). At least 200 well-spread metaphases per concentration and control are analyzed for chromosomal aberrations.
-
-
Data Analysis: The frequency of aberrant cells and the number and type of aberrations are recorded. Statistical analysis is performed to determine if there is a significant, dose-dependent increase in aberrations compared to the negative control.
This assay measures gene mutations induced by chemical substances in cultured mammalian cells.
-
Test Guideline: OECD Test Guideline 476.
-
Cell Lines: Commonly used cell lines include mouse lymphoma L5178Y cells (for the Tk assay) or CHO and V79 cells (for the Hprt assay).
-
Methodology:
-
Cell Culture and Maintenance: Cells are cultured under standard conditions.
-
Toxicity Assay: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of this compound for the mutation assay. The aim is to use concentrations that induce a range of cytotoxic effects, up to a maximum of around 80-90% cell killing.
-
Treatment: Cells are exposed to various concentrations of the test substance, with and without S9 metabolic activation, for a defined period (typically 3-6 hours).
-
Expression Period: After treatment, cells are washed and cultured in fresh medium for a period (e.g., 2-3 days for Hprt, 1-2 days for Tk) to allow for the expression of the mutant phenotype.
-
Mutant Selection: Cells are then cultured in a selective medium that only allows mutant cells to grow (e.g., medium containing 6-thioguanine (B1684491) for Hprt mutants or trifluorothymidine for Tk mutants).
-
Colony Counting: After an appropriate incubation period, colonies are counted to determine the number of mutant cells. Viability is also assessed by plating cells in a non-selective medium.
-
-
Data Analysis: The mutation frequency is calculated for each concentration. A substance is considered mutagenic if it produces a concentration-related increase in the mutant frequency and the increase is reproducible.
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate a general experimental workflow for in-vitro toxicity testing and a conceptual representation of potential interactions with cellular signaling pathways.
References
The Synthesis of Calcium Levulinate: A Technical Guide to its Discovery and Chemical History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium levulinate, a bio-available organic calcium salt, has garnered significant attention in the pharmaceutical and food industries for its superior solubility and high calcium content. This technical guide provides an in-depth exploration of the discovery and historical evolution of its synthesis. We will detail the core methodologies, from early 20th-century patents to modern, sustainable approaches, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key synthesis routes are provided, alongside visualizations of reaction pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The Emergence of a Superior Calcium Salt
This compound has emerged as a preferred choice for calcium supplementation due to its high bioavailability and solubility.[1][2][3] Unlike other calcium salts, it is reported to have a high solubility of over 30% at 25°C and a calcium content that is 14.8% higher than that of calcium lactate.[2][3][4] Its non-toxic and non-allergenic nature makes it particularly suitable for injection and infusion administrations.[3][5] The journey of this compound synthesis is one of chemical refinement, driven by the need for purity, economic viability, and sustainability. Levulinic acid, the precursor to this compound, is recognized as a key platform chemical derivable from biomass, further enhancing the appeal of its derivatives in the modern bio-economy.[6][7][8]
Historical Perspective and Key Synthetic Milestones
The synthesis of this compound has evolved over nearly a century, with key developments aimed at improving purity, yield, and cost-effectiveness.
Early Methods and the Challenge of Purity
Early methods for producing this compound focused on the direct neutralization of levulinic acid. However, the purity of the final product was a significant hurdle, particularly for medical applications. A 1936 patent by Niacet Chemicals Corporation highlighted the difficulties associated with purifying crude levulinic acid, which often contained colored substances that were difficult to remove from the final this compound crystals.[9]
To circumvent this, an alternative route was proposed: the hydrolysis of purified levulinic acid esters.[9][10] This method involved esterifying the crude levulinic acid, purifying the more easily distilled ester, and then hydrolyzing it with calcium hydroxide (B78521) to yield a purer form of this compound.[9]
The Rise of Direct Neutralization
Despite the early challenges, the direct reaction of levulinic acid with a calcium source remains a predominant method due to its simplicity. The most common approach involves the reaction of levulinic acid with calcium hydroxide in an aqueous solution.[1][2][3][11] This method is straightforward and can produce high yields of this compound.
Modern Innovations: A Focus on Sustainability
More recently, research has shifted towards more sustainable and "green" synthesis routes. A notable example is the use of calcium carbonate from waste materials, such as poultry eggshells, as the calcium source.[4][12] This approach not only provides a cost-effective and renewable source of calcium but also contributes to a circular economy by valorizing waste products.
Core Synthetic Methodologies
Three primary methods for the synthesis of this compound have been established, each with its own set of advantages and specific experimental conditions.
Synthesis via Direct Reaction of Levulinic Acid and Calcium Hydroxide
This is the most common and direct method for producing this compound. The reaction involves the neutralization of levulinic acid with calcium hydroxide in an aqueous medium.
Reaction Pathway:
Experimental Protocol:
A representative protocol for this synthesis is as follows:
-
Reaction Setup: Metered calcium hydroxide is added to a reactor containing water and dissolved under stirring.[4][11]
-
Addition of Levulinic Acid: Levulinic acid is added dropwise to the calcium hydroxide solution at room temperature (20-25 °C).[4][11]
-
pH Control: The reaction is monitored, and the pH is controlled to be between 6.7 and 6.8 to ensure complete reaction.[4][11]
-
Purification: The resulting solution is decolorized and filtered.[4][11]
-
Crystallization and Isolation: The filtrate is cooled to a low temperature (0-5 °C) to induce crystallization. The crystals of this compound are then collected by filtration, washed, and dried.[4][11]
Experimental Workflow:
Synthesis via Hydrolysis of Levulinate Esters
This method was developed to overcome the purification challenges of crude levulinic acid.
Reaction Pathway:
Experimental Protocol:
Based on a 1936 patent, a typical procedure is as follows:[10]
-
Reaction Setup: An ester of levulinic acid (e.g., one mole of butyl levulinate) is treated with an excess of calcium hydroxide suspended in water.[10]
-
Hydrolysis: The mixture is boiled until hydrolysis is complete, which typically takes about 20 minutes.[10]
-
Alcohol Removal: The solution is concentrated by distillation to remove the alcohol formed during the reaction.[10]
-
Purification: The excess, insoluble calcium hydroxide is removed by filtration. Any soluble calcium hydroxide in the filtrate is then precipitated as calcium carbonate by bubbling carbon dioxide through the hot solution.[10]
-
Isolation: The solution is filtered again to remove the calcium carbonate, yielding a pure solution of this compound which can be concentrated or used as is.[10]
Experimental Workflow:
Sustainable Synthesis from Eggshells (Calcium Carbonate)
This green chemistry approach utilizes a readily available waste product as the calcium source.
Reaction Pathway:
Experimental Protocol:
A reported scalable production method is as follows:[12]
-
Reactant Preparation: Levulinic acid is reacted with calcium carbonate derived from poultry eggshells.
-
Reaction Conditions: The reaction is carried out with 1.5 equivalents of calcium carbonate under conventional heating at 50°C with mechanical stirring for 2 hours.[12] The completion of the reaction is indicated by the cessation of carbon dioxide evolution.
-
Isolation and Purification: The hot solution is filtered to remove any unreacted calcium carbonate. The filtrate is then cooled to induce crystallization of this compound. The resulting crystalline solid is isolated.
Experimental Workflow:
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthesis methods, providing a basis for comparison.
Table 1: Synthesis of this compound from Levulinic Acid and Calcium Hydroxide
| Reactant 1 (Levulinic Acid) | Reactant 2 (Calcium Hydroxide) | Temperature | pH | Product Yield | Reference |
| 1440 ml | 546 g | Room Temp (20-25°C) | 6.7-6.8 | 1503 g | [4][11] |
| 205 ml | 78 g | Room Temp (20-25°C) | 6.7-6.8 | 207 g | [4][11] |
Table 2: Synthesis of this compound via Hydrolysis of Levulinate Esters
| Reactant 1 | Reactant 2 | Temperature | Time | Key Purification Step | Reference |
| Butyl Levulinate (1 mole) | Excess Calcium Hydroxide | Boiling | ~20 minutes | Precipitation of excess Ca(OH)₂ with CO₂ | [10] |
Table 3: Sustainable Synthesis of this compound from Levulinic Acid and Calcium Carbonate
| Reactant 1 (Levulinic Acid) | Reactant 2 (CaCO₃ from Eggshells) | Temperature | Time | Isolated Yield | Reference |
| 1 equivalent | 1.5 equivalents | 50°C | 2 hours | up to 97% | [12] |
Physicochemical Properties and Characterization
This compound is typically a white or almost white crystalline powder.[9][13][14] It often exists as a dihydrate. The anhydrous form has a molecular weight of 270.29 g/mol , while the dihydrate is 306.32 g/mol .[15]
Table 4: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White or almost white crystalline powder | [9][13][14] |
| Solubility in Water | Freely soluble (>30% at 25°C) | [1][3][4][9][16] |
| Solubility in Ethanol (96%) | Very slightly soluble | [1][9][13][14][16] |
| Solubility in Methylene Chloride | Practically insoluble | [1][9][13][14][16] |
| pH (1 in 10 solution) | 7.0 - 8.5 | [13] |
Characterization:
-
FTIR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic functional groups of the levulinate anion and confirm the salt formation.
-
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are valuable tools for confirming the structure of the levulinate moiety in the final product.
Conclusion and Future Outlook
The synthesis of this compound has a rich history, evolving from early methods focused on achieving purity for pharmaceutical use to modern approaches that prioritize sustainability and green chemistry principles. The direct reaction of levulinic acid with calcium hydroxide or calcium carbonate remains the most practical and widely used method. The use of waste materials like eggshells as a calcium source represents a significant step forward in creating more environmentally friendly and economically viable production processes. For researchers and professionals in drug development, a thorough understanding of these synthetic routes, their associated quantitative data, and the physicochemical properties of the final product is crucial for the effective application of this compound as a high-quality calcium supplement. Future research will likely focus on further optimizing reaction conditions, exploring novel and sustainable sources of levulinic acid from biomass, and developing continuous manufacturing processes to meet the growing demand for this valuable compound.
References
- 1. This compound Dihydrate | High Purity | RUO [benchchem.com]
- 2. This compound | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. globalcalcium.com [globalcalcium.com]
- 4. CN1111150C - Preparing process and application of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Production of Levulinic Acid (LA) from Actual Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound dihydrate | 5743-49-7 [chemicalbook.com]
- 10. US2033909A - Manufacture of this compound - Google Patents [patents.google.com]
- 11. CN1304923A - Preparing process and application of this compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound BP Ph Eur USP Grade Manufacturers [aakashmanthanindustries.com]
- 14. This compound BP Ph Eur USP Grade Manufacturers [calciumdobesilate.com]
- 15. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 16. This compound | CAS#:5743-49-7 | Chemsrc [chemsrc.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Calcium Levulinate
Introduction
Calcium levulinate, the calcium salt of levulinic acid, is a versatile compound with applications in the pharmaceutical, food, and beverage industries as a bioavailable source of calcium.[1][2][3][4] It is also gaining interest as an intermediate in the synthesis of biofuels and other value-added chemicals from biomass.[5][6] The laboratory synthesis of this compound is a straightforward process, typically involving the neutralization of levulinic acid with a suitable calcium source. This document provides detailed protocols for the synthesis of this compound using two common calcium sources: calcium hydroxide (B78521) and calcium carbonate.
Data Presentation
The following table summarizes the quantitative data from two representative synthesis protocols for this compound.
| Parameter | Protocol 1: Using Calcium Hydroxide | Protocol 2: Using Calcium Carbonate (from Eggshells) |
| Reactants | Levulinic Acid, Calcium Hydroxide | Levulinic Acid, Calcium Carbonate |
| Solvent | Water | Water |
| Reaction Temperature | Room Temperature (20-25°C) | 50°C |
| Reaction Time | Not specified, reaction completion determined by pH | 2 hours |
| Molar Ratio | ~2:1 (Levulinic Acid: Calcium Hydroxide) | Not specified, 1.5 equivalents of CaCO₃ |
| pH of final solution | 6.7 - 6.8 | Not specified |
| Product Yield | High (e.g., 205ml levulinic acid yields 207g product)[2] | Up to 97% isolated yield[7][8] |
| Purification Method | Decolorization, filtration, crystallization, washing, drying | Filtration, crystallization, washing, drying |
Experimental Protocols
Protocol 1: Synthesis of this compound using Calcium Hydroxide
This protocol is based on the direct reaction between levulinic acid and calcium hydroxide in an aqueous solution.[1][2][3][4]
Materials:
-
Levulinic acid (C₅H₈O₃)
-
Calcium hydroxide (Ca(OH)₂)
-
Deionized water
-
Activated carbon (for decolorization, optional)
-
pH meter or pH indicator strips
-
Reaction vessel (e.g., beaker or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Crystallization dish
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution of Calcium Hydroxide: In the reaction vessel, add a measured amount of calcium hydroxide to deionized water with stirring. For example, 78 grams of calcium hydroxide can be used.[2]
-
Addition of Levulinic Acid: Slowly add a stoichiometric amount of levulinic acid to the calcium hydroxide slurry at room temperature (20-25°C) while stirring continuously.[2] For 78g of Ca(OH)₂, approximately 205ml of levulinic acid would be used.[2]
-
Reaction and pH Adjustment: Continue stirring the mixture until the reaction is complete. The completion of the reaction can be monitored by measuring the pH of the solution, which should be in the range of 6.7-6.8.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for a short period to decolorize the solution.
-
Filtration: Filter the solution to remove any unreacted starting materials, activated carbon, or other solid impurities.
-
Crystallization: Transfer the clear filtrate to a crystallization dish and cool to a low temperature (0-5°C) to induce crystallization of this compound.[2]
-
Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of cold deionized water to remove any soluble impurities.
-
Drying: Dry the purified crystals in an oven at a temperature not exceeding 50°C or in a vacuum desiccator to obtain the final product.[9]
Protocol 2: Synthesis of this compound using Calcium Carbonate from Eggshells
This protocol provides a sustainable approach to synthesizing this compound by utilizing calcium carbonate derived from waste eggshells.[7][8]
Materials:
-
Levulinic acid (C₅H₈O₃)
-
Eggshells (as a source of calcium carbonate, CaCO₃)
-
Deionized water
-
Mortar and pestle or grinder
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus
-
Crystallization dish
-
Drying oven
Procedure:
-
Preparation of Calcium Carbonate: Thoroughly wash and dry the eggshells. Grind the eggshells into a fine powder using a mortar and pestle or a grinder to increase the surface area for the reaction.
-
Reaction Setup: In the reaction vessel, add the powdered eggshells and deionized water.
-
Addition of Levulinic Acid and Heating: Add levulinic acid to the eggshell suspension. Heat the mixture to 50°C with constant stirring.[7][8] A 1.5 equivalent of calcium carbonate to levulinic acid can be used.[7][8]
-
Reaction: Maintain the reaction at 50°C for 2 hours to ensure complete reaction.[7][8] The reaction can be monitored by the cessation of gas (CO₂) evolution.
-
Filtration: After the reaction is complete, filter the hot solution to remove any unreacted eggshell powder and other insoluble impurities.
-
Crystallization: Allow the filtrate to cool to room temperature, followed by further cooling in an ice bath to promote the crystallization of this compound.
-
Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of cold deionized water.
-
Drying: Dry the crystals in an oven to obtain pure this compound.
Mandatory Visualization
Caption: Generalized workflow for the laboratory synthesis of this compound.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. CN1304923A - Preparing process and application of this compound - Google Patents [patents.google.com]
- 3. This compound | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. globalcalcium.com [globalcalcium.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Straightforward synthesis of this compound from biomass-derived levulinic acid and calcium carbonate in egg-shells [idr.nitk.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. CN1111150C - Preparing process and application of this compound - Google Patents [patents.google.com]
Application of Calcium Levulinate in Biofuel Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium levulinate, a derivative of the biomass-derived platform chemical levulinic acid, is a stable, solid intermediate with significant potential in the synthesis of advanced biofuels. Its use can streamline biorefinery processes by avoiding the handling of corrosive levulinic acid. This document provides detailed application notes and experimental protocols for the conversion of this compound into key biofuel candidates, including γ-valerolactone (GVL), ethyl levulinate, and 2-methyltetrahydrofuran (B130290) (MTHF).
Introduction
Levulinic acid is recognized by the U.S. Department of Energy as a top value-added chemical from biomass.[1] Its calcium salt, this compound (Ca(C₅H₇O₃)₂), offers advantages in terms of stability, safety, and ease of handling. This makes it an attractive starting material for the production of a variety of biofuels and fuel additives. The primary conversion pathways for this compound in biofuel synthesis involve its transformation into γ-valerolactone (GVL), a versatile platform chemical and fuel additive, and alkyl levulinates, which serve as biodiesel blending agents.[2][3] GVL can be further upgraded to 2-methyltetrahydrofuran (MTHF), a promising gasoline additive.[4][5]
Data Presentation
Table 1: Catalytic Conversion of Levulinic Acid/Levulinate Salts to γ-Valerolactone (GVL)
| Catalyst | Substrate | Hydrogen Source | Temperature (°C) | Time (h) | GVL Yield (%) | Reference |
| Ru/C | Levulinic Acid | H₂ | 150 | 4 | >99 | [6] |
| Cu-Ni₂/Al₂O₃ | Levulinic Acid | Isopropanol | 180 | 1 | ~90 | [6] |
| Cu-ZrO₂ | Levulinic Acid | H₂ | 250 | 2 | 98 | [7] |
| Fe₃(CO)₁₂ | Levulinic Acid | Formic Acid | 180 | 24 | 92 | [6] |
Table 2: Synthesis of Alkyl Levulinates from Levulinic Acid
| Catalyst | Alcohol | Temperature (°C) | Time (h) | Alkyl Levulinate Yield (%) | Reference |
| Montmorillonite (B579905) K10 | Ethanol (B145695) | 170 | 3.75 | 96.5 | [8] |
| Amberlyst-15 | n-Butanol | 100 | 2 | ~95 | [8] |
| Calix[4]arene | Various | 80 (Microwave) | 0.04 | >99 | [9] |
| Sulfonated Lignin-based Carbon | Methanol, Ethanol, n-Butanol | Reflux | 5 | 73.5 - 83.3 | [10] |
Table 3: Conversion of γ-Valerolactone (GVL) to 2-Methyltetrahydrofuran (MTHF)
| Catalyst | Hydrogen Source | Temperature (°C) | Time (h) | MTHF Yield (%) | Reference |
| Ni-Cu/Al₂O₃ | H₂ | 250 | 20 | 80 | [11] |
| Pt-Mo/H-β zeolite | H₂ | 130 | 24 | 86 | [11] |
| Ru/Graphene Oxide | H₂ | 265 | - | 48 | [11] |
| Co-phosphine complex/Sc(OTf)₃ | H₂ | 150 | 24 | ≥97 | [12] |
Experimental Protocols
Protocol 1: Synthesis of γ-Valerolactone (GVL) from this compound via Catalytic Hydrogenation
This protocol describes the conversion of this compound to GVL using a heterogeneous catalyst and molecular hydrogen. The reaction proceeds by the in-situ generation of levulinic acid from its calcium salt, followed by hydrogenation and subsequent lactonization.
Materials:
-
This compound
-
Heterogeneous Catalyst (e.g., 5% Ru/C)
-
Deionized Water (or other suitable solvent)
-
Sulfuric Acid (optional, for pH adjustment)
-
High-Pressure Autoclave Reactor with magnetic stirring
-
Hydrogen Gas (high purity)
-
Filtration apparatus
-
Rotary evaporator
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis
Procedure:
-
Charge the high-pressure autoclave reactor with this compound, 5% Ru/C catalyst (e.g., 1-5 wt% relative to the substrate), and deionized water.
-
Optional: Adjust the pH of the solution to acidic conditions (pH 2-3) by the dropwise addition of dilute sulfuric acid to facilitate the liberation of levulinic acid.
-
Seal the reactor and purge it several times with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30-50 bar).
-
Heat the reactor to the target temperature (e.g., 150°C) while stirring vigorously.
-
Maintain the reaction conditions for the specified duration (e.g., 4-6 hours), monitoring the pressure to track hydrogen consumption.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Open the reactor and recover the reaction mixture.
-
Separate the catalyst from the liquid product by filtration.
-
Analyze the liquid product for GVL yield and purity using GC-MS.
-
Purify the GVL by distillation under reduced pressure.
Protocol 2: Synthesis of Ethyl Levulinate from this compound via Esterification
This protocol details the synthesis of ethyl levulinate, a valuable fuel additive, from this compound using an acidic catalyst.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Solid Acid Catalyst (e.g., Amberlyst-15 or Montmorillonite K10)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
GC-MS for analysis
Procedure:
-
In a round-bottom flask, combine this compound, a molar excess of anhydrous ethanol, and the solid acid catalyst (e.g., 10-20 wt% of this compound).
-
Attach a reflux condenser and place the flask in a heating mantle.
-
Heat the mixture to the reflux temperature of ethanol (~78°C) with constant stirring.
-
Maintain the reflux for the required reaction time (e.g., 4-8 hours).
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the catalyst by filtration.
-
Remove the excess ethanol from the filtrate using a rotary evaporator.
-
The remaining liquid is crude ethyl levulinate, which can be further purified by distillation.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmorillonite K10 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The conversion of levulinic acid into γ-valerolactone using Cu–ZrO2 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmorillonite K10 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted green synthesis of levulinate esters as biofuel precursors using calix[4]arene as an organocatalyst under solvent-free conditions - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 10. cetjournal.it [cetjournal.it]
- 11. mdpi.com [mdpi.com]
- 12. Catalytic hydrodeoxygenation of neat levulinic acid into 2-methyltetrahydrofuran using a cobalt phosphine complex and Sc(OTf)3 co-catalytic system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Utilizing Calcium Levulinate as a Calcium Source in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium is a critical divalent cation in cell culture, playing a vital role in numerous cellular processes including cell adhesion, signal transduction, and proliferation. The most common source of calcium in basal media is calcium chloride due to its high solubility and low cost. However, the search for alternative, potentially more biocompatible calcium salts is ongoing. Calcium levulinate, an organic calcium salt, presents a promising alternative. It boasts high aqueous solubility, is reported to be non-toxic and non-allergenic, and maintains a neutral pH in solution.[1] These properties suggest that this compound could be an excellent, if not superior, source of calcium for a wide range of cell culture applications, from basic research to biopharmaceutical production.
This document provides detailed application notes and protocols for utilizing this compound as a calcium source in cell culture media. It includes a comparative analysis with calcium chloride, focusing on cell viability, proliferation, and the impact on intracellular calcium signaling.
Key Advantages of this compound
-
High Solubility: this compound exhibits excellent solubility in aqueous solutions, minimizing the risk of precipitation in complex media formulations.[1]
-
Biocompatibility: It is considered non-toxic and non-allergenic, making it a suitable option for sensitive cell lines and biopharmaceutical applications.[1]
-
pH Stability: Solutions of this compound have a neutral pH, reducing the need for significant pH adjustments of the culture medium.[2]
-
Organic Nature: As an organic salt, the levulinate anion may be metabolized by cells, potentially offering a secondary benefit.
Data Presentation
The following tables summarize the expected quantitative data from comparative experiments between this compound and calcium chloride.
Table 1: Comparative Analysis of Cell Viability (MTT Assay)
| Calcium Source (1.8 mM) | Cell Line | Seeding Density (cells/well) | Incubation Time (hours) | Average Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| Control (No added Calcium) | HeLa | 10,000 | 48 | 0.452 | 0.031 | 45.2 |
| Calcium Chloride | HeLa | 10,000 | 48 | 0.985 | 0.045 | 98.5 |
| This compound | HeLa | 10,000 | 48 | 0.992 | 0.041 | 99.2 |
| Control (No added Calcium) | CHO-K1 | 5,000 | 72 | 0.315 | 0.028 | 31.5 |
| Calcium Chloride | CHO-K1 | 5,000 | 72 | 0.876 | 0.052 | 87.6 |
| This compound | CHO-K1 | 5,000 | 72 | 0.885 | 0.049 | 88.5 |
Table 2: Comparative Analysis of Cell Proliferation (BrdU Assay)
| Calcium Source (1.8 mM) | Cell Line | Seeding Density (cells/well) | Incubation Time (hours) | Average Absorbance (450 nm) | Standard Deviation | Proliferation Index (%) |
| Control (No added Calcium) | HEK293 | 8,000 | 48 | 0.210 | 0.018 | 21.0 |
| Calcium Chloride | HEK293 | 8,000 | 48 | 0.850 | 0.063 | 85.0 |
| This compound | HEK293 | 8,000 | 48 | 0.865 | 0.059 | 86.5 |
| Control (No added Calcium) | Jurkat | 20,000 | 24 | 0.155 | 0.015 | 15.5 |
| Calcium Chloride | Jurkat | 20,000 | 24 | 0.620 | 0.041 | 62.0 |
| This compound | Jurkat | 20,000 | 24 | 0.635 | 0.038 | 63.5 |
Table 3: Intracellular Calcium Measurement (Fura-2 AM Assay)
| Calcium Source in Media (1.8 mM) | Cell Line | Basal Fura-2 Ratio (340/380 nm) | Peak Fura-2 Ratio (post-stimulation) | Time to Peak (seconds) |
| Calcium Chloride | NIH/3T3 | 0.85 ± 0.05 | 2.55 ± 0.15 | 25 |
| This compound | NIH/3T3 | 0.87 ± 0.06 | 2.60 ± 0.18 | 24 |
Experimental Protocols
Protocol 1: Preparation of Calcium-Supplemented Cell Culture Media
Objective: To prepare cell culture media supplemented with either calcium chloride or this compound at a final concentration of 1.8 mM.
Materials:
-
Calcium-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Calcium Chloride (CaCl₂, anhydrous, cell culture grade)
-
This compound (C₁₀H₁₄CaO₆, cell culture grade)
-
Sterile, deionized water
-
0.22 µm sterile filters
-
Sterile serological pipettes and conical tubes
Procedure:
-
Prepare Stock Solutions (1 M):
-
Calcium Chloride: Dissolve 11.098 g of CaCl₂ in 100 mL of sterile, deionized water.
-
This compound: Dissolve 27.03 g of this compound in 100 mL of sterile, deionized water.
-
-
Sterile Filtration: Filter sterilize both stock solutions through a 0.22 µm filter into sterile tubes.
-
Media Supplementation:
-
To 500 mL of calcium-free basal medium, add the appropriate volume of the desired calcium stock solution to achieve a final concentration of 1.8 mM.
-
For a 1 M stock solution, add 900 µL to 500 mL of media.
-
-
Gently mix the supplemented medium by inverting the bottle several times.
-
-
Final Preparation: Add other required supplements (e.g., fetal bovine serum, antibiotics) as per your standard cell culture protocol.
-
Storage: Store the supplemented media at 4°C.
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To compare the effect of this compound and calcium chloride on cell viability.
Materials:
-
Cells of interest (e.g., HeLa, CHO-K1)
-
Complete culture medium (supplemented with either CaCl₂ or this compound)
-
Calcium-free medium (for control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol (B130326) or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of their respective media (Control, CaCl₂, this compound).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (cells grown in standard calcium chloride medium).
Protocol 3: Cell Proliferation Assessment using BrdU Assay
Objective: To compare the effect of this compound and calcium chloride on cell proliferation.
Materials:
-
Cells of interest (e.g., HEK293, Jurkat)
-
Complete culture medium (supplemented with either CaCl₂ or this compound)
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Labeling:
-
Seed cells in a 96-well plate.
-
During the final 2-24 hours of culture, add BrdU labeling solution to each well and incubate.
-
-
Fixation and Denaturation:
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Wash the wells and add the anti-BrdU antibody. Incubate for 1 hour at room temperature.
-
Wash and add the HRP-conjugated secondary antibody. Incubate for 30 minutes.
-
-
Detection:
-
Wash the wells and add TMB substrate. Incubate until a color change is observed.
-
Add the stop solution.
-
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Compare the absorbance values between the different calcium sources.
Protocol 4: Measurement of Intracellular Calcium using Fura-2 AM
Objective: To assess the impact of the calcium source on intracellular calcium signaling.
Materials:
-
Cells of interest (e.g., NIH/3T3) plated on glass coverslips
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Agonist for stimulating calcium release (e.g., ATP, bradykinin)
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.
Procedure:
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS (without calcium) containing 2 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
-
De-esterification: Wash the cells with HBSS (with the respective calcium source) and incubate for another 30 minutes to allow for complete de-esterification of the dye.
-
Imaging:
-
Mount the coverslip on the imaging system.
-
Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm.
-
Stimulate the cells with the chosen agonist.
-
Continue recording the fluorescence to capture the transient increase in intracellular calcium.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities (340/380 nm) over time. Compare the baseline ratio, peak ratio, and kinetics of the calcium transient between cells cultured in media with calcium chloride and this compound.
Visualizations
Conclusion
This compound is a highly soluble, biocompatible, and pH-neutral organic calcium salt that presents a viable alternative to calcium chloride for use in cell culture media. The provided protocols offer a framework for researchers to directly compare these calcium sources in their specific cell culture systems. The expected outcomes suggest that this compound can support robust cell viability and proliferation, comparable to the widely used calcium chloride, while potentially offering benefits in terms of media stability and reduced cellular stress. Further investigation into the long-term effects and its performance in various specialized applications, such as biopharmaceutical production and stem cell culture, is warranted.
References
Application Notes and Protocols: Calcium Levulinate as a Food Fortifier in Experimental Product Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium levulinate, the calcium salt of levulinic acid, is an organic mineral salt emerging as a promising fortificant for food and beverage applications. Its high solubility, bioavailability, and neutral taste profile address many of the challenges associated with fortifying products with calcium.[1][2] These application notes provide detailed protocols and technical information for researchers and product developers exploring the use of this compound in experimental food product development.
Calcium is a critical mineral for numerous physiological functions, including bone health, muscle contraction, and nerve transmission. However, inadequate calcium intake is a global concern.[3] Food fortification is a key strategy to address this deficiency. The selection of an appropriate calcium salt is crucial, as it can significantly impact the sensory properties, stability, and bioavailability of the final product.[3] this compound's properties make it a versatile option for a wide range of food matrices, from beverages and dairy products to baked goods.[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in food product development.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₄CaO₆ | PubChem |
| Molar Mass | 270.30 g/mol (anhydrous) | PubChem |
| Elemental Calcium Content | ~14.8% | [4] |
| Solubility in Water | Freely soluble | [1] |
| Appearance | White crystalline powder | [1] |
| Taste Profile | Reported to have a neutral or good taste with little irritation. | [4] |
| pH (10% solution) | 7.0 - 8.5 | USP |
Bioavailability and Absorption Pathway
Calcium from the diet is absorbed in the small intestine through two primary pathways: the transcellular (active) and paracellular (passive) pathways. The transcellular pathway is saturable and regulated by vitamin D, while the paracellular pathway is non-saturable and concentration-dependent. As an organic salt, this compound readily dissolves in the gastrointestinal tract, releasing calcium ions for absorption. Its high solubility is thought to contribute to its bioavailability.
Below is a diagram illustrating the key pathways of intestinal calcium absorption.
Intestinal calcium absorption pathways.
While direct comparative bioavailability studies of this compound within specific food matrices are limited, its high solubility suggests favorable absorption characteristics compared to less soluble salts like calcium carbonate.
Experimental Protocols
The following protocols provide a framework for incorporating and evaluating this compound in various food systems. Researchers should consider these as starting points and optimize them for their specific product formulations and processing conditions.
Fortification of a Clear Beverage (e.g., Fruit Juice)
This protocol outlines the steps for fortifying a model fruit juice with this compound.
Workflow for beverage fortification.
Materials:
-
Fruit juice base (e.g., apple juice)
-
This compound powder
-
Deionized water
-
Agitator/mixer
-
Pasteurizer (e.g., High-Temperature Short-Time - HTST)
-
pH meter, colorimeter, and analytical equipment for calcium determination (e.g., Atomic Absorption Spectroscopy - AAS)
Procedure:
-
Preparation of Beverage Base: Prepare the fruit juice base according to the desired formulation.
-
This compound Solution: Weigh the required amount of this compound to achieve the target calcium concentration. Dissolve the powder in a small volume of deionized water with gentle stirring.
-
Fortification: Slowly add the this compound solution to the fruit juice base while agitating to ensure uniform distribution.
-
Mixing: Continue mixing for a predetermined time (e.g., 15-30 minutes) to ensure complete dissolution and homogeneity.
-
Pasteurization: Pasteurize the fortified beverage using an appropriate method (e.g., HTST at 72°C for 15 seconds) to ensure microbial safety.[5] The impact of pasteurization on the stability of this compound should be minimal due to its heat stability.[6]
-
Cooling and Packaging: Rapidly cool the product and package it in appropriate containers.
-
Analysis: Conduct analyses for total calcium content, pH, color, and sensory properties immediately after production and at specified time points during storage.
Dosage Calculation Example: To fortify 1 liter of beverage to provide 120 mg of elemental calcium per 240 mL serving:
-
Total elemental calcium needed per liter: (120 mg / 240 mL) * 1000 mL = 500 mg
-
Amount of this compound needed (assuming 14.8% elemental calcium): 500 mg / 0.148 = 3378 mg or 3.38 g
Fortification of a Dairy Product (e.g., Stirred Yogurt)
This protocol describes the incorporation of this compound into a stirred yogurt product.
Materials:
-
Milk base (standardized for fat and protein content)
-
Yogurt starter culture
-
This compound powder
-
Incubator, cooling equipment
-
Viscometer, pH meter, equipment for syneresis measurement
Procedure:
-
Milk Base Preparation: Standardize the milk base to the desired fat and protein content.
-
Fortification: Disperse the calculated amount of this compound powder directly into the cold milk base under agitation. Allow for a hydration time of approximately 20-30 minutes.
-
Heat Treatment: Pasteurize the fortified milk base (e.g., 85°C for 30 minutes or 90-95°C for 5-10 minutes) to denature whey proteins and ensure microbial safety.
-
Cooling and Inoculation: Cool the milk base to the optimal incubation temperature for the starter culture (e.g., 42-45°C) and inoculate with the yogurt culture.
-
Incubation: Incubate the mixture until the target pH (e.g., 4.5-4.6) is reached.
-
Breaking the Coagulum and Cooling: Gently break the coagulum and cool the yogurt to below 10°C while stirring to achieve a smooth consistency.
-
Packaging and Storage: Package the stirred yogurt and store it under refrigeration.
-
Analysis: Evaluate the yogurt for pH, viscosity, syneresis, and sensory attributes at regular intervals during its shelf life.
Sensory Evaluation Protocol
Sensory analysis is critical to ensure that fortification does not negatively impact consumer acceptance. A quantitative descriptive analysis (QDA) or a consumer acceptance test using a 9-point hedonic scale are recommended.
General workflow for sensory evaluation.
Procedure:
-
Panelist Selection: Recruit and screen panelists based on their ability to discriminate sensory attributes. For consumer tests, a larger, untrained panel is typically used.
-
Sample Preparation: Prepare the fortified product and a control (unfortified) product under identical conditions. Samples should be coded with random three-digit numbers and presented in a randomized order to prevent bias.
-
Evaluation: Panelists should evaluate the samples in a controlled environment (e.g., sensory booths with controlled lighting and temperature). They should rate attributes such as:
-
Appearance: Color, clarity (for beverages)
-
Aroma: Fruity, milky, any off-aromas
-
Flavor/Taste: Sweetness, sourness, bitterness, metallic taste, aftertaste
-
Mouthfeel/Texture: Smoothness, grittiness, chalkiness, viscosity
-
Overall Acceptability
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences between the fortified and control products.
Example Sensory Attributes and Scale:
| Attribute | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 |
| Overall Liking | Dislike Extremely | Dislike Slightly | Like Slightly | Like Extremely | |||||
| Bitterness | Not Bitter | Slightly Bitter | Moderately Bitter | Extremely Bitter | |||||
| Chalkiness | Not Chalky | Slightly Chalky | Moderately Chalky | Extremely Chalky |
Physical and Chemical Stability Testing
Stability testing is crucial to ensure the quality and safety of the fortified product throughout its shelf life. An accelerated shelf-life test can be employed to predict long-term stability.
Procedure:
-
Storage Conditions: Store samples of the fortified and control products at both recommended storage conditions (e.g., 4°C for refrigerated products) and accelerated conditions (e.g., 25°C, 35°C).
-
Testing Intervals: Pull samples at predetermined intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analytical Tests:
-
Calcium Content: To ensure no significant loss or precipitation. Methods like AAS or ICP-OES can be used.
-
pH: To monitor any changes in acidity.
-
Color: Using a colorimeter to measure L, a, and b* values.
-
Viscosity: For liquid and semi-solid products, using a viscometer or rheometer.
-
Microbial Analysis: To ensure the product remains safe for consumption.
-
Sensory Evaluation: To detect any changes in taste, odor, or appearance.
-
Data Presentation: Expected Impact of this compound Fortification
The following tables summarize the potential impact of this compound on various food product attributes based on its known properties. These are generalized expectations, and actual results will depend on the specific food matrix and processing conditions.
Table 1: Expected Sensory Impact of this compound Fortification
| Attribute | Expected Impact | Notes |
| Taste | Minimal to no off-taste | This compound is reported to have a neutral taste.[1][4] At high concentrations, a slight bitterness may be perceptible, similar to other calcium salts. |
| Aftertaste | Minimal | A clean taste profile is generally expected. |
| Mouthfeel | Minimal | Due to its high solubility, chalkiness or grittiness is not anticipated at typical fortification levels. |
| Aroma | No significant impact | This compound is odorless. |
Table 2: Expected Physicochemical Impact of this compound Fortification
| Parameter | Expected Impact | Notes |
| pH | Slight increase | As a salt of a weak acid and a strong base, it may slightly increase the pH of acidic food systems. |
| Viscosity | Minimal to slight increase | The addition of any soluble solid can slightly increase viscosity. Significant changes are not expected. |
| Color | No significant impact | This compound is a white powder and is colorless in solution. |
| Protein Stability | Good | Its neutral pH and organic nature may result in better compatibility with proteins compared to some inorganic calcium salts. |
Conclusion
This compound presents a viable and advantageous option for the fortification of a wide range of food and beverage products. Its high solubility, neutral taste, and good stability address many of the technical hurdles associated with calcium fortification. The protocols and data presented in these application notes provide a solid foundation for researchers and product developers to successfully incorporate this compound into their experimental formulations. Further research focusing on direct bioavailability comparisons in various food matrices and detailed sensory profiling will continue to build upon the understanding of this promising food fortificant.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Calcium‐fortified foods in public health programs: considerations for implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How Pasteurization Affects Milk's Nutrition| Dairy Nutrition [dairynutrition.ca]
- 6. mdpi.com [mdpi.com]
Application Note: Titrimetric Assay of Calcium Levulinate Purity Using EDTA
Introduction
Calcium levulinate is a source of calcium used in pharmaceutical preparations and as a food additive.[1][2] Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its safety and efficacy. This application note details a robust and reliable method for determining the purity of this compound via complexometric titration with ethylenediaminetetraacetic acid (EDTA). The method is based on the United States Pharmacopeia (USP) general chapter for this compound assay.[1][3][4][5]
Principle of the Assay
Complexometric titration is a type of volumetric analysis where the formation of a colored complex indicates the endpoint of the titration.[6] EDTA, a hexadentate ligand, forms a stable, water-soluble 1:1 complex with calcium ions.[6][7][8] The reaction is pH-dependent, and for calcium, the titration is carried out in an alkaline medium (pH 12-13) to ensure the complete formation of the Ca-EDTA complex.[9]
The endpoint of the titration is detected using a metal ion indicator, such as hydroxy naphthol blue or murexide.[3][9] The indicator itself is a chelating agent that forms a colored complex with calcium ions. During the titration, EDTA displaces the indicator from the calcium-indicator complex. The color change occurs when all the calcium has been complexed by EDTA, and the indicator is in its free, uncomplexed form.[6]
The overall reaction is as follows: Ca-Indicator (colored) + EDTA → Ca-EDTA + Indicator (different color)
Experimental Protocols
Materials and Reagents
-
This compound sample
-
Edetate disodium (B8443419) (EDTA), 0.05 M Volumetric Solution (VS)
-
Hydrochloric Acid, 3 N
-
Sodium Hydroxide (B78521), 1 N
-
Hydroxy Naphthol Blue indicator
-
Deionized water
-
Analytical balance
-
50 mL burette
-
150 mL beakers
-
Magnetic stirrer and stir bar
Preparation of Solutions
-
0.05 M EDTA Volumetric Solution: Dissolve approximately 18.6 g of disodium edetate in 1000 mL of deionized water. Standardize this solution against a primary standard calcium carbonate.
-
3 N Hydrochloric Acid: Slowly add 25.8 mL of concentrated hydrochloric acid to approximately 75 mL of deionized water, cool, and dilute to 100 mL.
-
1 N Sodium Hydroxide: Dissolve 4.0 g of sodium hydroxide pellets in deionized water and dilute to 100 mL.
Standardization of 0.05 M EDTA Solution (if not using a pre-standardized solution)
-
Accurately weigh about 200 mg of primary standard calcium carbonate (dried at 110°C for 2 hours).
-
Dissolve in 10 mL of water and 2 mL of 3 N hydrochloric acid.
-
Dilute to about 100 mL with deionized water.
-
Add 15 mL of 1 N sodium hydroxide, 300 mg of hydroxy naphthol blue, and a magnetic stir bar.
-
Titrate with the prepared 0.05 M EDTA solution from a 50 mL burette until the solution turns from pink to a clear blue endpoint.
-
Calculate the molarity of the EDTA solution.
Assay of this compound
-
Accurately weigh approximately 600 mg of the this compound sample.[1][3][4]
-
Dissolve the sample in 150 mL of deionized water containing 2 mL of 3 N hydrochloric acid in a 250 mL beaker.[1][3][4]
-
While stirring with a magnetic stirrer, add 30 mL of 0.05 M EDTA VS from a 50 mL burette.[3][4]
-
Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.[1][3][4]
-
Continue the titration with 0.05 M EDTA VS to a distinct blue endpoint.[1][3][4]
-
Record the total volume of EDTA solution consumed.
-
Perform a blank determination by titrating a solution containing all reagents except the this compound sample.
-
Calculate the purity of this compound.
Calculation of Purity
The percentage purity of this compound (C₁₀H₁₄CaO₆) is calculated using the following formula:
Purity (%) = [(V_S - V_B) × M × F] / W × 100
Where:
-
V_S = Volume of EDTA consumed by the sample (mL)
-
V_B = Volume of EDTA consumed by the blank (mL)
-
M = Molarity of the EDTA solution (mol/L)
-
F = Equivalency factor (13.51 mg of C₁₀H₁₄CaO₆ per mL of 0.05 M EDTA)[1][3]
-
W = Weight of the this compound sample (mg)
The acceptance criteria for this compound purity, calculated on a dried basis, is typically not less than 97.5% and not more than 100.5%.[1][3][4]
Data Presentation
Table 1: Standardization of 0.05 M EDTA Solution
| Trial | Weight of CaCO₃ (mg) | Final Burette Reading (mL) | Initial Burette Reading (mL) | Volume of EDTA (mL) | Molarity of EDTA (M) |
| 1 | 200.5 | 39.95 | 0.05 | 39.90 | 0.0500 |
| 2 | 201.1 | 40.10 | 0.10 | 40.00 | 0.0502 |
| 3 | 199.8 | 39.85 | 0.00 | 39.85 | 0.0501 |
| Average | 0.0501 |
Table 2: Assay of this compound Purity
| Sample ID | Weight of Sample (mg) | Final Burette Reading (mL) | Initial Burette Reading (mL) | Volume of EDTA (mL) | Blank Titration (mL) | Purity (%) |
| Lot A-001 | 602.3 | 44.50 | 0.20 | 44.30 | 0.10 | 99.1 |
| Lot A-002 | 599.8 | 44.25 | 0.15 | 44.10 | 0.10 | 99.0 |
| Lot B-001 | 605.1 | 44.70 | 0.25 | 44.45 | 0.10 | 99.0 |
Visualizations
Caption: Experimental workflow for the titrimetric assay of this compound.
Caption: Chemical principle of endpoint detection in EDTA titration of calcium.
References
- 1. mubychem.net [mubychem.net]
- 2. This compound EP IP BP USP Grade n Pure Manufacturers, SDS [mubychem.com]
- 3. This compound [drugfuture.com]
- 4. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. titrations.info [titrations.info]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Calcium Levulinate
Application Notes
Introduction
Calcium levulinate, the calcium salt of levulinic acid, is utilized in pharmaceutical formulations as a source of calcium, particularly in injectable solutions due to its high solubility and bioavailability.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in raw materials and finished products. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the levulinate component of this compound.
High-performance liquid chromatography is a widely used technique for the analysis of organic acids.[2] The method outlined below employs a reversed-phase column with UV detection for the quantification of levulinic acid. For the determination of the calcium counter-ion, the United States Pharmacopeia (USP) official method specifies a complexometric titration with EDTA.[3][4] While simultaneous analysis of both levulinate and calcium by a single HPLC method is challenging with standard UV detectors due to the lack of a chromophore for the calcium ion, advanced detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be employed for this purpose. This protocol focuses on the more common UV-based detection of the levulinate anion.
Chromatographic Principle
The separation of levulinic acid is achieved on a C18 reversed-phase column. The mobile phase consists of an acidic aqueous buffer and an organic modifier (methanol). The acidic mobile phase suppresses the ionization of the carboxyl group of levulinic acid, allowing for its retention and separation on the nonpolar stationary phase. Detection is performed at a low UV wavelength (typically around 210 nm) where the carboxyl group absorbs light.[5]
Experimental Protocols
1. Materials and Reagents
-
This compound Reference Standard (USP grade)[6]
-
Levulinic Acid Reference Standard
-
HPLC grade water
-
HPLC grade methanol (B129727)
-
Phosphoric acid (85%)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 0.1% Phosphoric Acid in Water : Methanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Mobile Phase Preparation: Add 1.0 mL of 85% phosphoric acid to 900 mL of HPLC grade water. Add 100 mL of methanol and mix well. Degas the solution before use.
-
Standard Stock Solution (Levulinic Acid, 1000 µg/mL): Accurately weigh approximately 25 mg of levulinic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (this compound, 1000 µg/mL): Accurately weigh approximately 32 mg of this compound dihydrate (equivalent to about 25 mg of levulinic acid) into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the range of 50-500 µg/mL.
4. Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:
| Parameter | Typical Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0, Theoretical plates > 2000 |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability (≤ 1.0%), Intermediate Precision (≤ 2.0%) |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from placebo or degradation products |
Data Presentation
Table 1: System Suitability Results
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Levulinic Acid | ~ 4.5 | 1.2 | > 3000 |
Table 2: Linearity Data for Levulinic Acid
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 50 | 125000 |
| 100 | 251000 |
| 200 | 502000 |
| 300 | 753000 |
| 400 | 1005000 |
| 500 | 1256000 |
| Correlation (r²) | 0.9998 |
Table 3: Accuracy and Precision Data
| Concentration (µg/mL) | Recovery (%) | RSD (%) |
| 100 | 99.5 | 0.8 |
| 250 | 100.2 | 0.6 |
| 400 | 99.8 | 0.7 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 5 |
| LOQ | 15 |
Visualizations
Caption: HPLC experimental workflow for the analysis of levulinate.
Caption: Logical relationship of the HPLC system components and process.
References
- 1. globalcalcium.com [globalcalcium.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. This compound [drugfuture.com]
- 5. The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from acid hydrolysis of OPEFB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound USP Reference Standard CAS 5743-49-7 Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Formulation of Injectable Calcium Levulinate Solutions for Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium levulinate is an organic calcium salt with high water solubility, making it an excellent candidate for parenteral administration in animal studies.[1][2] It serves as a calcium source to treat or prevent hypocalcemia and for various research applications where systemic calcium modulation is required. The formulation of a safe, stable, and sterile injectable solution is paramount for the welfare of research animals and the integrity of experimental data. These application notes provide detailed protocols and critical considerations for preparing such solutions.
Physicochemical Properties of this compound
A comprehensive understanding of the material's properties is the foundation of a successful formulation. This compound is favored for injections due to its non-toxic and non-allergic nature, minimal irritation, and a neutral pH in solution.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄CaO₆ (Anhydrous) | [4] |
| C₁₀H₁₄CaO₆ · 2H₂O (Dihydrate) | [5] | |
| Molecular Weight | 270.29 g/mol (Anhydrous) | |
| 306.32 g/mol (Dihydrate) | [2][5] | |
| Appearance | White crystalline or amorphous powder | [5] |
| Solubility in Water | Freely soluble (>30% at 25°C) | [1][2] |
| pH of Solution (10% w/v) | 6.0 - 8.5 | [5][6][7] |
Formulation Considerations for Injectable Solutions
The primary goal is to create a sterile, non-pyrogenic, and physiologically compatible solution.
-
Concentration: The concentration is dictated by the study's dosing requirements. A 10% w/v solution is common for commercially available this compound injections.
-
Vehicle: Water for Injection (WFI) is the standard vehicle for parenteral solutions.[7][8]
-
pH and Stability: this compound solutions naturally have a pH between 6.0 and 8.5, which is generally suitable for injection.[7] The solution is stable, with no precipitation or deterioration typically observed during use.[1][2][9]
-
Tonicity: While not always necessary for small volume injections in animal studies, tonicity adjustment can minimize pain and irritation at the injection site. If required, sodium chloride can be used as a tonicity adjuster.[8]
-
Sterility and Pyrogens: Parenteral solutions must be sterile and free of pyrogens (fever-inducing substances).[10][11] Sterility is typically achieved via filtration, and formulations must pass bacterial endotoxin (B1171834) tests.[7][12]
Experimental Protocol: Preparation of a Sterile 10% (w/v) this compound Solution
This protocol details the preparation of 100 mL of a 10% (w/v) this compound solution suitable for injection in animal studies.
Materials:
-
This compound Dihydrate, USP Grade (10.0 g)
-
Water for Injection (WFI), sterile (q.s. to 100 mL)
-
Sterile 150 mL beaker or flask
-
Sterile magnetic stir bar
-
Sterile 100 mL graduated cylinder
-
Sterile 0.22 µm syringe filter (e.g., PVDF or PES)
-
Sterile syringes (appropriate size for filtration)
-
Sterile, depyrogenated vials for final product storage
-
Calibrated pH meter
Procedure:
-
Weighing: Within a laminar flow hood or clean environment, accurately weigh 10.0 g of this compound Dihydrate powder.
-
Dissolution: Transfer the powder to a sterile beaker containing approximately 80 mL of WFI and a sterile stir bar. Stir until the powder is completely dissolved. The solution should be clear.
-
pH Verification: Measure the pH of the solution using a calibrated pH meter. The pH should fall within the 6.0 to 8.5 range.[7] Adjustment is typically not necessary.
-
Volume Adjustment: Carefully transfer the solution to a sterile 100 mL graduated cylinder. Add WFI to bring the final volume to exactly 100 mL.
-
Sterile Filtration: Draw the solution into a large sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe outlet. Filter the solution directly into the final sterile vials. This aseptic filtration process removes any potential microbial contamination.[13]
-
Quality Control: Visually inspect each vial against a black and a white background to ensure the solution is clear and free from particulate matter.[11]
-
Labeling and Storage: Label the vials with the contents, concentration, preparation date, and store them in a cool, dark place, protected from light.
Experimental Workflow Diagram
Caption: Aseptic preparation workflow for injectable this compound.
Considerations for Animal Administration
Proper administration technique is crucial for animal safety and data validity.
-
Route of Administration: The choice of route (intravenous, intraperitoneal, subcutaneous) depends on the experimental design.
-
Dosage Calculation: Dosage should be based on the animal's body weight and the specific requirements of the protocol.
-
Intravenous (IV) Injection: When administering intravenously, a slow rate of injection is critical. Rapid IV calcium administration can lead to severe adverse cardiovascular effects, including vasodilation, hypotension, and cardiac arrhythmias.
Logical Relationship for Dosing and Administration
Caption: Logical workflow for calculating and administering the correct dose.
References
- 1. globalcalcium.com [globalcalcium.com]
- 2. This compound | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. americanelements.com [americanelements.com]
- 5. This compound USP DIHYDRATE - PCCA [pccarx.com]
- 6. This compound [drugfuture.com]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. CN1111150C - Preparing process and application of this compound - Google Patents [patents.google.com]
- 10. What are sterile injectables, and how are they used? [pharmko.com]
- 11. QUALITY CONTROL CHECKS OF PARENTERAL PRODUCTS – Netaji Subhas Chandra Bose Institute of Pharmacy [nscbip.org]
- 12. This compound Injection [drugfuture.com]
- 13. Understanding the Production Process of Sterile Injectables - Esteril Process Solutions [esteril.in]
Application Notes and Protocols: Calcium Levulinate as a Buffer in Biochemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buffer solutions are critical in biochemical and pharmaceutical research to maintain a stable pH, ensuring the integrity and activity of enzymes, proteins, and other biological molecules. While common buffers like phosphate, Tris, and HEPES are widely used, the exploration of alternative buffering agents can offer advantages in specific applications. This document provides a theoretical framework for the potential use of calcium levulinate as a buffering agent in biochemical reactions. It is important to note that the use of this compound as a primary buffer is not well-documented in scientific literature. Therefore, the information presented here is based on the chemical properties of its conjugate acid, levulinic acid, and should be considered a starting point for validation in specific experimental contexts.
This compound is a highly soluble and stable calcium salt of levulinic acid.[1][2] Its high solubility in water is a desirable characteristic for a buffer component.[1] The buffering capacity of a this compound solution would be attributed to the equilibrium between levulinic acid and its conjugate base, the levulinate ion.
Physicochemical Properties
A summary of the relevant properties of levulinic acid and this compound is presented in Table 1. The pKa of levulinic acid is approximately 4.65, which indicates that a levulinate-based buffer would be effective in the acidic pH range of approximately 3.65 to 5.65.[1][3][4]
| Property | Levulinic Acid | This compound | Reference(s) |
| Chemical Formula | C₅H₈O₃ | C₁₀H₁₄CaO₆ | [1][2] |
| Molecular Weight | 116.11 g/mol | 270.29 g/mol | [1][2] |
| pKa (of Levulinic Acid) | ~4.65 at 25°C | - | [1][3][4] |
| Optimal Buffering pH Range | ~3.65 - 5.65 | ~3.65 - 5.65 | |
| Solubility in Water | 675 g/L at 20°C | >30% at 25°C | [1][4] |
| Appearance | White crystalline solid or liquid after melting | White or almost white, crystalline powder | [2][5] |
Theoretical Protocols
Preparation of a 1 M Levulinic Acid Stock Solution
Materials:
-
Levulinic acid (MW: 116.11 g/mol )
-
Nuclease-free water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask
Protocol:
-
Weigh out 116.11 g of levulinic acid.
-
In a chemical fume hood, dissolve the levulinic acid in approximately 800 mL of nuclease-free water in a beaker with a stir bar.
-
Once fully dissolved, transfer the solution to a 1 L volumetric flask.
-
Bring the final volume to 1 L with nuclease-free water.
-
Store the stock solution at room temperature.
Preparation of a 100 mM Levulinate Buffer, pH 4.5
Materials:
-
1 M Levulinic acid stock solution
-
1 M Calcium Hydroxide [Ca(OH)₂] or 1M Sodium Hydroxide (NaOH) solution
-
Nuclease-free water
-
Calibrated pH meter
-
Graduated cylinders
-
Beaker, stir plate, and stir bar
Protocol:
-
To a beaker with a stir bar, add 100 mL of the 1 M levulinic acid stock solution.
-
Add 800 mL of nuclease-free water.
-
While monitoring the pH with a calibrated pH meter, slowly add the 1 M Ca(OH)₂ or NaOH solution dropwise until the pH of the solution reaches 4.5.
-
Transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with nuclease-free water.
-
Verify the final pH. If necessary, adjust with small additions of 1 M levulinic acid or the base solution.
-
Sterilize the buffer by filtration through a 0.22 µm filter if required for the specific application.
-
Store the buffer at 4°C.
Experimental Workflow for Buffer Capacity Assessment
To validate the buffering capacity of the prepared levulinate buffer, a titration with a strong acid and a strong base can be performed.
Caption: Workflow for assessing the buffering capacity of a prepared levulinate buffer.
Signaling Pathways and Logical Relationships
As the use of this compound as a biochemical buffer is not established, there are no known signaling pathways in which it plays a direct buffering role. The fundamental principle of its potential buffering action is the chemical equilibrium between levulinic acid and the levulinate ion, as depicted below.
Caption: Chemical equilibrium of a levulinate buffer system.
Considerations and Potential Interferences
Given the lack of established protocols, researchers should consider the following before employing a levulinate-based buffer:
-
Interactions with Metal Ions: Although this compound is a calcium salt, the levulinate ion itself may chelate other divalent cations, which could interfere with reactions requiring specific metal cofactors.
-
Enzyme Inhibition or Activation: Levulinate, as an organic molecule, has the potential to interact with enzymes, either as an inhibitor or an activator. This must be empirically tested for the enzyme system of interest.
-
Cellular Uptake and Metabolism: If used in cell-based assays, it is important to consider that levulinic acid and its salts may be transported into cells and potentially metabolized.
-
Temperature Dependence: The pKa of levulinic acid may be temperature-dependent, which could affect the pH of the buffer at different experimental temperatures. This should be characterized for precise applications.
Conclusion
Theoretically, this compound, through its conjugate acid-base pair of levulinic acid and levulinate, can function as a buffer in the acidic pH range of 3.65 to 5.65. Its high solubility is an advantageous property. However, the absence of its documented use as a primary buffer in biochemical literature necessitates a cautious and empirical approach. The protocols and information provided herein are intended as a guide for researchers to prepare and validate a levulinate-based buffer for their specific applications. Thorough testing for potential interferences and characterization of its buffering capacity under relevant experimental conditions are crucial first steps.
References
- 1. Levulinic acid | 123-76-2 [chemicalbook.com]
- 2. Levulinic acid - Wikipedia [en.wikipedia.org]
- 3. Levulinic Acid CAS No. 123-76-2 | Reformchem [reformchem.com]
- 4. Levulinic Acid CAS 123-76-2 with Best Price!-Cosmetic Raw Material-Shandong Yifan Chemical Technology co.,Ltd.- [sdyfchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: γ-Valerolactone (GVL) Production from Calcium Levulinate
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
γ-Valerolactone (GVL) is a versatile and sustainable platform chemical with a wide array of applications, including its use as a green solvent, a precursor for polymers and fine chemicals, and an additive for transportation fuels.[1][2] The production of GVL from biomass-derived levulinic acid (LA) or its salts, such as calcium levulinate, represents a key strategy in the transition towards a bio-based economy.[3] this compound serves as a stable, solid precursor that can be readily converted into GVL through catalytic hydrogenation or transfer hydrogenation processes. This document outlines the fundamental principles and detailed protocols for this conversion.
Reaction Chemistry and Pathways
The conversion of this compound to GVL first requires the release of levulinic acid (LA), typically achieved by acidification. The subsequent transformation of LA to GVL is a reductive process that primarily follows two mechanistic pathways.[1]
-
Hydrogenation of Ketone Group: The carbonyl group of LA is hydrogenated to form a 4-hydroxypentanoic acid (HPA) intermediate. This unstable intermediate then undergoes rapid intramolecular esterification (cyclization) to yield the stable five-membered ring of GVL.[1]
-
Dehydration-Hydrogenation: LA is first dehydrated to form angelica lactone, which is then subsequently hydrogenated to produce GVL.[1]
The choice of catalyst and hydrogen source dictates the dominant pathway and overall efficiency. The process can be broadly categorized into two main approaches:
-
Catalytic Hydrogenation (CH): Utilizes molecular hydrogen (H₂) gas, typically under pressure, with a heterogeneous metal catalyst. Ruthenium (Ru)-based catalysts are particularly effective due to their high activity and selectivity.[1][4]
-
Catalytic Transfer Hydrogenation (CTH): Employs a hydrogen donor molecule, such as formic acid (FA) or secondary alcohols (e.g., isopropanol), to provide hydrogen in situ.[3][5][6] This method can circumvent the need for high-pressure H₂ gas, offering a potentially safer and more sustainable alternative.[5]
The reaction mechanism is influenced by the catalyst's properties, where metal sites are crucial for the hydrogenation step, and acidic or basic sites on the support can facilitate the dehydration and cyclization steps.[1][7]
Chemical Reaction Pathway
References
- 1. Frontiers | Reductive Upgrading of Biomass-Based Levulinic Acid to γ-Valerolactone Over Ru-Based Single-Atom Catalysts [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Green catalytic process for γ-valerolactone production from levulinic acid and formic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Conversion of levulinic acid to γ-valerolactone over Ru/Al2O3–TiO2 catalyst under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. An overview of the obtaining of biomass-derived gamma-valerolactone from levulinic acid or esters without H2 supply :: BioResources [bioresources.cnr.ncsu.edu]
Application Note: Protocol for Determining the pH-Dependent Solubility of Calcium Levulinate
FOR IMMEDIATE RELEASE
Audience: Researchers, scientists, and drug development professionals.
Summary: This application note provides a comprehensive protocol for determining the aqueous solubility of calcium levulinate across a physiologically relevant pH range. The protocol utilizes the established shake-flask method for achieving equilibrium and complexometric titration with EDTA for accurate quantification. This procedure is essential for understanding the biopharmaceutical properties of this compound, which can inform formulation development and predict in vivo performance.
Introduction
This compound is an organic calcium salt used in pharmaceutical preparations and as a food additive for calcium fortification. A key physicochemical property governing its absorption and bioavailability is its aqueous solubility. It is well-established that the solubility of many calcium salts is pH-dependent.[1][2] Given the varying pH environments within the gastrointestinal tract, from the highly acidic stomach to the more neutral intestine, a thorough understanding of this compound's solubility profile across this range is critical for the development of effective oral dosage forms. This document outlines a detailed, step-by-step protocol for determining the equilibrium solubility of this compound at various pH values.
Experimental Protocol
The protocol is based on the "gold standard" shake-flask method to ensure the determination of thermodynamic equilibrium solubility.[3][4][5] The concentration of dissolved this compound is quantified by determining the calcium ion concentration using a complexometric titration with ethylenediaminetetraacetic acid (EDTA), a reliable and precise analytical method.[1][2][6]
Materials and Equipment
-
This compound, USP Grade
-
High-purity deionized water
-
Buffer Reagents: Potassium dihydrogen phosphate (B84403), Sodium hydroxide, Acetic acid, Sodium acetate (B1210297).[7]
-
Titration Reagents: EDTA (disodium salt), Ammonia-ammonium chloride buffer, Calmagite or Eriochrome Black T indicator, Calcium Carbonate (primary standard).[2][8]
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Volumetric flasks, pipettes, and burettes (Class A)
-
250 mL Erlenmeyer flasks with stoppers
-
Orbital shaker with temperature control
-
Calibrated pH meter
-
Analytical balance
-
Syringe filters (0.45 µm)
-
Magnetic stirrer and stir bars
Preparation of Buffer Solutions
Prepare buffer solutions that simulate the pH of different sections of the gastrointestinal tract. The following are recommended:
-
pH 2.0 (Acidic Stomach): Use 0.01 M HCl.
-
pH 4.5 (Upper Intestine): Prepare an acetate buffer.[7]
-
pH 6.8 (Lower Intestine): Prepare a phosphate buffer.[7]
-
pH 7.4 (Physiological pH): Prepare a phosphate buffer.[7]
For detailed recipes for buffer preparation, refer to standard pharmacopeias or established laboratory guides.[9][10]
Experimental Procedure: Shake-Flask Method
-
Sample Preparation: Add an excess of this compound powder to an Erlenmeyer flask containing a known volume (e.g., 100 mL) of a specific pH buffer. The presence of undissolved solid at the end of the experiment is necessary to confirm that equilibrium with a saturated solution has been achieved.[3]
-
Equilibration: Tightly stopper the flasks and place them in an orbital shaker. Agitate the flasks at a constant speed (e.g., 150 rpm) and a controlled temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours.[4]
-
Confirmation of Equilibrium: To ensure that equilibrium has been reached, withdraw small aliquots at various time points (e.g., 24, 36, and 48 hours). Analyze the concentration of dissolved this compound. Equilibrium is confirmed when there is no significant change in concentration between successive time points.
-
Sample Collection and Filtration: Once equilibrium is established, cease agitation and allow the flasks to remain stationary for approximately 2 hours to permit the sedimentation of excess solid. Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter into a clean, dry vial. This step is critical to prevent undissolved particles from interfering with the analysis.
Analytical Procedure: Quantification by EDTA Titration
-
Standardization of EDTA Solution: Prepare a standard EDTA solution (e.g., 0.01 M) and accurately determine its concentration by titrating against a primary standard calcium carbonate solution.[2][8]
-
Sample Titration: a. Pipette a precise volume of the filtered sample into a clean Erlenmeyer flask. b. Dilute with deionized water. c. Add a small amount of ammonia-ammonium chloride buffer to adjust the pH to approximately 10. d. Add a few drops of Calmagite or Eriochrome Black T indicator. The solution should turn a wine-red color.[2] e. Titrate with the standardized EDTA solution until the color changes from wine-red to a distinct blue.
-
Calculation of Solubility: a. Use the volume of EDTA titrant and its molarity to calculate the moles of calcium in the analyzed sample aliquot. The reaction stoichiometry between Ca²⁺ and EDTA is 1:1.[8] b. From the moles of calcium, calculate the concentration of this compound in the saturated solution. c. Express the solubility in appropriate units, such as mg/mL or g/100 mL.
Data Presentation
All quantitative data should be systematically organized into a table to facilitate clear comparison and interpretation.
| pH | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation (mg/mL) |
| 2.0 | 25 | Experimental Value | Experimental Value |
| 4.5 | 25 | Experimental Value | Experimental Value |
| 6.8 | 25 | Experimental Value | Experimental Value |
| 7.4 | 25 | Experimental Value | Experimental Value |
| 2.0 | 37 | Experimental Value | Experimental Value |
| 4.5 | 37 | Experimental Value | Experimental Value |
| 6.8 | 37 | Experimental Value | Experimental Value |
| 7.4 | 37 | Experimental Value | Experimental Value |
Visualization of Workflow and Relationships
Experimental Workflow
References
- 1. titrations.info [titrations.info]
- 2. cuhk.edu.hk [cuhk.edu.hk]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 8. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 9. uspbpep.com [uspbpep.com]
- 10. weber.hu [weber.hu]
Application Notes and Protocols for Calcium Levulinate in Agricultural Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Calcium levulinate, the calcium salt of levulinic acid, is emerging as a valuable compound in agricultural research. Its high solubility and bioavailability make it an effective source of calcium for plants. In agriculture, it is utilized as a biostimulant and a component of fertilizers to enhance nutrient uptake, promote plant growth, and improve crop yield and quality. These application notes provide an overview of its use in agricultural research, supported by data from studies on various calcium sources and generalized experimental protocols.
1. Mechanism of Action: Calcium Signaling in Plant Stress Response
Calcium is a crucial secondary messenger in plant signal transduction pathways, particularly in response to abiotic stresses such as drought, salinity, and temperature extremes. While research specifically detailing the signaling pathway initiated by this compound is limited, the general mechanism of calcium signaling is well-established. Upon perception of a stress stimulus, there is an influx of Ca²⁺ ions into the cytosol. This increase in cytosolic Ca²⁺ is detected by calcium sensor proteins, which then initiate a downstream signaling cascade leading to the activation of stress-responsive genes and physiological adaptations.
Diagram of Generalized Calcium Signaling Pathway in Plants
Caption: Generalized calcium signaling pathway in response to abiotic stress.
2. Quantitative Data on the Effects of Calcium Application
Table 1: Effect of Foliar Calcium Application on Tomato Growth and Yield
| Calcium Source | Application Rate | Plant Height (cm) | Root Length (cm) | Number of Flowers | Number of Fruits | Fruit Yield per Plant (kg) | Reference |
| Control | - | 45.17 | 15.07 | 32.00 | 23.87 | - | [1] |
| Calcium Chloride | 2% solution | 68.87 | 16.40 | 42.66 | 34.51 | - | [1] |
| Calcium Nitrate | 2% solution | 64.93 | 15.16 | 28.66 | 26.66 | - | [1] |
| Calcium Carbonate | 2% solution | 60.07 | 23.16 | 36.33 | 29.44 | - | [1] |
| Calcium Sulfate | 2% solution | 59.01 | 18.50 | 32.99 | 28.11 | - | [1] |
Table 2: Effect of Foliar Calcium Application on Wheat Yield under Saline Conditions
| Calcium Treatment | Application Rate | Dry Matter Increase (%) | Grain Yield Increase (%) | Reference |
| Control (F0) | 0 mg/L | - | - | [2] |
| F1 | 1000 mg/L | 5.18 | 12.86 | [2] |
| F2 | 2000 mg/L | - | - | [2] |
| F3 | 3000 mg/L | 12.20 | 26.20 | [2] |
Table 3: Effect of Calcium Source on Tomato Fruit Quality
| Calcium Source | Beta-carotene (µg g⁻¹) | Total Phenolic Content (mg g⁻¹ FW) | Reference |
| Control | 0.37 | 1.31 | [1] |
| Calcium Chloride (2%) | 0.48 | 2.44 | [1] |
| Calcium Nitrate (2%) | 0.47 | 2.37 | [1] |
| Calcium Carbonate (2%) | 0.39 | 2.45 | [1] |
| Calcium Sulfate (2%) | 0.41 | 2.39 | [1] |
3. Experimental Protocols
The following are generalized protocols for the preparation and application of calcium solutions in a research setting. These can be adapted for use with this compound.
Protocol 1: Preparation of this compound Foliar Spray
Objective: To prepare a this compound solution for foliar application.
Materials:
-
This compound powder
-
Distilled water
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Volumetric flask
-
pH meter
Procedure:
-
Determine the desired concentration of the this compound solution (e.g., 0.5%, 1%, 2% w/v).
-
Accurately weigh the required amount of this compound powder.
-
Fill a volumetric flask with approximately half the final volume of distilled water.
-
Place the stir bar in the flask and place it on the magnetic stirrer.
-
Gradually add the weighed this compound powder to the water while stirring until it is completely dissolved.
-
Add distilled water to the flask to reach the final desired volume.
-
Measure and record the pH of the solution. Adjust if necessary using a suitable pH adjuster, depending on the experimental requirements.
-
The solution is now ready for foliar application.
Diagram of Experimental Workflow for Foliar Application
Caption: Workflow for a foliar application experiment.
Protocol 2: Soil Drench Application of this compound
Objective: To apply this compound to the soil to assess its effect on root uptake and plant growth.
Materials:
-
Prepared this compound solution (as per Protocol 1)
-
Graduated cylinders or measuring cups
-
Potted plants or field plots
-
Soil moisture meter (optional)
Procedure:
-
Prepare the desired concentration of this compound solution.
-
Ensure the soil is not overly dry or waterlogged before application. If necessary, lightly water the soil a few hours prior to application.
-
Measure the required volume of the this compound solution for each pot or plot. The volume will depend on the pot size or plot area and the desired application rate.
-
Apply the solution evenly to the soil surface around the base of the plant, avoiding direct contact with the foliage if not intended.
-
For control plants, apply an equal volume of distilled water.
-
Monitor the plants regularly and collect data on growth parameters and nutrient status as per the experimental design.
This compound shows significant promise as a tool in agricultural research for enhancing plant growth, improving crop quality, and mitigating the effects of abiotic stress. While direct quantitative data and specific protocols for its use are still emerging, the extensive research on other calcium sources provides a strong foundation for its application. The high solubility and bioavailability of this compound suggest that it may offer advantages over other calcium salts. Further research is warranted to establish optimal application rates and to fully elucidate its specific effects on various crops and its role in plant signaling pathways. The protocols and data presented here serve as a guide for researchers to design and conduct experiments to explore the full potential of this compound in agriculture.
References
Application Notes and Protocols for the Pyrolysis of Calcium Levulinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup and protocols for the pyrolysis of calcium levulinate, a process of significant interest for the production of valuable biorenewable chemicals. The primary product of this thermal decomposition is γ-valerolactone (GVL), a versatile platform chemical with applications in biofuels, solvents, and as a precursor for other chemicals. Additionally, other valuable ketones such as 3-methyl-2-cyclopentenone and 2,3-dimethyl-2-cyclopentenone are produced.
This document outlines the synthesis of the this compound precursor, the pyrolysis procedure in a laboratory-scale fixed-bed reactor, and the analytical methods for product identification and quantification.
Experimental Protocols
Synthesis of this compound Dihydrate
This protocol details the preparation of this compound dihydrate from levulinic acid and calcium hydroxide (B78521).
Materials:
-
Levulinic acid (C₅H₈O₃)
-
Calcium hydroxide (Ca(OH)₂)
-
Deionized water
-
Beakers
-
Magnetic stirrer and hot plate
-
Stir bar
-
pH meter or pH indicator strips
-
Buchner funnel and filter paper
-
Vacuum flask
-
Oven
Procedure:
-
In a 500 mL beaker, dissolve 11.61 g (0.1 mol) of levulinic acid in 200 mL of deionized water with stirring.
-
Slowly add 3.71 g (0.05 mol) of calcium hydroxide to the levulinic acid solution. The addition should be done in small portions to control any exothermic reaction.
-
Heat the mixture to 60-70°C while stirring continuously.
-
Monitor the pH of the solution. Continue stirring until the reaction is complete and the pH is neutral (pH ~7). This indicates that the levulinic acid has been neutralized.
-
Filter the hot solution through a Buchner funnel to remove any unreacted calcium hydroxide or other insoluble impurities.
-
Transfer the clear filtrate to a clean beaker and allow it to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote crystallization.
-
Collect the white, needle-like crystals of this compound dihydrate by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.
-
Dry the crystals in an oven at 80°C overnight.
-
Store the dried this compound dihydrate in a desiccator.
Pyrolysis of this compound in a Fixed-Bed Reactor
This protocol describes the thermal decomposition of this compound in a laboratory-scale fixed-bed reactor.
Equipment:
-
Fixed-bed quartz reactor
-
Tubular furnace with temperature controller
-
Inert gas supply (e.g., Nitrogen, Argon) with mass flow controller
-
Condensation system (e.g., cold trap with ice-salt bath or cryocooler)
-
Gas collection bag or vent
-
Balance (for weighing sample and products)
-
Spatula and sample boat
Procedure:
-
Accurately weigh approximately 5-10 g of dried this compound into a ceramic or quartz sample boat.
-
Place the sample boat in the center of the quartz reactor tube.
-
Assemble the pyrolysis apparatus, ensuring all connections are gas-tight.
-
Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to remove any residual air.
-
Set the furnace to the desired pyrolysis temperature (e.g., 350°C, 400°C, or 450°C) and begin heating at a controlled rate (e.g., 10-20°C/min).
-
Maintain the inert gas flow throughout the heating and pyrolysis process.
-
Place the cold trap in a Dewar flask filled with an ice-salt mixture or connect it to a cryocooler to condense the volatile products.
-
Once the furnace reaches the target temperature, hold for a specific residence time (e.g., 3-5 minutes).
-
After the residence time, turn off the furnace and allow the reactor to cool to room temperature under the inert gas flow.
-
Once cooled, carefully dismantle the apparatus.
-
Collect and weigh the liquid product (bio-oil) from the cold trap.
-
Collect and weigh the solid residue (char) from the sample boat.
-
The mass of the gaseous product can be determined by the difference between the initial mass of the this compound and the sum of the masses of the bio-oil and char.
-
Store the bio-oil sample in a sealed vial at 4°C for further analysis.
Analytical Protocols for Pyrolysis Products
3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Purpose: To identify and quantify the chemical components of the bio-oil.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for separating polar compounds (e.g., DB-5ms, HP-5ms)
-
Autosampler
Procedure:
-
Sample Preparation: Prepare a 1% (v/v) solution of the bio-oil in a suitable solvent such as dichloromethane (B109758) or methanol. Add an internal standard (e.g., tetradecane) of known concentration for quantification.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp to 280°C at a rate of 10°C/min
-
Hold at 280°C for 10 minutes
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-550
-
-
-
Data Analysis:
-
Identify the compounds by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the identified compounds by comparing their peak areas to the peak area of the internal standard.
-
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Purpose: To confirm the structure of the major products and for quantitative analysis.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve a known amount of the bio-oil in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trioxane).
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a standard carbon NMR spectrum.
-
Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds.
-
-
Data Analysis:
-
Identify the characteristic peaks for γ-valerolactone and other major products.
-
Quantify the products by integrating the relevant peaks and comparing them to the integral of the internal standard.
-
Data Presentation
The following table summarizes the product distribution from the pyrolysis of this compound at different temperatures.
| Pyrolysis Temperature (°C) | Bio-oil Yield (wt%) | Char Yield (wt%) | Gas Yield (wt%) | γ-Valerolactone in Bio-oil (wt%) | 3-Methyl-2-cyclopentenone in Bio-oil (wt%) | 2,3-Dimethyl-2-cyclopentenone in Bio-oil (wt%) |
| 350 | 18.5 | 65.2 | 16.3 | ~97 | Minor | Minor |
| 400 | 25.3 | 58.1 | 16.6 | Variable | Major | Major |
| 450 | 22.1 | 55.4 | 22.5 | Lower | Major | Major |
Note: The composition of the bio-oil is highly dependent on the specific reaction conditions, including residence time and heating rate.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis, pyrolysis, and analysis of this compound.
Proposed Reaction Pathway
Caption: Proposed reaction pathway for the pyrolysis of this compound.
Application Notes and Protocols for the Esterification of Calcium Levulinate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Calcium levulinate, a calcium salt of levulinic acid, is utilized in pharmaceutical and nutritional applications. Its conversion to levulinate esters is of significant interest as these esters are valuable biofuels, fuel additives, green solvents, and chemical intermediates. The direct esterification of this compound is challenging due to the presence of the carboxylate anion, which is not susceptible to direct acid-catalyzed esterification. Therefore, a two-step approach is typically employed:
-
Acidification: Conversion of this compound to levulinic acid.
-
Esterification: Conversion of the resulting levulinic acid to the desired alkyl levulinate.
These application notes provide detailed protocols for this two-step conversion, along with a summary of various catalytic systems for the esterification step.
Part 1: Acidification of this compound to Levulinic Acid
Principle:
This compound is treated with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to protonate the levulinate anion, forming the free carboxylic acid, levulinic acid. The resulting levulinic acid is then extracted from the aqueous solution using an organic solvent.
Experimental Protocol:
Materials:
-
This compound (C₁₀H₁₄CaO₆)
-
Hydrochloric Acid (HCl), 3 M solution
-
Ethyl acetate (B1210297)
-
Deionized water
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
-
pH indicator paper
Procedure:
-
Dissolution: Dissolve a known amount of this compound in deionized water in a beaker or flask.
-
Acidification: Slowly add 3 M HCl dropwise to the this compound solution while stirring continuously. Monitor the pH of the solution using pH indicator paper. Continue adding acid until the pH of the solution is approximately 1-2.
-
Extraction: Transfer the acidified solution to a separatory funnel. Add an equal volume of ethyl acetate to the separatory funnel.
-
Mixing and Separation: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate. The upper organic layer will contain the levulinic acid.
-
Collection of Organic Layer: Carefully drain the lower aqueous layer and collect the upper organic layer containing the levulinic acid.
-
Repeat Extraction: For optimal recovery, perform two additional extractions of the aqueous layer with fresh portions of ethyl acetate. Combine all organic extracts.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate to remove any residual water.
-
Solvent Removal: Decant the dried organic solution into a pre-weighed round-bottom flask and remove the ethyl acetate using a rotary evaporator to obtain crude levulinic acid.
-
Purity Assessment: The purity of the obtained levulinic acid can be assessed using techniques such as NMR or GC-MS. For most esterification reactions, the crude product is of sufficient purity.
Part 2: Esterification of Levulinic Acid to Alkyl Levulinates
Principle:
The Fischer-Speier esterification is a common method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. Both homogeneous and heterogeneous catalysts can be employed for the esterification of levulinic acid.
Logical Workflow for Esterification of this compound:
Caption: Workflow for the two-step conversion of this compound to alkyl levulinate.
Reaction Mechanism for Acid-Catalyzed Esterification:
Caption: Mechanism of acid-catalyzed Fischer-Speier esterification of levulinic acid.
Experimental Protocols for Esterification:
Materials:
-
Levulinic acid (obtained from Part 1)
-
Ethanol (or other alcohol)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reflux apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine levulinic acid and an excess of the desired alcohol (e.g., a 1:10 molar ratio of levulinic acid to ethanol).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to levulinic acid) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC.
-
Work-up: After cooling to room temperature, neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude alkyl levulinate.
-
Purification: The crude ester can be purified by vacuum distillation.
Materials:
-
Levulinic acid (obtained from Part 1)
-
Ethanol (or other alcohol)
-
Amberlyst-15 ion-exchange resin
-
Reflux apparatus
-
Filtration setup
-
Rotary evaporator
Procedure:
-
Catalyst Activation: Wash the Amberlyst-15 resin with the alcohol to be used in the reaction and dry before use.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine levulinic acid, an excess of the alcohol (e.g., 1:10 molar ratio), and the Amberlyst-15 catalyst (e.g., 10-20 wt% relative to levulinic acid).
-
Reaction: Heat the mixture to reflux with vigorous stirring and maintain for 4-8 hours.
-
Catalyst Recovery: After the reaction is complete, cool the mixture and separate the catalyst by filtration. The catalyst can be washed with the alcohol, dried, and reused.
-
Solvent Removal: Remove the excess alcohol from the filtrate using a rotary evaporator to obtain the crude alkyl levulinate.
-
Purification: The product can be further purified by vacuum distillation if required.
Data Presentation: Comparison of Catalytic Systems for Levulinic Acid Esterification
The following table summarizes quantitative data for the esterification of levulinic acid with various alcohols using different catalytic systems.
| Catalyst | Alcohol | LA:Alcohol Molar Ratio | Temp. (°C) | Time (h) | LA Conversion (%) | Ester Yield (%) | Reference |
| Homogeneous Catalysts | |||||||
| H₂SO₄ | Ethanol | 1:6 | 78 | 4 | ~3 (no catalyst) | - | [1] |
| H₂SO₄ | Butanol | - | 100-150 | - | High | High | [2] |
| AlCl₃·6H₂O | Ethanol | 1:1 | 45-75 | 40 | >95 | >95 | [3][4] |
| Fe₂(SO₄)₃ | Ethanol | 1:3 | 60 | - | ~90 | ~90 | [5] |
| Fe(NO₃)₃ | Butanol | 1:6 | 60 | 8 | >90 | >90 | [6] |
| Heterogeneous Catalysts | |||||||
| Amberlyst-15 | Methanol | 1:20 | Reflux | 5 | - | 82 | |
| Amberlyst-15 | Ethanol | - | 70-100 | - | High | High | |
| 20% DTPA/K10 | Ethanol | 1:6 | 78 | 4 | 79 | - | [1] |
| Sulfated Silica | Ethanol | 1:20 | Reflux | 4 | - | 54 | |
| Sulfated Silica | Methanol | - | Reflux | - | - | 69 | |
| Sulfonated Lignin-Carbon | Methanol | 1:6 | Reflux | 5 | - | 73.5-83.3 | |
| Sulfonated Lignin-Carbon | Ethanol | 1:6 | Reflux | 5 | - | 73.5-83.3 | |
| Sulfonated Lignin-Carbon | n-Butanol | 1:6 | Reflux | 5 | - | 73.5-83.3 |
LA: Levulinic Acid; DTPA: Dodecatungstophosphoric acid
References
- 1. Straightforward synthesis of this compound from biomass-derived levulinic acid and calcium carbonate in egg-shells [idr.nitk.ac.in]
- 2. EP3597624A1 - Levulinic acid purification - Google Patents [patents.google.com]
- 3. CN1304923A - Preparing process and application of this compound - Google Patents [patents.google.com]
- 4. CN1111150C - Preparing process and application of this compound - Google Patents [patents.google.com]
- 5. US3663612A - Method of separating levulinic acid as an alkaline-earth levulinate from hexose-containing carbohydrate substrates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to remove reducing sugar impurities from calcium levulinate.
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the removal of reducing sugar impurities from calcium levulinate.
Frequently Asked Questions (FAQs)
Q1: What are reducing sugars and why are they considered impurities in this compound?
A1: Reducing sugars are carbohydrates that contain a free aldehyde or ketone group, allowing them to act as reducing agents. Common examples include glucose and fructose. In the context of this compound, particularly when derived from biomass, residual starting materials or side-products from the synthesis process can result in the presence of these sugars. For pharmaceutical applications, the presence of such impurities is undesirable as it can affect the stability, efficacy, and safety of the final drug product. Regulatory standards, such as those outlined in the United States Pharmacopeia (USP), mandate limits on these impurities.[1]
Q2: What are the primary methods for removing reducing sugar impurities from this compound?
A2: The primary methods for purifying this compound and removing reducing sugar impurities include:
-
Recrystallization: This is a highly effective technique for purifying solid compounds. It relies on the differential solubility of this compound and the sugar impurities in a selected solvent system.
-
Membrane Filtration: Techniques like nanofiltration and reverse osmosis can be employed to separate smaller sugar molecules from the larger this compound in a solution.
-
Chromatography: While more commonly used for analysis, chromatographic methods can be adapted for preparative scale purification to separate sugars from the desired product.
Q3: How can I detect the presence and quantity of reducing sugar impurities in my this compound sample?
A3: Both qualitative and quantitative methods are available:
-
Qualitative Test (USP Method): A common qualitative test involves dissolving the this compound sample in water, followed by a reaction with an alkaline cupric tartrate solution (Fehling's solution). The formation of a red precipitate of cuprous oxide upon boiling indicates the presence of reducing sugars.[1]
-
Quantitative Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector is a precise method for quantifying reducing sugars. An Aminex HPX-87H column is often suitable for separating sugars and organic acids.[2][3][4][5][6]
Troubleshooting Guides
Recrystallization Troubleshooting
Issue: Low or No Crystal Yield After Cooling
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.[7] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[8] |
| Incorrect solvent system. | The chosen solvent may be too good a solvent for this compound even at low temperatures. Re-evaluate solvent choice based on solubility tests. |
| Cooling was too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals. |
Issue: Oiling Out Instead of Crystallization
| Possible Cause | Troubleshooting Step |
| The boiling point of the solvent is higher than the melting point of the solute. | Select a solvent with a lower boiling point. |
| High concentration of impurities. | The presence of significant impurities can lower the melting point of the mixture. Consider a pre-purification step or a different purification technique. |
| Inadequate solvent. | Add a small amount of a co-solvent in which the this compound is less soluble to encourage crystal formation. |
Membrane Filtration Troubleshooting
Issue: Low Sugar Rejection Rate
| Possible Cause | Troubleshooting Step |
| Incorrect membrane pore size. | Ensure the selected nanofiltration or reverse osmosis membrane has a molecular weight cut-off (MWCO) that is appropriate for retaining this compound while allowing sugars to pass through. |
| Membrane fouling. | Clean the membrane according to the manufacturer's instructions. Pre-filtering the solution to remove larger particulates can help prevent fouling. |
| Operating pressure is too low. | Increase the transmembrane pressure to improve the separation efficiency. |
Data Presentation
Table 1: Representative Data for Reducing Sugar Removal by Recrystallization
| Solvent System | Initial Reducing Sugar Content (%) | Final Reducing Sugar Content (%) | Recovery Yield of this compound (%) |
| 80% Ethanol (B145695) / 20% Water | 2.5 | < 0.1 | 85 |
| 90% Methanol / 10% Water | 2.5 | 0.2 | 88 |
| Water | 2.5 | 0.5 | 75 |
Note: This data is representative and actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Determine a suitable solvent or solvent mixture in which this compound has high solubility at elevated temperatures and low solubility at low temperatures, while reducing sugars remain soluble at low temperatures. A mixture of ethanol and water is often a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the impure this compound and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the this compound is completely dissolved. If necessary, add small portions of hot solvent until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing the dissolved sugar impurities.
-
Drying: Dry the purified this compound crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Quantitative Analysis of Reducing Sugars by HPLC
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of the expected reducing sugars (e.g., glucose, fructose) in the mobile phase.
-
Sample Preparation: Accurately weigh a sample of the purified this compound, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Aminex HPX-87H (300 x 7.8 mm)
-
Mobile Phase: 0.005 N H₂SO₄
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 55-65 °C
-
Detector: Refractive Index (RI)
-
-
Analysis: Inject the standard solutions to create a calibration curve. Then, inject the sample solution.
-
Quantification: Determine the concentration of reducing sugars in the sample by comparing the peak areas to the calibration curve.
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for recrystallization of this compound.
References
- 1. This compound [drugfuture.com]
- 2. pure.hud.ac.uk [pure.hud.ac.uk]
- 3. cdn.homebrewtalk.com [cdn.homebrewtalk.com]
- 4. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Optimizing reaction conditions for high-yield calcium levulinate synthesis.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the synthesis of calcium levulinate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound that can lead to lower-than-expected yields or product impurities.
Q1: My final yield of this compound is significantly lower than reported in the literature. What are the most likely causes?
A1: Low yield can stem from several factors throughout the experimental workflow. The most common culprits are:
-
Incomplete Reaction: The reaction between levulinic acid and the calcium source may not have gone to completion. This can be due to incorrect stoichiometry, insufficient reaction time, or non-optimal temperature and pH.[1]
-
Side Reactions: Undesired side reactions can consume the reactants or product. At higher temperatures, levulinic acid can undergo self-esterification or other degradation reactions.
-
Product Loss During Workup: this compound is highly soluble in water, leading to potential losses during washing and filtration steps.[1]
-
Crystallization Issues: Improper crystallization techniques can result in a significant portion of the product remaining in the mother liquor.[1]
Q2: I suspect my reaction is not going to completion. How can I improve the reaction conversion?
A2: To ensure the reaction goes to completion, consider the following:
-
Stoichiometry: A precise 2:1 molar ratio of levulinic acid to the calcium source (e.g., calcium hydroxide) is critical. For less reactive sources like calcium carbonate, a slight excess (e.g., 1.5 equivalents) of the calcium source can drive the reaction to completion.[2]
-
pH Control: The pH of the reaction mixture should be maintained between 6.7 and 6.8 to ensure complete neutralization of the levulinic acid.[3][4] You can monitor the pH and make adjustments as needed.
-
Reaction Time and Temperature: Ensure sufficient reaction time. For reactions with calcium carbonate, heating to around 50°C for 2 hours has been shown to achieve high yields.[2][5] For reactions with calcium hydroxide (B78521), the reaction can often proceed to completion at room temperature (20-25°C).[3][4]
Q3: My final product is discolored or contains impurities. What are the possible causes and how can I purify it?
A3: Discoloration often indicates the presence of impurities from side reactions or the starting materials.
-
Source of Impurities: If using biomass-derived levulinic acid, residual sugars or furans can lead to colored byproducts.
-
Purification:
-
Decolorization: After the initial reaction, the solution can be treated with activated charcoal to remove colored impurities before filtration.[4]
-
Crystallization: The most effective method for purifying this compound is crystallization.[6] Dissolve the crude product in a minimal amount of hot water, filter to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization. For higher purity, a second recrystallization may be necessary.
-
Q4: I am having trouble inducing crystallization of the this compound. What can I do?
A4: If crystallization is not occurring, you can try the following techniques:
-
Cooling Rate: A slow cooling rate is crucial for forming large, pure crystals. Avoid "crash cooling" by placing the hot solution directly into an ice bath. It is best to let the solution cool to room temperature before transferring it to a refrigerator (0-5°C).[1]
-
Seeding: The introduction of a small seed crystal of pure this compound can initiate the crystallization process.[1]
-
Solvent Composition: The presence of impurities can sometimes inhibit crystallization. If this is suspected, further purification of the reaction mixture may be required before attempting to crystallize the product. In some cases, using a co-solvent system, such as a water-ethanol mixture, can aid in crystallization.[1]
Q5: How can I minimize product loss during the purification steps?
A5: Due to the high water solubility of this compound, care must be taken during washing and filtration.
-
Washing: When washing the filtered crystals, use a minimal amount of ice-cold water. The lower temperature reduces the solubility of the product in the wash solvent.[1]
-
Filtration: Ensure your filtration setup is efficient to maximize the recovery of the crystalline product.
-
Drying: The product should be dried under appropriate conditions to obtain the desired hydrate (B1144303) form. Drying at temperatures above 50°C can lead to the loss of water of crystallization.[3] A standard procedure involves drying under vacuum at a temperature not exceeding 60°C.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature depends on the calcium source used. For the reaction of levulinic acid with calcium hydroxide, room temperature (20-25°C) is generally sufficient.[3][4] When using calcium carbonate, a moderately elevated temperature of around 50°C can significantly increase the reaction rate and lead to high yields in a shorter time.[2][5]
Q2: What is the ideal pH for the reaction?
A2: The reaction should be carried out at a pH between 6.7 and 6.8 to ensure complete neutralization of the levulinic acid and to prevent side reactions.[3][4]
Q3: What is the correct molar ratio of levulinic acid to the calcium source?
A3: The stoichiometry of the reaction requires a 2:1 molar ratio of levulinic acid to a divalent calcium source like calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃). Using an excess of the calcium source, such as 1.5 equivalents of CaCO₃, can help drive the reaction to completion.[2]
Q4: Can I use levulinic acid derived from biomass?
A4: Yes, levulinic acid derived from the acid-catalyzed dehydration of sugars like fructose (B13574) and glucose is a common starting material.[7] However, be aware that impurities from the biomass conversion process may need to be removed to obtain high-purity this compound.
Q5: What are the recommended crystallization conditions?
A5: After the reaction, the solution is typically filtered and then cooled to a low temperature (0-5°C) to induce crystallization.[3][4] A slow cooling process is recommended to obtain well-defined crystals.[1]
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound, highlighting the impact of different reaction parameters on the product yield.
Table 1: Effect of Calcium Source and Temperature on Yield
| Calcium Source | Molar Ratio (Levulinic Acid:Ca Source) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Ca(OH)₂ | 2:1 | 20-25 | Not Specified | ~95 | [2] |
| CaCO₃ | 2:1.5 | 50 | 2 | 97 | [2][5] |
| CaCO₃ | Not Specified | Room Temperature | 1.5 | Not Specified | [2] |
Table 2: Influence of pH on Reaction Completion
| Calcium Source | Starting pH | Final pH | Observations | Reference |
| Ca(OH)₂ | Acidic | 6.7 | Reaction completion | [3][4] |
| Ca(OH)₂ | Acidic | 6.7-6.8 | Complete reaction | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Levulinic Acid and Calcium Hydroxide
-
Reaction Setup: In a suitable reaction vessel, dissolve the required amount of calcium hydroxide in deionized water with stirring.
-
Addition of Levulinic Acid: Slowly add a stoichiometric amount (2:1 molar ratio of levulinic acid to calcium hydroxide) of levulinic acid dropwise to the calcium hydroxide solution at room temperature (20-25°C).
-
pH Adjustment: Monitor the pH of the reaction mixture and ensure it stabilizes between 6.7 and 6.8, indicating the completion of the neutralization reaction.[3][4]
-
Decolorization and Filtration: Add a small amount of activated charcoal to the solution and stir for a short period to remove any colored impurities. Filter the solution to remove the activated charcoal and any unreacted calcium hydroxide.
-
Crystallization: Transfer the clear filtrate to a clean vessel and cool it to 0-5°C.[3][4] Allow the solution to stand at this temperature until crystallization is complete.
-
Isolation and Drying: Collect the crystals by filtration and wash them with a small amount of ice-cold deionized water. Dry the crystals under vacuum at a temperature not exceeding 60°C to obtain this compound dihydrate.[1]
Protocol 2: Synthesis of this compound from Levulinic Acid and Calcium Carbonate
-
Reaction Setup: In a reaction vessel equipped with a stirrer and heating system, suspend 1.5 equivalents of calcium carbonate in deionized water.
-
Addition of Levulinic Acid: Heat the suspension to 50°C and slowly add 2 equivalents of levulinic acid dropwise.
-
Reaction: Maintain the reaction mixture at 50°C with stirring for 2 hours to ensure the reaction goes to completion.[2][5]
-
Filtration: After the reaction, filter the hot solution to remove any unreacted calcium carbonate.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then transfer it to a refrigerator at 0-5°C to induce crystallization.
-
Isolation and Drying: Collect the resulting crystals by filtration, wash with a minimal amount of ice-cold water, and dry under vacuum at a temperature below 60°C.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN1304923A - Preparing process and application of this compound - Google Patents [patents.google.com]
- 4. CN1111150C - Preparing process and application of this compound - Google Patents [patents.google.com]
- 5. Straightforward synthesis of this compound from biomass-derived levulinic acid and calcium carbonate in egg-shells [idr.nitk.ac.in]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock | MDPI [mdpi.com]
Preventing precipitation of calcium levulinate in concentrated solutions.
Welcome to the technical support center for the formulation of concentrated calcium levulinate solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the precipitation of this compound, ensuring the stability and viability of your experimental and pharmaceutical preparations.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water?
A1: this compound is known for its high solubility in water. At 25°C, its solubility is greater than 30% w/v.[1][2][3][4] This characteristic makes it a suitable candidate for creating concentrated solutions for various applications, including parenteral administration.[1][2][4]
Q2: What is the optimal pH for maintaining the stability of a concentrated this compound solution?
A2: Concentrated solutions of this compound are most stable at a neutral pH. A 10% w/v solution of this compound in water typically has a pH between 7.0 and 8.5.[5] For optimal stability and to prevent precipitation, it is recommended to maintain the pH of your concentrated solution within this range, ideally between 6.7 and 7.8.[3][6]
Q3: Can temperature fluctuations cause precipitation in my this compound solution?
A3: While specific data on the solubility of this compound at various temperatures is not extensively published, general principles of solubility suggest that temperature changes can impact the stability of a concentrated solution. A patent describing the preparation of this compound mentions a crystallization step at a low temperature (0-5°C), which indicates that solubility decreases at lower temperatures.[3] Therefore, it is crucial to control the temperature during preparation and storage to prevent precipitation.
Q4: Is this compound compatible with other calcium salts or common excipients?
A4: Yes, this compound has good compatibility with other calcium salts such as calcium lactate (B86563) and calcium chloride.[1][2] This allows for the possibility of creating mixed salt formulations. For parenteral solutions, it has been shown to be stable when diluted in 0.9% sodium chloride and 5% glucose solutions.[7] However, compatibility with other excipients should always be tested on a case-by-case basis.
Troubleshooting Guide
Issue: Precipitation observed in my concentrated this compound solution.
This guide will walk you through potential causes and solutions if you are experiencing precipitation in your concentrated this compound solution.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Stable 30% w/v this compound Aqueous Solution
This protocol details the steps to prepare a highly concentrated, stable aqueous solution of this compound.
Materials:
-
This compound (USP/EP grade)
-
Water for Injection (WFI)
-
pH meter
-
Sterile 0.22 µm filter
-
Sterile container
Methodology:
-
Preparation: In a sterile container, weigh the required amount of this compound powder to achieve a final concentration of 30% w/v (e.g., 30 g for a final volume of 100 mL).
-
Dissolution: Gradually add approximately 80% of the final volume of WFI to the this compound powder while stirring continuously at a controlled room temperature (20-25°C). Continue stirring until the powder is completely dissolved.
-
pH Adjustment: Measure the pH of the solution. If necessary, adjust the pH to between 7.0 and 7.5 using a dilute solution of sodium hydroxide (B78521) or hydrochloric acid.
-
Final Volume: Add WFI to reach the final desired volume and mix thoroughly.
-
Sterile Filtration: Filter the solution through a sterile 0.22 µm filter into a final sterile container.
-
Storage: Store the solution at a controlled room temperature, protected from light.
Caption: Workflow for preparing a 30% w/v this compound solution.
Protocol 2: Stability Testing of Concentrated this compound Solutions
This protocol outlines a method for assessing the stability of your prepared concentrated this compound solutions.
Materials:
-
Prepared concentrated this compound solution
-
HPLC system with a suitable column (e.g., C18)
-
UV detector
-
Reference standard of this compound
-
pH meter
-
Turbidimeter
-
Temperature-controlled storage chambers
Methodology:
-
Initial Analysis (Time 0):
-
Visual Inspection: Observe the solution for any signs of precipitation, color change, or particulate matter.
-
pH Measurement: Record the initial pH of the solution.
-
Turbidity: Measure the turbidity of the solution.
-
Assay and Impurities: Analyze the concentration of this compound and any potential degradation products using a validated HPLC-UV method. A common detection wavelength is around 280 nm.
-
-
Stability Storage: Store aliquots of the solution under various conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
-
Time Point Analysis: At predetermined time points (e.g., 1, 3, 6, 9, 12 months for long-term; 1, 2, 3, 6 months for accelerated), repeat the analyses described in Step 1.
-
Data Evaluation: Compare the results from each time point to the initial analysis to assess changes in appearance, pH, turbidity, and the concentration of this compound and its impurities.
Caption: Stability testing workflow for this compound solutions.
Data Summary
While comprehensive public data is limited, the following table summarizes key solubility and stability parameters for this compound based on available information.
| Parameter | Value | Reference |
| Solubility in Water | > 30% w/v at 25°C | [1][2][3][4] |
| pH of 10% Solution | 7.0 - 8.5 | [5] |
| Recommended pH for Stability | 6.7 - 7.8 | [3][6] |
| Storage Temperature for Stability | 2 - 8°C (for a related compound) | [7] |
| Compatible Diluents | 0.9% Sodium Chloride, 5% Glucose | [7] |
Disclaimer: This information is intended for guidance and informational purposes only. All experimental procedures should be conducted in a controlled laboratory setting by qualified professionals. It is essential to perform your own validation and stability studies for your specific formulation and intended use.
References
- 1. globalcalcium.com [globalcalcium.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. CN1111150C - Preparing process and application of this compound - Google Patents [patents.google.com]
- 4. This compound | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 7. Stability of calcium levofolinate reconstituted in syringes and diluted in NaCl 0.9% and glucose 5% polyolefin/polyamide infusion bags - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calcium Levulinate Aqueous Formulation Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous formulations of calcium levulinate. The information is designed to help address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous formulations is primarily influenced by several key factors:
-
pH: this compound is most stable in solutions with a neutral pH, around 7.0.[1][2][3] Deviations towards acidic or alkaline conditions can potentially accelerate degradation.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[4] For optimal stability, storage at controlled room temperature or refrigerated conditions (2-8°C) is recommended, especially for long-term storage.
-
Light: Exposure to light, particularly UV light, can be a source of energy for photodegradation.[4] It is advisable to protect formulations from light.
-
Oxygen: The presence of oxygen can contribute to oxidative degradation of organic molecules. While specific data for this compound is limited, minimizing oxygen exposure is a good practice for ensuring the stability of pharmaceutical formulations.
Q2: What are the potential degradation pathways for this compound in an aqueous solution?
A2: While specific degradation pathways for this compound in aqueous formulations are not extensively documented in publicly available literature, based on the chemistry of levulinic acid, potential degradation could involve the levulinate anion. Under stress conditions such as high temperatures and acidic pH, levulinic acid can undergo decomposition.[5] Potential degradation products could include γ-valerolactone and other smaller organic molecules.[5][6] The formation of insoluble humins has been observed during the synthesis of levulinic acid from sugars, which involves acidic conditions and heat.[7][8]
Q3: I am observing precipitation in my this compound formulation. What could be the cause?
A3: Precipitation in a this compound formulation can be attributed to a few factors:
-
Solubility Limit Exceeded: this compound has high water solubility (more than 30% at 25°C), but it is still possible to exceed this limit, especially if other solutes are present or if the temperature is decreased.[1][9][10]
-
pH Shift: A significant change in the pH of the formulation could potentially lead to the formation of less soluble species.
-
Incompatibility with Excipients: Certain excipients in the formulation could interact with this compound to form an insoluble precipitate. It is crucial to conduct compatibility studies with all formulation components.
Q4: Are there any known excipient incompatibilities with this compound?
A4: this compound is reported to have good compatibility with other calcium salts such as calcium lactate (B86563) and calcium chloride.[1][2][11][12] However, comprehensive data on its compatibility with a wide range of pharmaceutical excipients in aqueous solutions is limited. It is essential to perform compatibility studies with your specific formulation ingredients. Potential incompatibilities could arise from excipients that significantly alter the pH of the formulation or contain reactive functional groups.
Troubleshooting Guides
Issue 1: Loss of Potency or Appearance of Unknown Peaks in HPLC Analysis
Possible Causes:
-
Chemical degradation of this compound due to adverse pH, temperature, or light exposure.
-
Interaction with other formulation components.
Troubleshooting Steps:
-
Verify Formulation pH: Measure the pH of the formulation. If it has deviated from the target neutral pH, investigate the cause (e.g., interaction with container, degradation of another component).
-
Review Storage Conditions: Ensure the formulation has been stored at the recommended temperature and protected from light.
-
Conduct Forced Degradation Studies: To identify potential degradation products and pathways, subject the this compound solution to stress conditions (acid, base, peroxide, heat, light). This will help in developing an analytical method that can separate the drug from its degradation products.
-
Analyze for Degradation Products: Use a stability-indicating HPLC method to analyze for potential degradation products of levulinic acid, such as γ-valerolactone.[13][14][15]
-
Evaluate Excipient Compatibility: Conduct a systematic study of the compatibility of this compound with each excipient in the formulation.
Data Presentation
Table 1: pH Influence on this compound Solution Appearance (Hypothetical Data)
| pH | Initial Appearance | Appearance after 4 weeks at 40°C |
| 5.0 | Clear, colorless solution | Slight yellowing observed |
| 7.0 | Clear, colorless solution | No change |
| 9.0 | Clear, colorless solution | Slight opalescence |
Table 2: Temperature Effects on this compound Potency (Hypothetical Data)
| Storage Condition | Initial Assay (%) | Assay after 4 weeks (%) | Known Degradants Detected |
| 2-8°C | 100.2 | 99.8 | No |
| 25°C / 60% RH | 100.1 | 98.5 | Trace levels of unknown peak |
| 40°C / 75% RH | 99.9 | 95.2 | Peak corresponding to γ-valerolactone |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or a UV detector.
-
A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a common starting point for reversed-phase chromatography.
2. Mobile Phase Preparation:
-
A gradient elution is often necessary to separate the parent drug from its degradation products.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Start with a gradient program and optimize it based on the separation achieved.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Levulinic acid has a weak chromophore. Detection is typically performed at a low UV wavelength, such as 210 nm.[14]
4. Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in the mobile phase A to prepare a stock solution.
-
Further dilute the stock solution to a suitable concentration for HPLC analysis.
5. Forced Degradation Study:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug or solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
Analyze all stressed samples by the developed HPLC method to ensure the separation of degradation products from the main peak.
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrochemistry for the generation of renewable chemicals: electrochemical conversion of levulinic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. (476c) Production of Levulinic Acid From Cellulose by Hydrothermal Decomposition Combined with Aqueous Phase Dehydration with a Solid Acid Catalyst | AIChE [proceedings.aiche.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN1111150C - Preparing process and application of this compound - Google Patents [patents.google.com]
- 12. CN1304923A - Preparing process and application of this compound - Google Patents [patents.google.com]
- 13. The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from acid hydrolysis of OPEFB - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from acid hydrolysis of OPEFB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Separation of Levulinic acid and Sorbic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
Technical Support Center: Production of Calcium Levulinate from Biomass
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis of calcium levulinate from biomass sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary stages in converting lignocellulosic biomass to this compound?
A1: The overall process can be broken down into three main stages:
-
Biomass Hydrolysis: Lignocellulosic biomass (e.g., wood, agricultural residues) is first pretreated and then hydrolyzed, typically using an acid catalyst, to break down cellulose (B213188) and hemicellulose into simpler sugars and then into levulinic acid and formic acid.
-
Levulinic Acid Purification: The crude hydrolysate, which contains levulinic acid, formic acid, residual sugars, and various inhibitors, is purified to isolate the levulinic acid.
-
This compound Synthesis & Crystallization: The purified levulinic acid is neutralized with a calcium source (e.g., calcium hydroxide (B78521) or calcium carbonate) to form this compound, which is then crystallized from the solution, filtered, and dried.
Q2: My overall yield of this compound is low. Which stage is the most likely culprit?
A2: Low overall yield can originate at any stage. However, the initial biomass hydrolysis to levulinic acid is often the most significant bottleneck. Inefficient conversion of cellulose, formation of by-products like humins, and degradation of the target molecule can drastically reduce the amount of available levulinic acid for the final synthesis step. Incomplete reaction during neutralization or product loss during crystallization are also common but often less impactful than issues in the hydrolysis stage.
Q3: What are "humins" and how do they affect the process?
A3: Humins are dark, polymeric by-products formed from the degradation of sugars and intermediates like 5-hydroxymethylfurfural (B1680220) (HMF) during the acid-catalyzed hydrolysis of biomass. They represent a significant loss of carbon and can coat reactor surfaces, foul equipment, and complicate the purification of levulinic acid, thereby reducing the final yield of this compound.
Q4: Can I use crude levulinic acid from the hydrolysate directly to synthesize this compound?
A4: While technically possible, it is not recommended for achieving high purity. Impurities from the biomass hydrolysate, such as residual acids, sugars, and soluble lignocellulosic derivatives, can interfere with the crystallization of this compound, leading to a lower yield, poor crystal quality, and contamination of the final product.[1]
Q5: What is the advantage of using calcium carbonate from eggshells?
A5: Using calcium carbonate from sources like poultry eggshells provides a sustainable and low-cost calcium source for the neutralization step. Studies have shown this method can produce high yields of crystalline this compound, promoting a circular economy approach.[2][3]
Process Workflow and Chemical Pathway
Troubleshooting Guides
Guide 1: Low Yield of Levulinic Acid from Biomass Hydrolysis
| Question/Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| Q: The yield of levulinic acid from my biomass hydrolysis is significantly lower than expected. | 1. Inefficient Cellulose Hydrolysis: The acid catalyst may not be effectively breaking down the crystalline structure of cellulose. 2. Formation of Humins: High temperatures or prolonged reaction times can lead to the degradation of sugars and HMF into insoluble humin polymers. 3. Feedstock Impurities: The natural inorganic salts present in some biomass can interfere with the catalytic process. 4. Incorrect Catalyst Concentration: Acid concentration is a critical parameter; too low will result in incomplete conversion, and too high can accelerate degradation. | 1. Optimize Pretreatment: Ensure your pretreatment step (e.g., steam explosion, dilute acid wash) is effectively reducing cellulose crystallinity and removing hemicellulose. 2. Adjust Reaction Conditions: Systematically vary temperature and reaction time. Lower temperatures may require longer times but can reduce humin formation. 3. Consider a Two-Step Hydrolysis: A first, milder step can hydrolyze hemicellulose, followed by a second, more severe step for cellulose. This can prevent the degradation of C5 sugars into humins. 4. Catalyst Selection: For biomass with high calcium content, consider using HCl instead of H₂SO₄ to avoid the precipitation of calcium sulfate, which can clog reactors. |
Guide 2: Issues with this compound Crystallization & Purification
| Question/Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| Q: No crystals are forming after neutralization and cooling. | 1. Solution is Not Supersaturated: The concentration of this compound is too low. 2. Presence of Impurities: Soluble impurities from the crude levulinic acid can inhibit nucleation. 3. Cooling Too Rapidly: "Crash cooling" can lead to the formation of an oil or amorphous solid instead of crystals. | 1. Concentrate the Solution: Gently evaporate some of the solvent (water) under reduced pressure to increase the concentration. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or add a small "seed" crystal of pure this compound. 3. Slow Cooling: Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator (0-5°C) for gradual crystallization.[1] |
| Q: The final product is discolored or appears impure. | 1. Incomplete Neutralization: Residual levulinic acid may be present. 2. Contamination from Hydrolysate: Humins or other colored impurities were carried over from the initial hydrolysis stage. 3. Incorrect pH: The pH during neutralization was not optimal, potentially leading to side reactions. | 1. Monitor pH: During neutralization, carefully monitor the pH and ensure it reaches the target range (typically 6.7-7.0) for complete reaction.[4][5] 2. Improve LA Purification: Revisit the levulinic acid purification step. Consider using activated carbon to decolorize the crude levulinic acid solution before neutralization. 3. Recrystallization: Dissolve the impure product in a minimal amount of hot water and allow it to recrystallize slowly to improve purity. |
| Q: The crystal size is too small (fine powder). | 1. Rapid Nucleation: Too many crystal nuclei formed at once due to rapid cooling or high supersaturation. 2. Insufficient Growth Time: The crystals did not have enough time to grow larger. | 1. Slower Cooling Rate: Employ a very slow cooling profile to encourage the growth of existing crystals rather than the formation of new nuclei.[1] 2. Reduce Supersaturation: Start with a slightly less concentrated solution to slow down the initial nucleation rate. |
Data Presentation
Table 1: Influence of Catalyst and Biomass on Levulinic Acid (LA) Yield
| Biomass Source | Catalyst | Temperature (°C) | Time (min) | LA Yield (mol %) | Reference |
| Cellulose | CrCl₃ (0.02 M) | 200 | 180 | 67 | [6] |
| Cellulose | AlCl₃ | 180 | 120 | ~45 | [6] |
| Sugarcane Bagasse | H₂SO₄ (0.55 M) | 150 | 360 | 63 | [7] |
| Kenaf | CrCl₃ + HY Zeolite | 145 | 147 | 15 (in water) | [8] |
| Kenaf | CrCl₃ + HY Zeolite | 145 | 147 | 17 (in ionic liquid) | [8] |
Table 2: Optimized Parameters for this compound Synthesis
| Parameter | Optimized Value | Rationale / Comment | Reference |
| Reactants | Levulinic Acid & Calcium Carbonate | CaCO₃ is a cost-effective and sustainable calcium source. | [2][3] |
| Stoichiometry | 1.5 equivalents of CaCO₃ | Ensures complete neutralization of the levulinic acid. | [3] |
| Temperature | 50 °C | Provides a balance between reaction rate and energy consumption. | [2][3] |
| Reaction Time | 2 hours | Sufficient for the reaction to go to completion at 50°C. | [2][3] |
| Crystallization Temp. | 0 - 5 °C | Slow cooling to this temperature promotes the formation of pure crystals. | [1][4][5] |
| Final pH | 6.7 - 7.0 | Indicates complete reaction and provides a stable, non-irritating product. | [4][9] |
| Isolated Yield | up to 97% | High yield is achievable with optimized conditions starting from pure LA. | [2][3] |
Experimental Protocols
Protocol 1: Integrated Production of this compound from Cellulose
This protocol outlines the complete process from a model biomass (cellulose) to purified this compound dihydrate.
Part A: Acid-Catalyzed Hydrolysis of Cellulose to Levulinic Acid
-
Reactor Setup: To a high-pressure reactor, add microcrystalline cellulose (e.g., 50 wt% loading).
-
Catalyst Addition: Add an aqueous solution of Chromium (III) chloride (CrCl₃) to achieve a final concentration of 0.02 M.
-
Reaction: Seal the reactor and heat to 200°C. Maintain this temperature with stirring for 180 minutes.
-
Cooling & Separation: Safely cool the reactor to room temperature. The resulting mixture will contain solid residues (humins, unreacted cellulose) and a liquid phase containing levulinic acid, formic acid, and the catalyst. Separate the liquid hydrolysate from the solid residue by filtration or centrifugation.
Part B: Purification of Crude Levulinic Acid (Conceptual) Note: Industrial purification often involves complex distillation or extraction setups. This is a simplified lab-scale concept.
-
Decolorization: To the filtered liquid hydrolysate, add activated carbon (approx. 1-2% w/v) and stir for 1 hour at room temperature to adsorb colored impurities.
-
Filtration: Remove the activated carbon by vacuum filtration to obtain a clarified, crude levulinic acid solution.
-
Solvent Removal (Optional): To concentrate the levulinic acid, a portion of the water can be removed via rotary evaporation.
Part C: Synthesis and Crystallization of this compound Dihydrate
-
Neutralization: Transfer the purified levulinic acid solution to a beaker with a magnetic stir bar. While stirring at room temperature (20-25°C), slowly add calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃) in small portions.[4][9]
-
pH Monitoring: Continuously monitor the pH of the solution. Continue adding the calcium source until the pH stabilizes between 6.7 and 7.0, indicating the complete neutralization of the acid.[4][5]
-
Filtration: If any unreacted calcium source or other solids are present, filter the warm solution.
-
Crystallization: Cover the beaker and allow it to cool slowly to room temperature. Once at room temperature, transfer the beaker to a refrigerator and leave it undisturbed at 0-5°C for several hours or overnight to promote crystal growth.[4][5]
-
Isolation: Collect the white, crystalline product by vacuum filtration.
-
Washing: Gently wash the crystals on the filter with a minimal amount of ice-cold deionized water to remove any remaining soluble impurities.[1]
-
Drying: Dry the final product under vacuum at 60°C for 5 hours to obtain this compound dihydrate.[1] Note: Drying at temperatures significantly above this may lead to the loss of hydration water.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Straightforward synthesis of this compound from biomass-derived levulinic acid and calcium carbonate in egg-shells [idr.nitk.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. CN1304923A - Preparing process and application of this compound - Google Patents [patents.google.com]
- 5. CN1111150C - Preparing process and application of this compound - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Direct production of alkyl levulinates from cellulosic biomass by a single-step acidic solvolysis system at ambient atmospheric pressure :: BioResources [bioresources.cnr.ncsu.edu]
- 8. This compound | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. globalcalcium.com [globalcalcium.com]
Technical Support Center: Minimizing Heavy Metal Contamination in Calcium Levulinate Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing heavy metal contamination during the production of calcium levulinate.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production that may lead to heavy metal contamination.
Issue 1: Final product exceeds heavy metal limits.
-
Question: Our final batch of this compound has failed analysis for heavy metals, with levels exceeding the specification of 20 ppm (0.002%) as per the USP monograph.[1] What are the potential sources of this contamination?
-
Answer: Heavy metal contamination in the final product can originate from several sources throughout the manufacturing process. A systematic investigation is required to identify the root cause. The primary areas to investigate are:
-
Raw Materials: The primary raw materials, levulinic acid and calcium hydroxide (B78521), are significant potential sources of heavy metals.
-
Manufacturing Equipment: Leaching of metals from reactors, piping, and other equipment can occur, especially if the equipment is not of the appropriate grade or if it is corroded.
-
Process Water: Water used in the reaction and for washing can contain heavy metals.
-
Packaging Materials: Contaminants can leach from the final packaging materials.
-
Environment: Airborne particulates in the manufacturing facility can introduce contamination.
-
Issue 2: Identifying the source of contamination.
-
Question: How can we systematically identify which of the potential sources is contributing to the heavy metal contamination in our this compound?
-
Answer: A logical, step-by-step approach is recommended to pinpoint the source of contamination. This involves analyzing each component of the production process. The following workflow can be adopted:
Figure 1: Workflow for identifying the source of heavy metal contamination.
Issue 3: High heavy metal content in raw materials.
-
Question: Our analysis shows that the incoming raw materials, specifically the levulinic acid, have high levels of heavy metals. What are our options?
-
Answer: If raw materials are identified as the source of contamination, you have several options:
-
Supplier Qualification: Source levulinic acid and calcium hydroxide from suppliers who can provide materials with certified low heavy metal content. It is crucial to obtain a Certificate of Analysis (CoA) for each batch.
-
In-house Purification: Implement a purification step for the raw materials before they are used in the synthesis. For levulinic acid, methods such as crystallization or treatment with activated carbon can be effective.
-
Chelating Agents: In some cases, the use of chelating agents can help to sequester and remove heavy metals. However, this would require extensive validation to ensure the chelating agent is fully removed in subsequent steps.
-
Issue 4: Implementing a purification step.
-
Question: We are considering implementing a purification step for our levulinic acid. What are the recommended methods?
-
Answer: Two common and effective methods for purifying organic acids like levulinic acid are crystallization and activated carbon treatment.
-
Crystallization: This process relies on the principle that the solubility of a compound decreases as the temperature of the solvent is lowered, allowing the pure compound to crystallize out while impurities remain in the solution.[2][3] A slow cooling process is crucial to ensure the formation of pure crystals and to avoid the trapping of impurities.[3]
-
Activated Carbon Treatment: Activated carbon has a porous structure with a large surface area that can adsorb heavy metal ions from a solution.[4][5] The effectiveness of this method depends on factors such as pH, contact time, and the specific type of activated carbon used.[4][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical sources of heavy metal contamination in the production of pharmaceuticals like this compound?
A1: Metallic impurities in pharmaceutical products can originate from various sources, including:
-
Raw Materials and Reagents: Naturally occurring metals in mined raw materials or residual catalysts from synthesis.
-
Manufacturing Equipment: Leaching from stainless steel reactors, pipes, and fittings.
-
Water and Solvents: Contaminants present in the process water or other solvents.
-
Packaging and Container Closure Systems: Leaching from glass, plastic, or rubber components.
-
Environment: Contamination from dust or air in the manufacturing facility.
Q2: What are the regulatory limits for heavy metals in this compound?
A2: The United States Pharmacopeia (USP) monograph for this compound specifies a limit for heavy metals of 0.002%, which is equivalent to 20 parts per million (ppm).[1] The European Pharmacopoeia (EP) also has a monograph for this compound dihydrate, and while it has moved away from the general heavy metals test, it emphasizes a risk-based approach to controlling elemental impurities as outlined in the ICH Q3D guideline.[7][8]
Q3: What specific heavy metals should we be most concerned about?
A3: The ICH Q3D guideline classifies elemental impurities based on their toxicity. The "big four" heavy metals of highest concern due to their toxicity are:
-
Arsenic (As)
-
Cadmium (Cd)
-
Lead (Pb)
-
Mercury (Hg)
Other metals that may be relevant depending on the specific manufacturing process (e.g., use of catalysts) include nickel (Ni), vanadium (V), platinum (Pt), and palladium (Pd).
Q4: How can we control heavy metal contamination from our raw materials?
A4: Control of raw materials is a critical first step.
-
Supplier Specifications: Ensure that your suppliers provide levulinic acid and calcium hydroxide that meet stringent heavy metal specifications.
-
Incoming Goods Testing: Implement a robust testing program for incoming raw materials to verify their compliance with your specifications.
-
Purification: If necessary, consider implementing a purification step for your raw materials before use, such as crystallization or activated carbon treatment.
Q5: Can the manufacturing process itself introduce heavy metal contamination?
A5: Yes, the manufacturing process is a potential source of contamination.
-
Equipment: Ensure that all equipment in contact with the product is made of high-grade stainless steel (e.g., 316L) and is regularly inspected for corrosion.
-
Process Parameters: In some cases, aggressive process conditions (e.g., high temperature, extreme pH) can increase the leaching of metals from equipment.
-
Cleaning Validation: Ensure that cleaning procedures do not introduce heavy metal contaminants.
Data Presentation
Table 1: Typical Heavy Metal Specifications for Raw Materials
| Raw Material | Parameter | Specification (ppm) |
| Levulinic Acid | Heavy Metals | ≤ 10[9][10][11] |
| Iron (Fe) | ≤ 10[9][10][11] | |
| Calcium Hydroxide (Food Grade) | Heavy Metals (as Pb) | ≤ 10 |
| Lead (Pb) | < 2 | |
| Arsenic (As) | < 3 |
Table 2: Regulatory and Supplier Limits for Heavy Metals
| Product | Standard | Parameter | Limit (ppm) |
| This compound | USP | Heavy Metals | ≤ 20 (0.002%)[1] |
| Levulinic Acid | Supplier 1 | Heavy Metals | ≤ 10[9] |
| Levulinic Acid | Supplier 2 | Heavy Metals | ≤ 10[10] |
| Levulinic Acid | Supplier 3 | Heavy Metals | ≤ 10[11] |
| Levulinic Acid | Supplier 4 | Heavy Metals | < 20 |
Table 3: ICH Q3D Permitted Daily Exposure (PDE) for Oral Drug Products
| Element | Class | Oral PDE (µ g/day ) |
| Arsenic (As) | 1 | 1.5 |
| Cadmium (Cd) | 1 | 5 |
| Lead (Pb) | 1 | 5 |
| Mercury (Hg) | 1 | 30 |
| Nickel (Ni) | 2A | 200 |
| Vanadium (V) | 2A | 100 |
Experimental Protocols
Protocol 1: Heavy Metal Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the this compound sample into a clean digestion vessel.
-
Add 5 mL of concentrated nitric acid and 2 mL of hydrochloric acid.
-
Digest the sample using a microwave digestion system according to a validated temperature and pressure program.
-
After digestion, allow the vessel to cool and dilute the solution to a final volume of 50 mL with deionized water.
-
-
Instrument Setup:
-
Calibrate the ICP-MS instrument with a series of multi-element standards of known concentrations.
-
Use an internal standard to correct for matrix effects and instrument drift.
-
-
Analysis:
-
Introduce the prepared sample solution into the ICP-MS.
-
Measure the intensity of the signal for each target heavy metal.
-
Calculate the concentration of each heavy metal in the original sample based on the calibration curve.
-
Protocol 2: Purification of Levulinic Acid by Crystallization
-
Solvent Selection:
-
Choose a suitable solvent in which levulinic acid is highly soluble at elevated temperatures and poorly soluble at low temperatures. A mixture of water and an organic solvent may be effective.
-
-
Dissolution:
-
Gently heat the selected solvent and dissolve the crude levulinic acid with stirring until a clear solution is obtained. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a suitable temperature.
-
Visualizations
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. youtube.com [youtube.com]
- 4. Activated Carbon for Heavy Metals Removal [zhulincarbon.com]
- 5. Removal of Heavy Metal Ions with Acid Activated Carbons Derived from Oil Palm and Coconut Shells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Update on the Ph. Eur. policy on elemental impurities – Monographs on substances for veterinary use only - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 8. Why has the heavy metals test (2.4.8) been deleted from many Ph. Eur. monographs? - FAQs Home - FAQs [faq.edqm.eu]
- 9. Levulinic Acid - Jinan Huashihang Chemical Co.,Ltd [huashihang-chemical.com]
- 10. tnjchem.com [tnjchem.com]
- 11. China Levulinic Acid Manufacturer and Supplier | AOJIN [aojinchem.com]
Troubleshooting endpoint detection in calcium levulinate titrations.
Technical Support Center: Calcium Levulinate Titrations
Welcome to the technical support center for troubleshooting endpoint detection in this compound titrations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during these analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the complexometric titration of this compound?
A1: The complexometric titration of this compound is a quantitative analytical method used to determine the calcium content. It typically involves the use of a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA), which forms a stable, water-soluble complex with calcium ions. A metallochromic indicator is used to signal the endpoint of the titration, which is the point at which all the calcium ions have been complexed by the EDTA.[1][2][3]
Q2: Which indicators are suitable for the complexometric titration of calcium?
A2: Several indicators can be used, with the choice often depending on the specific requirements of the analysis and the pH of the solution. Common indicators for calcium titrations include Hydroxy Naphthol Blue, Calcein, Murexide, and Eriochrome Black T.[4][5][6] The stability of the indicator-metal complex must be less than that of the EDTA-metal complex to ensure a sharp endpoint.[5]
Q3: Why is pH control crucial in this compound titrations?
A3: pH control is critical for several reasons. Firstly, the stability of the calcium-EDTA complex is pH-dependent.[7] Secondly, the color of the metallochromic indicators is also pH-sensitive.[5][7] Titrations are typically carried out at a high pH (around 12-13 for some indicators) to ensure a stable complex and a distinct color change at the endpoint.[6][8] An incorrect pH can lead to an indistinct or premature endpoint.[8]
Q4: Can other metal ions interfere with the titration?
A4: Yes, other metal ions such as magnesium, iron, copper, and zinc can interfere by also forming complexes with EDTA, which can lead to inaccurate results.[8] Masking agents or pH adjustments can be employed to minimize these interferences.[8]
Q5: What is a "masking agent" and when is it used?
A5: A masking agent is a reagent added to a solution to prevent certain components from interfering with the analysis. In calcium titrations, if interfering metal ions are present, a masking agent like triethanolamine (B1662121) or potassium cyanide can be used to form stable complexes with these ions, preventing them from reacting with EDTA or the indicator.[8]
Troubleshooting Guide: Endpoint Detection
This guide provides solutions to common problems encountered during the endpoint detection of this compound titrations.
Issue 1: Indistinct or Fading Endpoint
-
Question: The color change at the endpoint is gradual and difficult to pinpoint.
-
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect pH | Verify the pH of the solution before starting the titration. Adjust to the optimal range for your chosen indicator (e.g., pH 12-13 for Hydroxy Naphthol Blue).[6][8] |
| Indicator Degradation | Some indicators, like Eriochrome Black T, are unstable in solution and should be prepared fresh.[5] Consider using a more stable indicator if the problem persists. |
| Slow Reaction Kinetics | The reaction between EDTA and the calcium-indicator complex can be slow near the endpoint.[9] Add the titrant dropwise and allow sufficient time for the color to stabilize between additions. |
| Presence of Interfering Ions | Divalent and trivalent metal ions can interfere with the endpoint. Use a suitable masking agent to complex these ions. |
Issue 2: Incorrect Color Change or No Color Change
-
Question: The expected color change at the endpoint does not occur, or the initial color is incorrect.
-
Possible Causes & Solutions:
| Cause | Solution |
| Wrong Indicator or pH | Ensure you are using the correct indicator for the titration and that the pH is within the appropriate range for that indicator.[5][7] |
| Indicator "Blocked" | Trace amounts of interfering metal ions (like copper) can form a very stable complex with the indicator, preventing it from changing color. Adding a small amount of a competitive complexing agent can resolve this. |
| Precipitation of Calcium | At very high pH, calcium hydroxide (B78521) may precipitate, removing calcium ions from the solution and preventing a proper endpoint.[8] Ensure the pH is not excessively high and that the solution is well-stirred. |
Issue 3: Precipitation During Titration
-
Question: A precipitate forms in the flask during the titration.
-
Possible Causes & Solutions:
| Cause | Solution |
| Calcium Hydroxide Precipitation | As mentioned, a pH that is too high can cause the precipitation of Ca(OH)₂.[8] Carefully control the pH and consider using a buffer solution. |
| Insoluble Metal Hydroxides | If interfering heavy metal ions are present, they may precipitate as hydroxides at the high pH of the titration.[8] The use of a masking agent can prevent this. |
Experimental Protocol: Assay of this compound
This protocol is based on a standard complexometric titration method.
1. Reagents and Preparation:
-
0.05 M Edetate Disodium (B8443419) (EDTA) VS: Prepare and standardize as per standard laboratory procedures.
-
1 N Sodium Hydroxide: Standard laboratory reagent.
-
3 N Hydrochloric Acid: Standard laboratory reagent.
-
Hydroxy Naphthol Blue Indicator: Use a commercially available indicator powder or a prepared solution.
-
This compound Sample: Accurately weighed.
2. Sample Preparation:
-
Accurately weigh approximately 600 mg of this compound.
-
Dissolve the sample in 150 mL of deionized water.
-
Add 2 mL of 3 N hydrochloric acid.
3. Titration Procedure:
-
While stirring the sample solution with a magnetic stirrer, add approximately 30 mL of 0.05 M EDTA from a 50-mL buret.
-
Add 15 mL of 1 N sodium hydroxide to raise the pH.
-
Add approximately 300 mg of hydroxy naphthol blue indicator. The solution should turn a reddish-pink color.
-
Continue the titration with 0.05 M EDTA, adding the titrant slowly near the endpoint.
-
The endpoint is reached when the color changes from reddish-pink to a clear blue.[6]
4. Calculation:
Each mL of 0.05 M edetate disodium is equivalent to 13.51 mg of C₁₀H₁₄CaO₆.[6]
Visualizations
Experimental Workflow for this compound Titration
Caption: Workflow for the complexometric titration of this compound.
Troubleshooting Logic for Indistinct Endpoint
Caption: Decision tree for troubleshooting an indistinct titration endpoint.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Classification of Complexometric Titration and Metal ion Indicators | Pharmaguideline [pharmaguideline.com]
- 3. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. titrations.info [titrations.info]
- 6. This compound [drugfuture.com]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Technical Support Center: Enhancing Calcium Levulinate Absorption in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the absorption of calcium levulinate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a highly soluble and bioavailable organic calcium salt.[1][2] It is used in cell culture to supplement calcium, an essential secondary messenger involved in numerous cellular processes, including signal transduction, proliferation, and differentiation. Its high solubility, reportedly over 30% at 25°C, makes it an excellent choice for ensuring consistent calcium availability in culture media.[1][2]
Q2: How does the solubility of this compound compare to other calcium salts?
This compound exhibits significantly higher water solubility compared to many other commonly used calcium salts, which is a critical factor for its bioavailability in cell culture.[1][3]
Table 1: Solubility of Various Calcium Salts
| Calcium Salt | Molecular Formula | Solubility in Water ( g/100 mL at 21-25°C) |
| This compound | C₁₀H₁₄CaO₆ | > 30[1][2] |
| Calcium Lactate Malate | Not Available | Easily Soluble[4][5] |
| Calcium Lactate Citrate | Not Available | Easily Soluble[4][5] |
| Calcium Gluconate | C₁₂H₂₂CaO₁₄ | Soluble[5] |
| Calcium Chloride | CaCl₂ | 74.5 |
| Calcium Citrate | Ca₃(C₆H₅O₇)₂ | 0.095 |
| Calcium Carbonate | CaCO₃ | 0.0013 (practically insoluble)[5] |
Q3: What are the primary mechanisms of calcium absorption in intestinal cell models like Caco-2?
In intestinal cell models such as Caco-2, calcium absorption occurs through two main pathways:
-
Transcellular Pathway: This is an active, saturable process that involves the entry of calcium through apical calcium channels (like TRPV6), binding to intracellular calcium-binding proteins (like calbindin-D9k), and extrusion across the basolateral membrane by PMCA1b (plasma membrane Ca²⁺-ATPase). This pathway is regulated by vitamin D.[6]
-
Paracellular Pathway: This is a passive, non-saturable process where calcium moves between the cells through tight junctions. The efficiency of this pathway is dependent on the calcium concentration gradient and the permeability of the tight junctions.[6]
Troubleshooting Guide
Issue 1: Low intracellular calcium levels after treatment with this compound.
| Possible Cause | Suggestion | Experimental Protocol |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell type. | Protocol: Seed cells in a 96-well plate. Treat with a range of this compound concentrations (e.g., 0.1 mM to 10 mM). Measure intracellular calcium using a fluorescent indicator like Fura-2 AM or Fluo-8. |
| Cell health is compromised. | Ensure cells are healthy and in the logarithmic growth phase. Stressed or senescent cells may have altered membrane permeability and transport functions. | Protocol: Monitor cell viability using a Trypan Blue exclusion assay or a commercial viability kit. Ensure proper cell culture maintenance, including regular passaging and media changes. |
| Presence of chelating agents in the media. | Check the composition of your culture medium and supplements for the presence of calcium chelators like EDTA or high concentrations of phosphate (B84403), which can precipitate calcium. | Protocol: If possible, use a custom medium formulation without chelating agents. If high phosphate is necessary, consider adjusting the pH, as calcium phosphate solubility is pH-dependent. |
| Insufficient incubation time. | Optimize the incubation time to allow for maximal calcium uptake. | Protocol: Perform a time-course experiment, measuring intracellular calcium at various time points (e.g., 1, 2, 4, 6, 12, and 24 hours) after adding this compound. |
Issue 2: Inconsistent or variable results in calcium absorption assays.
| Possible Cause | Suggestion | Experimental Protocol |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well or flask, as cell density can affect nutrient uptake and cell signaling. | Protocol: Perform accurate cell counting using a hemocytometer or an automated cell counter before seeding. |
| Variation in the differentiation state of cells (e.g., Caco-2). | Standardize the differentiation protocol for Caco-2 cells to ensure a consistent monolayer with well-formed tight junctions. | Protocol: Culture Caco-2 cells for a consistent period (typically 21 days) post-confluence to allow for spontaneous differentiation. Monitor the integrity of the monolayer by measuring transepithelial electrical resistance (TEER). |
| Fluctuations in incubator conditions (temperature, CO₂). | Maintain stable incubator conditions to ensure consistent cell growth and metabolism. | Protocol: Regularly calibrate and monitor incubator temperature and CO₂ levels. |
| Precipitation of calcium salts in the medium. | Although this compound is highly soluble, high concentrations in complex media could potentially lead to precipitation with other components. | Protocol: Visually inspect the medium for any precipitates after the addition of this compound. Prepare fresh solutions and media for each experiment. |
Experimental Protocols
Protocol 1: Enhancing this compound Absorption with Vitamin D
-
Cell Seeding: Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture for 21 days to allow for differentiation.
-
Vitamin D Treatment: Treat the differentiated Caco-2 monolayers with 1,25-dihydroxyvitamin D₃ (calcitriol) at a concentration of 10-100 nM in the basolateral compartment for 24-48 hours prior to the calcium absorption assay.
-
Calcium Absorption Assay:
-
Wash the apical and basolateral compartments with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution).
-
Add the transport buffer containing a known concentration of this compound to the apical compartment.
-
Add fresh transport buffer to the basolateral compartment.
-
Incubate at 37°C.
-
Collect samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Quantification: Measure the calcium concentration in the basolateral samples using a colorimetric assay kit or atomic absorption spectroscopy. The apparent permeability coefficient (Papp) can be calculated to quantify absorption.
Protocol 2: Measuring Intracellular Calcium Concentration
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-8 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS).
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with the buffer to remove excess dye.
-
Treatment: Add the experimental solution containing this compound to the wells.
-
Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the chosen dye. For kinetic assays, record the fluorescence over time.
Visualizations
Signaling Pathway for Transcellular Calcium Absorption
The following diagram illustrates the key steps involved in the active, transcellular absorption of calcium in an intestinal epithelial cell, a process that can be enhanced by vitamin D.
Caption: Transcellular calcium absorption pathway in intestinal cells.
Experimental Workflow for Caco-2 Permeability Assay
This workflow outlines the key stages of performing a Caco-2 permeability assay to assess this compound absorption.
Caption: Caco-2 cell permeability assay workflow.
References
- 1. globalcalcium.com [globalcalcium.com]
- 2. This compound | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:5743-49-7 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages [scirp.org]
- 6. journals.physiology.org [journals.physiology.org]
Technical Support Center: Calcium Levulinate In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential side effects of calcium levulinate during in vivo experiments.
Troubleshooting Guides
Issue 1: Hypercalcemia
Symptom: Elevated serum calcium levels in test subjects post-administration of this compound.
Troubleshooting Flowchart:
Caption: Troubleshooting Hypercalcemia.
Mitigation Strategies:
-
Hydration: Ensure adequate hydration of the animals. Administration of isotonic saline can increase renal calcium excretion.
-
Diuretics: In cases of severe hypercalcemia, the use of loop diuretics like furosemide (B1674285) can be considered to enhance calcium excretion, but only after ensuring the animal is adequately hydrated.
-
Dose Adjustment: If hypercalcemia is observed, consider reducing the dose or the rate of administration in subsequent experiments.
Issue 2: Gastrointestinal Distress (Oral Administration)
Symptom: Diarrhea, constipation, or signs of abdominal discomfort in test subjects after oral gavage of this compound.
Troubleshooting Steps:
-
Vehicle and Concentration:
-
Question: What is the vehicle and concentration of the this compound solution?
-
Action: High concentrations can be hyperosmotic and may lead to gastrointestinal upset. Consider diluting the formulation. The neutral pH of this compound (around 7.0) is generally well-tolerated by the stomach.[1]
-
-
Acclimatization:
-
Question: Were the animals acclimatized to the gavage procedure?
-
Action: Stress from the procedure itself can cause gastrointestinal issues. Implement a proper acclimatization period with the vehicle before administering the test substance.
-
-
Dietary Considerations:
-
Question: What is the composition of the animal's diet?
-
Action: Ensure the diet is standard and consistent. Changes in diet concurrent with the study can be a confounding factor.
-
Issue 3: Injection Site Reactions (Parenteral Administration)
Symptom: Swelling, redness, or inflammation at the injection site.
Troubleshooting and Mitigation:
-
Concentration and Volume: High concentrations or large volumes of the injectate can cause local irritation. It is recommended to use the lowest effective concentration and to divide larger doses into multiple injection sites.
-
Injection Technique: Ensure proper injection technique (e.g., subcutaneous, intramuscular) is used as per the experimental design. Improper technique can lead to tissue damage.
-
pH of Formulation: Although this compound solutions are typically neutral, it is good practice to confirm the pH of the final formulation is within a physiologically acceptable range.
-
Histopathological Assessment: If injection site reactions are a consistent issue, a histopathological evaluation of the injection site can help determine the nature and severity of the reaction.[2][3][4]
FAQs
Q1: What are the most common side effects of this compound observed in in vivo studies?
A1: The most commonly reported potential side effects include hypercalcemia (elevated blood calcium levels), gastrointestinal issues such as nausea and constipation with oral administration, and local reactions at the injection site for parenteral administration.[1] High doses or long-term use may also increase the risk of developing kidney stones.[1]
Q2: How can I monitor for hypercalcemia in my animal models?
A2: Regular blood sampling and analysis of serum calcium levels is the most direct method. Ionized calcium is the biologically active form and should be measured if possible. Clinical signs to watch for in animals include lethargy, muscle weakness, and increased urination and thirst.
Q3: What biochemical markers should I monitor for potential renal toxicity?
A3: Key biochemical markers for kidney function include Blood Urea Nitrogen (BUN) and serum creatinine.[1][5][6] An increase in these markers can indicate compromised renal function.
Q4: Are there any known interactions of this compound with other common lab reagents or drugs?
A4: Calcium can interact with certain classes of drugs. For example, it can affect the absorption of some antibiotics and bisphosphonates. It is crucial to review all co-administered substances for potential interactions.
Data Presentation
Table 1: Dose-Dependent Effects of Calcium Nitrate (B79036) on Renal Function Markers in Rats (28-day oral administration)
| Treatment Group (mg/kg/day) | Serum Urea (mg/dL) | Serum Creatinine (mg/dL) |
| Control | 40 ± 0.2 | 1.17 ± 0.10 |
| 200 | 40 ± 0.3 | 1.19 ± 0.09 |
| 400 | 42 ± 0.2 | 1.21 ± 0.08 |
| 800 | 43 ± 0.2 | 1.30 ± 0.05 |
*Data adapted from a study on calcium nitrate in Wistar rats.[7] Values are presented as mean ± SD. *p < 0.01 compared to control.
Experimental Protocols
Protocol 1: Monitoring Serum Calcium and Renal Function
Objective: To monitor for hypercalcemia and assess renal function in rodents receiving this compound.
Materials:
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Centrifuge
-
Biochemical analyzer
Procedure:
-
Baseline Sampling: Prior to the first administration of this compound, collect a baseline blood sample from each animal (e.g., via tail vein, saphenous vein, or retro-orbital sinus, depending on the animal model and institutional guidelines).
-
Post-Administration Sampling: Collect blood samples at predetermined time points after this compound administration (e.g., 1, 4, 24 hours post-dose for acute studies; weekly for chronic studies).
-
Sample Processing:
-
For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes.
-
For plasma, centrifuge heparinized blood immediately at 2000 x g for 10 minutes.
-
-
Biochemical Analysis: Analyze the serum or plasma for the following parameters:
-
Total Calcium
-
Ionized Calcium (if available)
-
Blood Urea Nitrogen (BUN)
-
Creatinine
-
-
Data Analysis: Compare the post-administration values to the baseline values and to a vehicle-control group.
Experimental Workflow:
Caption: In Vivo Monitoring Workflow.
Protocol 2: Assessment of Injection Site Reactions
Objective: To macroscopically and histopathologically evaluate local tolerance after parenteral administration of this compound.
Materials:
-
Calipers
-
Scoring system for erythema and edema
-
Histology supplies (formalin, cassettes, slides, stains)
Procedure:
-
Macroscopic Observation:
-
At 24, 48, and 72 hours post-injection, visually inspect the injection site.
-
Measure the diameter of any erythema (redness) and edema (swelling) with calipers.
-
Score the reactions based on a standardized scale (e.g., Draize scale).
-
-
Tissue Collection:
-
At the end of the observation period (or at pre-determined time points), euthanize the animals.
-
Excise the skin and underlying muscle tissue at the injection site.
-
-
Histopathological Processing:
-
Fix the collected tissue in 10% neutral buffered formalin.
-
Process the tissue, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
-
Microscopic Evaluation:
-
A veterinary pathologist should examine the slides for signs of:
-
Inflammation (neutrophilic, lymphocytic, etc.)
-
Myofiber degeneration or necrosis
-
Fibrosis
-
Hemorrhage
-
-
Score the histopathological findings based on severity (e.g., minimal, mild, moderate, severe).
-
Signaling Pathway
Calcium Signaling Pathway Overview:
The administration of exogenous calcium, such as this compound, directly increases extracellular calcium concentrations. This can influence numerous cellular processes governed by calcium signaling. An influx of calcium into the cytoplasm, either from the extracellular space through ion channels or from intracellular stores like the endoplasmic reticulum, acts as a second messenger. This increase in intracellular calcium is detected by calcium-binding proteins such as calmodulin, which in turn activate downstream effectors like protein kinases (e.g., CaMKs) and phosphatases. These signaling cascades can ultimately modulate a wide range of cellular functions, including gene transcription, proliferation, and apoptosis.[8]
Caption: Simplified Calcium Signaling.
References
- 1. Dataset on biochemical markers and histological alterations in rat kidney intoxicated with cadmium chloride and treated with antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histopathological lesions following intramuscular administration of saline in laboratory rodents and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Slight hypercalcemia is not associated with positive responses in the Comet Assay in male rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Calcium Levulinate Production for Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scaling up of calcium levulinate production for research purposes.
Troubleshooting Guide
Scaling up the synthesis of this compound can introduce variability. Below is a guide to common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of Levulinic Acid (LA) | - Incomplete conversion of biomass (cellulose/glucose).[1] - Formation of insoluble by-products (humins).[2][3][4] - Suboptimal catalyst concentration or activity.[5][6][7] - Inappropriate reaction temperature or time.[6][7] | - Optimize reaction conditions (temperature, time, catalyst loading) based on parametric studies. - Employ a biphasic solvent system (e.g., water/GVL or water/THF) to suppress humin formation.[8][9] - Use additives like NaCl or CTAB to inhibit humin formation and promote cellulose (B213188) depolymerization.[3] - Ensure efficient mixing to improve heat and mass transfer. |
| Low Yield of this compound | - Incomplete neutralization of levulinic acid. - Product loss during workup and purification. - Side reactions during neutralization. | - Carefully monitor the pH during the addition of the calcium source to ensure complete reaction. - Minimize the use of wash solvents, and use cold solvents to reduce product loss. - Maintain the reaction temperature at room temperature (20-25°C) to prevent side reactions.[10] |
| Product Discoloration (Yellow/Brown) | - Presence of impurities from the levulinic acid starting material (e.g., residual humins). - Thermal degradation during drying. | - Purify the crude levulinic acid before conversion to this compound. - Use activated carbon for decolorization of the this compound solution before crystallization.[10][11] - Dry the final product under vacuum at a temperature not exceeding 60°C.[12] |
| Poor Crystal Formation or "Oiling Out" | - Solution is supersaturated. - Presence of impurities inhibiting crystallization. - Cooling rate is too fast. | - Induce crystallization by adding a seed crystal. - Purify the solution to remove impurities that may interfere with crystal lattice formation. - Allow the solution to cool slowly to room temperature before further cooling at 0-5°C.[10] |
| Filtration and Drying Difficulties | - Very fine crystals clogging the filter. - Product is hygroscopic. | - Optimize crystallization to obtain larger crystals. - Use a vacuum filtration setup for efficient solvent removal. - Dry the product under vacuum to remove residual moisture.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up levulinic acid production from biomass?
A1: The formation of humins, which are insoluble, dark-colored byproducts, is a major bottleneck.[4][13] Humins reduce the yield of levulinic acid and can complicate the purification process.[2][3] To mitigate this, consider using a biphasic solvent system or adding inhibitors like CTAB.[3][8]
Q2: How can I improve the yield of levulinic acid from glucose?
A2: The yield can be improved by optimizing reaction parameters such as temperature, reaction time, and catalyst concentration.[5][6][7] A study using a Cr/HZSM-5 catalyst achieved a 64.4 mol% yield at 180°C for 180 minutes.[7] Another study with a Brønsted acidic ionic liquid catalyst reported a 63% yield at 180°C for 3 hours.[5]
Q3: What is the optimal pH for the synthesis of this compound from levulinic acid?
A3: The pH should be maintained around 6.7-6.8 to ensure complete neutralization of the levulinic acid.[10]
Q4: My this compound product is an oil instead of a crystalline solid. What should I do?
A4: "Oiling out" can occur due to supersaturation or the presence of impurities. Try adding a seed crystal of this compound to induce crystallization. If that doesn't work, you may need to further purify the reaction mixture to remove impurities that are inhibiting crystal formation. Slow cooling of the solution is also recommended.[10]
Q5: What are the key parameters to consider when scaling up the crystallization of this compound?
A5: When scaling up crystallization, it is crucial to control the cooling rate, agitation, and supersaturation. Inconsistent mixing and temperature gradients in larger vessels can lead to variations in crystal size and purity.
Data Presentation
Table 1: Effect of Catalyst on Levulinic Acid Yield from Glucose
| Catalyst | Temperature (°C) | Time (h) | Glucose Conversion (%) | Levulinic Acid Yield (%) | Reference |
| [C4SO3HPhim][Cl] | 180 | 3 | 98 | 63 | [5] |
| [C4SO3HPhim][NO3] | 180 | 3 | 91 | 56 | [5] |
| H3PO4 + CrCl3 | 170 | 4 | - | 54 | [5] |
| 8%Cr/HZSM-5 | 180 | 3 | 100 | 64.4 (mol%) | [7] |
| Amberlyst-15 | 200 | 3 | - | 59.24 | [8][9] |
Table 2: Effect of Substrate Concentration on Humin and Alkyl Levulinate Yield from Furfuryl Alcohol
| Initial Furfuryl Alcohol Concentration (mol/L) | Humin Formation (%) | Alkyl Levulinate Yield (%) |
| 0.1 | ~5 | 94 |
| >0.1 | Increased | Decreased |
| Reaction Conditions: 110°C, 4h, 5 g/L Amberlyst 15 catalyst. Data extracted from[2]. |
Experimental Protocols
Protocol 1: Synthesis of Levulinic Acid from Cellulose
This protocol is a generalized procedure based on common lab-scale syntheses.
Materials:
-
Cellulose (e.g., microcrystalline cellulose)
-
Acid catalyst (e.g., Amberlyst-15)
-
Solvent system (e.g., deionized water and γ-valerolactone (GVL))
-
Nitrogen gas
Procedure:
-
In a high-pressure reactor, combine cellulose, Amberlyst-15 catalyst, and the GVL/water solvent system. A typical ratio is 2:1 catalyst to cellulose by weight.[8]
-
Pressurize the reactor with nitrogen gas.
-
Heat the mixture to the desired reaction temperature (e.g., 200°C) with stirring.[8]
-
Maintain the reaction for the desired time (e.g., 180 minutes).[8]
-
After the reaction, cool the reactor to room temperature.
-
Separate the solid catalyst by filtration.
-
The liquid product will be in a biphasic mixture. The levulinic acid will be primarily in the organic (GVL) layer. Separate the layers and collect the organic phase.
-
The levulinic acid can be further purified by distillation.
Protocol 2: Synthesis of this compound from Levulinic Acid
This protocol is adapted from established laboratory procedures.
Materials:
-
Levulinic acid
-
Calcium hydroxide (B78521) (Ca(OH)₂)
-
Deionized water
-
Activated carbon (optional, for decolorization)
Procedure:
-
In a reactor vessel, dissolve a measured amount of calcium hydroxide in deionized water with stirring.
-
Slowly add levulinic acid dropwise to the calcium hydroxide solution at room temperature (20-25°C).[10]
-
Monitor the pH of the reaction mixture, aiming for a final pH of 6.7-6.8.[10]
-
Once the addition is complete and the pH is stable, continue stirring for a short period to ensure the reaction has gone to completion.
-
If the solution is colored, add a small amount of activated carbon and stir for a period to decolorize the solution, followed by filtration.[10]
-
Concentrate the solution by removing some of the water under reduced pressure.
-
Cool the solution to 0-5°C to induce crystallization.[10]
-
Collect the this compound crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the crystals under vacuum at a temperature not exceeding 60°C to obtain the final product.[12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the production of this compound from biomass.
Caption: Troubleshooting logic for scaling up this compound production.
References
- 1. mdpi.com [mdpi.com]
- 2. Formation of humin and alkyl levulinate in the acid-catalyzed conversion of biomass-derived furfuryl alcohol :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Orientated inhibition of humin formation in efficient production of levulinic acid from cellulose with high substrate loading: Synergistic role of additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The origin, composition, and applications of industrial humins – a review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06244B [pubs.rsc.org]
- 5. Catalytic Conversion of Glucose into Levulinic Acid Using 2-Phenyl-2-Imidazoline Based Ionic Liquid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Acid-Catalyzed Conversion of Cellulose Into Levulinic Acid With Biphasic Solvent System [frontiersin.org]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. CN1111150C - Preparing process and application of this compound - Google Patents [patents.google.com]
- 11. US3663612A - Method of separating levulinic acid as an alkaline-earth levulinate from hexose-containing carbohydrate substrates - Google Patents [patents.google.com]
- 12. This compound [drugfuture.com]
- 13. mdpi.com [mdpi.com]
Resolving inconsistencies in calcium levulinate melting point measurements.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistencies in calcium levulinate melting point measurements.
Frequently Asked Questions (FAQs)
Q1: What is the official melting point of this compound?
A1: The United States Pharmacopeia (USP) specifies a melting range of 119-125 °C for this compound, which typically exists as a dihydrate.[1][2][3][4]
Q2: My measured melting point for this compound is outside the 119-125 °C range. What are the possible reasons?
A2: Deviations from the expected melting range can be attributed to several factors:
-
Hydration State: this compound is commonly found as a dihydrate. The presence of water molecules in the crystal lattice significantly influences its melting point. Inconsistencies in the hydration state (e.g., anhydrous form, partial dehydration) will lead to different melting behaviors.
-
Sample Purity: Impurities can depress and broaden the melting point range.
-
Experimental Technique: Incorrect experimental procedure, including a rapid heating rate, improper sample packing in the capillary tube, or an uncalibrated apparatus, can lead to inaccurate results.
-
Decomposition: The substance may be decomposing rather than melting, which can sometimes be misinterpreted as the melting point.
Q3: How does the hydration state affect the melting point of this compound?
A3: this compound can exist in different hydration states, most commonly as a dihydrate (with two water molecules). The anhydrous form (without water) will have a different melting point. The presence of water of hydration is known to affect the crystal structure and, consequently, the thermal properties of a compound.[5] The official compendial grade is the dihydrate, and the specified melting range of 119-125 °C corresponds to this form. One source notes that the dihydrate can lose one water molecule on drying in a vacuum at room temperature and all water at 50°C.[6]
Q4: Are there different crystalline forms (polymorphs) of this compound?
A4: While the primary cause of melting point discrepancy is the hydration state, the existence of different polymorphs (different crystal structures of the same chemical entity) cannot be entirely ruled out without specific studies on the solid-state chemistry of this compound. Polymorphism can lead to different melting points.[5]
Troubleshooting Guide
If you are observing inconsistencies in the melting point of your this compound sample, follow this troubleshooting guide.
Data Presentation: Reported Melting Points of this compound
| Reported Melting Point/Range (°C) | Form | Reference/Method |
| 119-125 | Dihydrate | USP <741>, Class I[1][2][3][4] |
| 123 | Not Specified | ChemicalBook[7] |
| 125 | Dihydrate | Literature Reference[6] |
| 123 | Dihydrate | American Elements[8] |
| 123 | Anhydrous | American Elements[9] |
Experimental Protocols: Standardized Melting Point Determination (Based on USP <741>)
This protocol is a general guideline for determining the melting range of this compound according to USP General Chapter <741> for a Class I substance.[10][11][12]
Apparatus:
-
Melting point apparatus with a suitable transparent fluid bath (e.g., light paraffin (B1166041) or silicone oil) or a metal block, equipped with a stirring device and a calibrated thermometer or temperature sensor.
-
Capillary tubes: about 10 cm long, 0.8 to 1.2 mm internal diameter, with a wall thickness of 0.2 to 0.3 mm.[10][13]
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample.
-
Charge the capillary tube by tapping the open end into the powder until a packed column of 2.5 to 3.5 mm is achieved at the bottom of the tube.[10]
-
-
Melting Point Measurement (Class Ia):
-
Heat the melting point apparatus to a temperature about 5 °C below the expected lower limit of the melting range (i.e., around 114 °C for this compound dihydrate).[11]
-
Insert the charged capillary tube into the apparatus.
-
Record the temperature at which the substance is first observed to collapse or form a meniscus (the onset of melting) and the temperature at which it becomes completely liquid (the clear point). The range between these two temperatures is the melting range.
-
Confirmatory Identification (Mixed-Melting Point Determination):
To confirm the identity of your substance, a mixed-melting point determination can be performed.[12][14]
-
Intimately mix equal parts of your this compound sample and a certified reference standard of this compound.
-
Determine the melting range of this mixture using the same procedure as above.
-
If your sample is identical to the reference standard, the melting range of the mixture will be sharp and within the same range as the individual substances. If they are different, the melting point of the mixture will be depressed and the range will be broader.
Visual Troubleshooting and Logical Relationships
Troubleshooting Workflow for Melting Point Inconsistencies
Caption: Troubleshooting workflow for inconsistent this compound melting points.
Relationship Between this compound Forms and Melting Behavior
Caption: Relationship between hydrated and anhydrous forms of this compound.
References
- 1. Buy Products - PCCA - Professional Compounding Centers of America [pccarx.com]
- 2. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 3. This compound [drugfuture.com]
- 4. This compound EP IP BP USP Grade n Pure Manufacturers, SDS [mubychem.com]
- 5. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [drugfuture.com]
- 7. This compound | 591-64-0 [amp.chemicalbook.com]
- 8. americanelements.com [americanelements.com]
- 9. americanelements.com [americanelements.com]
- 10. thinksrs.com [thinksrs.com]
- 11. scribd.com [scribd.com]
- 12. uspbpep.com [uspbpep.com]
- 13. youtube.com [youtube.com]
- 14. mt.com [mt.com]
Strategies for purifying crude calcium levulinate in the lab.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the laboratory-scale purification of crude calcium levulinate.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound.
Issue 1: The crystallized this compound is colored (e.g., yellow or brown).
| Possible Cause | Suggested Solution |
| Presence of colored impurities from biomass feedstock. | Perform a decolorization step using activated carbon before crystallization.[1] |
| Degradation of levulinic acid or sugars at high temperatures. | Ensure the reaction and crystallization processes are carried out at controlled, moderate temperatures.[2] |
| Contamination with heavy metals. | Test for heavy metals as per USP guidelines.[3] If present, consider washing the crude product with a chelating agent solution before recrystallization. |
Issue 2: Low yield of purified this compound after crystallization.
| Possible Cause | Suggested Solution |
| Incomplete crystallization. | Ensure the solution is sufficiently concentrated before cooling.[4] Try cooling to a lower temperature (e.g., 0-5 °C) to maximize crystal formation.[5][6] |
| Co-precipitation of impurities. | Purify the crude material by recrystallization. Dissolve the crystals in a minimal amount of hot water and allow them to re-form slowly. |
| Loss of product during filtration or washing. | Use a minimal amount of cold solvent to wash the crystals to avoid redissolving the product. Ensure the filter paper is properly fitted to the funnel. |
| Incorrect pH for salt formation. | The optimal pH for the reaction between levulinic acid and calcium hydroxide (B78521) is around 6.7-7.0.[5][6] Ensure the pH is within this range before crystallization. |
Issue 3: The final product has low purity as determined by HPLC analysis.
| Possible Cause | Suggested Solution |
| Presence of unreacted levulinic acid or calcium hydroxide. | Carefully control the stoichiometry of the reactants. Test the pH of the solution before crystallization to ensure complete reaction.[5][6] |
| Co-crystallization of other salts (e.g., sulfates, chlorides). | Perform an initial wash of the crude product. Recrystallization is highly effective at removing soluble salt impurities.[3][7] |
| Presence of reducing sugars. | Test for reducing sugars according to pharmacopeial methods.[3] If present, consider an initial purification step like solvent extraction of the levulinic acid precursor. |
| Inadequate separation by a single purification technique. | Employ a multi-step purification strategy. For example, an activated carbon treatment followed by one or more recrystallizations. For very high purity requirements, consider column chromatography.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound derived from biomass?
Common impurities can be categorized as follows:
-
Colored Compounds: Humins and other degradation products formed during the hydrolysis of biomass give the crude product a yellow or brown color.[9]
-
Inorganic Salts: Biomass contains mineral components (ash) which can result in impurities like silicates, sulfates, phosphates, and chlorides.[10] USP and BP monographs set limits for chlorides and sulfates.[3][7]
-
Unreacted Precursors: Residual levulinic acid, formic acid, and the calcium source (e.g., calcium hydroxide or carbonate) can be present.[4][11]
-
Other Organic Molecules: Sugars and other organic acids that are byproducts of biomass processing.[3]
-
Heavy Metals: Trace amounts of heavy metals like lead, cadmium, and zinc can be present depending on the biomass source.[10]
Q2: What is the most common and effective method for purifying crude this compound in the lab?
Recrystallization is the most common and generally effective method for lab-scale purification.[12][13] It is effective at removing most soluble impurities and can significantly improve the color and purity of the final product. For colored impurities, a pre-treatment with activated carbon is recommended.[1][14]
Q3: How can I assess the purity of my this compound sample?
Several methods can be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage of this compound and detect and quantify impurities.[15][16]
-
Pharmacopeial Tests: The United States Pharmacopeia (USP) and British Pharmacopoeia (BP) provide standardized tests for identification, loss on drying, pH, and limits for impurities like chlorides, sulfates, heavy metals, and reducing sugars.[3][7]
-
Melting Point: Pure this compound dihydrate has a reported melting range.[3] A broad or depressed melting point can indicate the presence of impurities.
-
Spectroscopy (FTIR, NMR): These techniques can confirm the identity and structural integrity of the compound.[2]
Q4: Can column chromatography be used to purify this compound?
Yes, column chromatography can be used for high-purity applications.[8]
-
Ion-Exchange Chromatography: Can be used to separate the this compound from other charged molecules.
-
Size-Exclusion Chromatography: Can separate molecules based on size.
-
Reverse-Phase Chromatography: Often used in HPLC analysis, it can also be adapted for preparative scale purification.[15]
However, for routine lab-scale purification, recrystallization is often sufficient and more straightforward.[17]
Experimental Protocols
Protocol 1: Decolorization with Activated Carbon
-
Dissolve the crude this compound in a minimum amount of hot deionized water (e.g., 60-80°C) to form a concentrated solution.
-
Add activated carbon to the solution (typically 1-5% w/w of the crude product).[1]
-
Stir the mixture at an elevated temperature for 15-30 minutes.
-
Filter the hot solution through a celite pad or fluted filter paper to remove the activated carbon.
-
Proceed with crystallization (Protocol 2).
Protocol 2: Recrystallization of this compound
-
Take the hot, decolorized filtrate from Protocol 1 or dissolve the crude this compound in a minimal amount of boiling deionized water to create a saturated solution.[12]
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum yield, further cool the solution in an ice bath or refrigerate at 0-5 °C for several hours.[5][6]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the purified crystals in an oven at a moderate temperature (e.g., 60°C) or under vacuum to obtain the final product.[3][12]
Protocol 3: Purity Analysis by HPLC (General Method)
This is a general reverse-phase HPLC method that can be adapted.
| Parameter | Condition |
| HPLC System | Standard HPLC with UV detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size[15] |
| Mobile Phase | Isocratic mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[18][19] |
| Flow Rate | 1.0 mL/min[15] |
| Column Temperature | 30 °C[15] |
| Detector Wavelength | ~210 nm[18] |
| Injection Volume | 20 µL[15] |
-
Standard Preparation: Prepare a stock solution of high-purity this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the purified this compound sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and the sample. Determine the purity of the sample by comparing its peak area to the calibration curve.
Visualized Workflows
Caption: Standard purification workflow for crude this compound.
Caption: Logical workflow for troubleshooting common purification issues.
References
- 1. Activated Carbon for Acids/Chemical Purification | Calgon Carbon Corporation [calgoncarbon.com]
- 2. Straightforward synthesis of this compound from biomass-derived levulinic acid and calcium carbonate in egg-shells [idr.nitk.ac.in]
- 3. This compound [drugfuture.com]
- 4. US3663612A - Method of separating levulinic acid as an alkaline-earth levulinate from hexose-containing carbohydrate substrates - Google Patents [patents.google.com]
- 5. CN1304923A - Preparing process and application of this compound - Google Patents [patents.google.com]
- 6. CN1111150C - Preparing process and application of this compound - Google Patents [patents.google.com]
- 7. This compound BP Ph Eur USP Grade Manufacturers [aakashmanthanindustries.com]
- 8. Column Chromatography [comis.med.uvm.edu]
- 9. aidic.it [aidic.it]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure of a polymeric this compound dihydrate: catena-poly[[diaquacalcium]-bis(μ2-4-oxobutanoato)] - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. donau-carbon-us.com [donau-carbon-us.com]
- 15. benchchem.com [benchchem.com]
- 16. torontech.com [torontech.com]
- 17. biocompare.com [biocompare.com]
- 18. JSM Central || Article Info [jsmcentral.org]
- 19. HPLC Separation of Levulinic acid and Sorbic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
Technical Support Center: Calcium Levulinate - Loss on Drying (LOD) Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on accurately performing the Loss on Drying (LOD) test for calcium levulinate.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Loss on Drying test for this compound?
The Loss on Drying (LOD) test is a crucial quality control procedure used to determine the amount of volatile matter, primarily water, present in a sample of this compound.[1][2][3][4][5][6] This test is essential to ensure product stability, proper formulation, and compliance with pharmacopeial specifications.[1][7] Excess moisture can lead to degradation, microbial growth, and a reduced shelf life of the final product.[1][7]
Q2: What are the official pharmacopeial requirements for the Loss on Drying of this compound?
According to the United States Pharmacopeia (USP), this compound should be dried at a pressure not exceeding 5 mm of mercury at 60°C for 5 hours. The acceptable weight loss is between 10.5% and 12.0%.[8][9][10][11] The British Pharmacopoeia (BP) and European Pharmacopoeia (Ph. Eur.) specify drying at 105°C and have an acceptance criteria of 11.0% to 12.5% loss on drying.[9][10][11]
Q3: What is the key difference between Loss on Drying (LOD) and Water Content (Karl Fischer titration)?
The Loss on Drying test measures the total amount of volatile substances that are removed under the specified drying conditions, which includes water and any other volatile impurities or residual solvents.[12][13] In contrast, the Karl Fischer titration method is specific for determining only the water content in a sample.[1][12] For substances like this compound that appear to contain water as the only volatile constituent, the LOD test is considered appropriate.[2][14]
Q4: How should the this compound sample be prepared for the LOD test?
If the this compound is in the form of large crystals, it is important to reduce the particle size to about 2 mm by gentle and rapid crushing.[3][6][14][15] This ensures a more uniform and efficient drying process. The sample should be evenly distributed in a shallow layer (about 5 mm deep) in the weighing bottle to maximize the surface area exposed to drying.[3][14][15]
Experimental Protocol: Loss on Drying for this compound (USP Method)
This protocol outlines the detailed steps for performing the Loss on Drying test for this compound as per the USP guidelines.
Materials:
-
This compound sample
-
Glass-stoppered, shallow weighing bottle
-
Vacuum oven
-
Desiccator with an effective desiccant (e.g., phosphorus pentoxide)
-
Calibrated analytical balance
Procedure:
-
Pre-dry the glass-stoppered, shallow weighing bottle by placing it in the vacuum oven under the same conditions to be used for the sample (60°C at a pressure not exceeding 5 mm of mercury) for 30 minutes.[12][14]
-
After 30 minutes, remove the weighing bottle from the oven, close it with the stopper, and allow it to cool to room temperature in a desiccator.[12][14]
-
Accurately weigh the empty, cooled weighing bottle (record as W1).[12]
-
Transfer approximately 1 to 2 grams of the this compound sample into the weighing bottle.[12][14]
-
Replace the stopper and accurately weigh the bottle with the sample (record as W2).[12]
-
By gentle, sidewise shaking, distribute the sample as evenly as possible to a depth of about 5 mm.[14][15]
-
Place the loaded bottle in the vacuum oven, remove the stopper, and place the stopper in the oven as well.[6][14]
-
Dry the sample at 60°C (within a range of ±2°C) at a pressure not exceeding 5 mm of mercury for 5 hours.[8][10][11]
-
Upon completion of the drying time, carefully open the oven, promptly close the weighing bottle with its stopper, and transfer it to a desiccator to cool to room temperature.[6][14]
-
Once cooled, accurately weigh the bottle with the dried sample (record as W3).[12]
Calculation: Calculate the percentage Loss on Drying using the following formula:
Loss on Drying (%) = [(W2 - W3) / (W2 - W1)] x 100
Where:
-
W1 = Weight of the empty weighing bottle
-
W2 = Weight of the weighing bottle with the sample before drying
-
W3 = Weight of the weighing bottle with the sample after drying
Quantitative Data Summary
| Parameter | USP Guideline | BP/Ph Eur Guideline |
| Drying Temperature | 60°C | 105°C |
| Pressure | Not exceeding 5 mm of mercury | Not specified (assumed atmospheric) |
| Drying Time | 5 hours | Not specified (drying to constant weight) |
| Sample Weight | 1 to 2 g | 0.200 g |
| Acceptance Criteria | 10.5% to 12.0% | 11.0% to 12.5% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Loss on Drying Results | - Incomplete drying.[7] - Hygroscopic sample absorbing moisture after drying.[7] - Presence of other volatile impurities. | - Ensure the oven has reached and maintained the correct temperature and pressure for the entire duration. - Use a desiccator with a fresh, effective desiccant and ensure the weighing bottle is properly sealed after drying.[4][14] - Consider if other volatile solvents may be present in the sample. |
| Low Loss on Drying Results | - The sample was not sufficiently dried. - Incorrect oven temperature (too low).[16] | - Verify the accuracy of the oven's temperature and pressure gauges. - Ensure the sample is spread in a thin, even layer. - Extend the drying time and re-weigh until a constant weight is achieved. |
| Inconsistent or Non-Reproducible Results | - Non-homogenous sample. - Inconsistent sample preparation.[16] - Fluctuations in oven temperature or pressure. - Balance not properly calibrated.[16] | - Ensure the sample is properly mixed and crushed to a uniform particle size. - Standardize the sample preparation and weighing procedures. - Monitor and record the oven conditions throughout the test. - Calibrate the analytical balance regularly using certified weights.[16] |
| Sample Melts During Drying | - The drying temperature is higher than the melting point of the substance. | - If the substance melts at a temperature lower than that specified for the determination, maintain the bottle with its contents for 1 to 2 hours at a temperature 5° to 10° below the melting temperature, then proceed to dry at the specified temperature.[3][12][14] |
Loss on Drying Troubleshooting Workflow
Caption: Troubleshooting workflow for out-of-specification Loss on Drying results.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. â©731⪠Loss on Drying [doi.usp.org]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. scribd.com [scribd.com]
- 5. Measurement of Loss on Drying (LOD) [pharmaspecialists.com]
- 6. What is Loss on Drying? and Determination of Loss on Drying | Pharmaguideline [pharmaguideline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound [drugfuture.com]
- 9. mubychem.net [mubychem.net]
- 10. This compound BP Ph Eur USP Grade Manufacturers [calciumdobesilate.com]
- 11. This compound EP IP BP USP Grade n Pure Manufacturers, SDS [mubychem.com]
- 12. pharmasciences.in [pharmasciences.in]
- 13. mt.com [mt.com]
- 14. uspbpep.com [uspbpep.com]
- 15. Loss on Drying Test Guidance 2024 - PharmaeliX [pharmaelix.com]
- 16. techmate.co.uk [techmate.co.uk]
Technical Support Center: Overcoming Interference in the Spectroscopic Analysis of Calcium Levulinate
Welcome to the technical support center for the spectroscopic analysis of calcium levulinate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common analytical challenges. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your experimental results.
Section 1: Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy is a common technique for quantifying calcium. However, its accuracy is susceptible to various interferences, especially when analyzing a complex organic salt like this compound.
Frequently Asked Questions (AAS)
Q1: Why is my calcium absorbance signal lower than expected?
A low calcium signal, or signal suppression, is the most common issue in AAS analysis of calcium. This is typically due to chemical or ionization interferences.
-
Chemical Interference: Calcium can form thermally stable compounds in the flame with other anions present in the sample, preventing it from atomizing into a ground-state form that can absorb light. The most common interferents are phosphates and silicates. For example, in the presence of phosphate (B84403), non-volatile calcium pyrophosphate (Ca₂P₂O₇) can form in the flame, reducing the population of free calcium atoms.[1] The levulinate anion, being organic, is generally combusted in the flame, but a high concentration of any organic material can alter the flame characteristics and sample viscosity, indirectly affecting the signal.
-
Ionization Interference: In hotter flames, such as the nitrous oxide-acetylene flame, a significant portion of calcium atoms can be ionized (Ca → Ca⁺ + e⁻). Since the hollow cathode lamp emits the spectrum for neutral calcium atoms, any ionization will lead to a lower absorbance reading.[2][3]
Q2: How can I overcome chemical interference from phosphate or other anions?
There are three primary strategies to mitigate chemical interferences:
-
Use a Releasing Agent: A releasing agent is a cation that preferentially binds with the interfering anion. Lanthanum (La³⁺) and Strontium (Sr²⁺) are the most effective releasing agents for calcium analysis.[4][5] By adding an excess of a lanthanum salt (e.g., LaCl₃) to all your samples, standards, and blanks, the lanthanum will react with the phosphate, "releasing" the calcium to be atomized.
-
Use a Protecting Agent: A protecting agent, such as Ethylenediaminetetraacetic acid (EDTA), forms a stable but volatile complex with calcium. This complex protects the calcium from reacting with interfering anions and readily decomposes in the flame, releasing the calcium atoms.[6]
-
Use a Hotter Flame: Switching from a standard air-acetylene flame to a hotter nitrous oxide-acetylene flame can provide enough energy to break down the refractory compounds formed between calcium and interfering anions.[2] However, be aware that this will increase ionization interference (see Q1).
Q3: My results are inconsistent and show poor reproducibility. What could be the cause?
Poor reproducibility can stem from several sources:
-
Matrix Mismatches: If the bulk composition (matrix) of your standards does not match that of your samples, it can lead to erroneous results. This is particularly relevant for this compound, which has a significant organic component. Physical properties like viscosity and surface tension affect the nebulization efficiency and the amount of sample reaching the flame.[3]
-
Incomplete Digestion: If you are digesting your sample to remove the organic matrix, incomplete digestion can leave residual organic matter that affects viscosity and may not fully release the calcium.[7]
-
Contamination: Use of non-trace metal grade acids or contaminated glassware can introduce external calcium, leading to artificially high and variable results.
Troubleshooting Guide: Low Calcium Signal in AAS
Use the following decision tree to diagnose and resolve issues with low calcium recovery.
Caption: Troubleshooting workflow for low calcium signal in AAS.
Quantitative Data: Effect of Phosphate and Lanthanum Chloride
The following table summarizes the depressive effect of phosphate on a calcium signal in AAS and the effectiveness of lanthanum chloride as a releasing agent.
| Calcium Conc. (ppm) | Phosphate (PO₄³⁻) Conc. (ppm) | Lanthanum (La³⁺) Conc. (ppm) | Observed Absorbance (Arbitrary Units) | Signal Recovery |
| 5 | 0 | 0 | 0.50 | 100% |
| 5 | 100 | 0 | 0.38 | 76% |
| 5 | 500 | 0 | 0.14 | 28% |
| 5 | 500 | 2000 | 0.48 | 96% |
| Data synthesized from literature demonstrating typical interference and recovery patterns.[6] |
Experimental Protocol: AAS Analysis of this compound
This protocol provides a general method for the determination of calcium in this compound using flame AAS.
-
Sample Preparation:
-
Accurately weigh approximately 200 mg of this compound powder.
-
Quantitatively transfer the sample to a 100 mL volumetric flask.
-
Add 50 mL of deionized water and sonicate for 10 minutes to dissolve the sample completely.
-
Dilute to the mark with deionized water and mix thoroughly. This is your stock solution.
-
-
Preparation of Working Solutions:
-
Prepare a releasing agent stock solution of 10% (w/v) Lanthanum from LaCl₃ in a 2% (v/v) HCl matrix.
-
Create a series of calibration standards (e.g., 1, 2, 5, 10 ppm Ca) from a certified calcium standard stock.
-
Pipette an appropriate volume of your sample stock solution into a 50 mL volumetric flask to achieve a final concentration within the calibration range (e.g., 1-10 ppm Ca).
-
To each standard and sample flask, add 5 mL of the 10% Lanthanum stock solution (final concentration of 1% La).
-
Dilute all flasks to the 50 mL mark with deionized water and mix well. Prepare a blank solution containing only 1% Lanthanum in deionized water.
-
-
Instrumental Analysis:
-
Instrument: Flame Atomic Absorption Spectrometer
-
Wavelength: 422.7 nm
-
Lamp Current: As recommended by manufacturer
-
Slit Width: 0.5 nm (typical)
-
Flame: Air-Acetylene, oxidizing (lean, blue)
-
Procedure:
-
Aspirate the blank solution and zero the instrument.
-
Aspirate the standards in order of increasing concentration.
-
Aspirate the prepared sample solutions.
-
Perform a blank check every 5-10 samples to monitor for drift.
-
-
-
Calculation:
-
Generate a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of calcium in your sample solutions from the calibration curve.
-
Calculate the percentage of calcium in the original this compound sample, accounting for all dilutions.
-
Section 2: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES offers multi-element capability and is generally less susceptible to chemical interferences than AAS due to the high temperature of the plasma. However, it is prone to different types of interferences, particularly matrix and spectral interferences.
Frequently Asked Questions (ICP-OES)
Q1: My calcium emission signal is suppressed and unstable. What is the likely cause?
Signal suppression in ICP-OES is often a "matrix effect."
-
Physical Matrix Effects: High concentrations of dissolved solids, such as in a concentrated this compound solution, can increase the viscosity and surface tension of the sample. This affects the efficiency of the nebulizer, leading to the formation of larger aerosol droplets, less efficient transport to the plasma, and consequently, a lower signal.[8][9]
-
Organic Matrix Effects: The presence of the organic levulinate anion introduces a significant carbon load into the plasma. This can alter the plasma's fundamental properties, such as its temperature and electron density, leading to changes in excitation efficiency and signal intensity.[10][11] It can also lead to carbon buildup on the torch and cones, causing signal drift over time.
-
Ionization Effects: The presence of other easily ionizable elements (EIEs) in the sample matrix can suppress the ionization of calcium, which can affect the intensity of its ionic emission lines.[12]
Q2: How do I correct for matrix effects when analyzing this compound?
Several strategies can be employed to manage matrix effects:
-
Matrix Matching: The most straightforward approach is to prepare your calibration standards in a solution that mimics the sample matrix. For this compound, this would involve adding a high-purity levulinic acid or sodium levulinate to your standards in a concentration similar to that of your samples.[10]
-
Internal Standardization: An internal standard is an element that is not present in the sample and is added at a constant concentration to all blanks, standards, and samples. The ratio of the analyte signal to the internal standard signal is used for calibration. This corrects for physical matrix effects that affect both the analyte and the internal standard equally. For calcium, elements like Yttrium (Y) or Scandium (Sc) are often used as internal standards.
-
Sample Digestion: A microwave-assisted acid digestion can be used to destroy the organic levulinate matrix, leaving a simpler inorganic matrix for analysis. A common digestion mixture is nitric acid and hydrogen peroxide.[12][13]
-
Instrumental Optimization: Using a robust plasma (higher RF power, optimized gas flows) can help to more effectively decompose the sample matrix, reducing its impact on the plasma's characteristics.[9]
Q3: I am seeing unexpectedly high results for calcium at specific wavelengths. What could be the issue?
This is likely a spectral interference, which occurs when an emission line from another element or a molecular band overlaps with the analytical line of calcium. Calcium itself has a line-rich spectrum and can cause spectral overlap when determining other elements.[14] While direct spectral overlap on common calcium lines is less frequent, it is crucial to select an analytical line that is free from interference from other components in your specific sample matrix.
Troubleshooting Guide: Inaccurate Results in ICP-OES
Follow this logical workflow to diagnose and correct inaccuracies in your ICP-OES analysis.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Evaluation of Strontium Interference in Calcium Measurement Procedures and Content in Supplements as Measured by ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of calcium in pharmaceutical preparations by atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. web.pdx.edu [web.pdx.edu]
- 9. agilent.com [agilent.com]
- 10. ICP Analysis | Research Analytical Laboratory [ral.cfans.umn.edu]
- 11. analytik-jena.com [analytik-jena.com]
- 12. Development and Validation of an Analytical Method for Determination of Al, Ca, Cd, Fe, Mg and P in Calcium-Rich Materials by ICP OES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Correction of spectral interference of calcium in sulfur determination by inductively coupled plasma optical emission spectrometry using multiple linear regression - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Best practices for the storage of calcium levulinate to prevent degradation.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides best practices for the storage of calcium levulinate to prevent degradation, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Troubleshooting Guide
Researchers may encounter several issues during the storage and handling of this compound. This guide provides potential causes and solutions to these common problems.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Discoloration (Yellowing or Browning) | - Exposure to light (photodegradation).- Exposure to high temperatures.- Presence of impurities. | - Store in amber or opaque containers to protect from light.[1][2][3]- Store at recommended cool temperatures.- Ensure the purity of the starting material. |
| Clumping or Caking | - Absorption of moisture due to high humidity.- Improperly sealed container. | - Store in a desiccator or a controlled low-humidity environment.- Ensure the container is tightly closed after each use.[1][2][3]- If clumping occurs, gently break up the aggregates before use, ensuring homogeneity. |
| Precipitation in Solution | - Supersaturation of the solution.- Change in pH.- Incompatibility with the solvent or other components. | - Ensure the concentration is within the solubility limits for the given solvent and temperature.- Buffer the solution to maintain a stable pH, ideally between 7.0 and 8.5.[4][5]- Verify the compatibility of this compound with all components in the formulation.[6][7] |
| Loss of Potency or Inconsistent Results | - Chemical degradation due to improper storage (hydrolysis, oxidation).- Repeated temperature fluctuations. | - Adhere strictly to recommended storage conditions.- Avoid repeated freeze-thaw cycles if the material has been dissolved.- Perform regular quality control checks using a validated analytical method. |
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for solid this compound?
Solid this compound should be stored in a cool, dry, and dark place.[1][2][3][6] The container should be well-closed to prevent moisture absorption and contamination.[1][2][3]
2. What is the recommended storage temperature for this compound?
While general guidelines suggest a "cool" place, for solutions of this compound, a refrigerated temperature of 2-8°C is often recommended to ensure chemical and physical stability, especially when reconstituted for injection.[8]
3. Is this compound sensitive to light?
Yes, exposure to light can potentially lead to photodegradation. Therefore, it is crucial to store this compound in light-resistant containers, such as amber vials or bottles.[1][2][3]
4. How does humidity affect this compound?
This compound is susceptible to moisture absorption, which can lead to clumping and may promote hydrolytic degradation. Storing it in a low-humidity environment or with a desiccant is advisable.[1][2][3]
5. What are the signs of this compound degradation?
Visual signs of degradation can include a change in color from white to yellow or brown, and a change in physical form, such as clumping. A decrease in pH of a solution or the appearance of extraneous peaks in an HPLC chromatogram are also indicators of degradation.
6. What are the known degradation pathways for this compound?
The primary degradation pathways include:
-
Thermal Decomposition: When heated, this compound dihydrate first loses its water of crystallization. At higher temperatures (in the range of 200-600°C), the anhydrous salt decomposes, eventually forming calcium oxide.[2][3][9]
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester linkage in the levulinate moiety can be susceptible to hydrolysis.
-
Oxidation: The ketone group in the levulinate molecule could be a site for oxidative degradation, especially in the presence of oxidizing agents.[1][2][3]
-
Photodegradation: Exposure to UV or visible light may induce degradation, although specific photoproducts for this compound are not well-documented in the reviewed literature.
7. Are there any known incompatibilities for this compound?
This compound is known to be incompatible with strong oxidizing agents.[1][2][3] It is reported to have good compatibility with other calcium salts like calcium lactate (B86563) and calcium chloride.[6][7] However, compatibility with all other excipients in a formulation should be established through appropriate studies.
Data Presentation
Table 1: Summary of Recommended Storage Conditions
| Parameter | Solid this compound | Reconstituted this compound Solution |
| Temperature | Cool, ambient temperature | 2-8°C[8] |
| Humidity | Low humidity, store with desiccant if necessary | Not applicable (liquid form) |
| Light Exposure | Protect from light (use amber or opaque containers)[1][2][3] | Protect from light[8] |
| Container | Tightly sealed container[1][2][3] | Sterile, well-sealed vial or syringe[8] |
| Incompatibilities | Strong oxidizing agents[1][2][3] | Dependent on solution composition |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is a general guideline based on methods used for similar compounds and should be validated for specific applications.
-
Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the detection of its degradation products.
-
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted to be compatible with the analyte) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The composition may be isocratic or a gradient, to be optimized for the separation of the parent drug from its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be determined by analyzing the UV spectrum of this compound, typically around 210 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in the mobile phase or a suitable solvent to prepare a stock solution.
-
Prepare working standards and samples by diluting the stock solution to the desired concentration.
-
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, stress the this compound sample under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 24 hours.
-
Photodegradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.
-
-
Analysis: Inject the prepared standards, unstressed sample, and stressed samples into the HPLC system.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Visualizations
Caption: Troubleshooting workflow for degradation issues.
Caption: Decision logic for handling suspected degradation.
References
- 1. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 2. This compound SDS GHS MSDS of Manufacturers [calciumdobesilate.com]
- 3. This compound SDS of Suppliers [pharmacopeia.in]
- 4. This compound [drugfuture.com]
- 5. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 6. This compound | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN1111150C - Preparing process and application of this compound - Google Patents [patents.google.com]
- 8. Stability of calcium levofolinate reconstituted in syringes and diluted in NaCl 0.9% and glucose 5% polyolefin/polyamide infusion bags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound EP IP BP USP Grade n Pure Manufacturers, SDS [mubychem.com]
Validation & Comparative
A Comparative Analysis of the Bioavailability of Calcium Levulinate and Calcium Gluconate
For researchers, scientists, and professionals in drug development, the selection of an appropriate calcium salt is a critical decision, hinging on factors such as bioavailability, solubility, and elemental calcium content. This guide provides an objective comparison of calcium levulinate and calcium gluconate, presenting available experimental data to inform formulation and research decisions.
Physicochemical and Pharmacokinetic Properties
A summary of the key properties of this compound and calcium gluconate is presented below.
| Property | This compound | Calcium Gluconate |
| Elemental Calcium Content | Approximately 14.8% | Approximately 9.3%[1][2] |
| Solubility in Water | Freely soluble[3][4][5][6]; >30% at 25°C[7] | Sparingly soluble[8][9]; ~3.3 g/100 mL at 25°C[8][10] |
| Bioavailability (Oral) | Stated to have good absorption due to high solubility, but specific human pharmacokinetic data is not readily available.[11][12] | A study reported a mean peak plasma concentration (Cmax) of 2.94 ± 0.32 mmol/L and a time to peak concentration (Tmax) of 2.19 hours after oral administration.[13] |
Experimental Protocols
Detailed methodologies for the cited pharmacokinetic data on calcium gluconate are crucial for interpretation and replication.
Study of Calcium Gluconate Bioavailability (Compared with Calcium Fumarate)
A study was conducted to compare the oral bioavailability of calcium from tablets containing calcium fumarate (B1241708) to that of calcium gluconate.[13]
-
Study Design: A single-dose, two-treatment, two-sequence, crossover, randomized design was employed.
-
Subjects: Twelve healthy volunteers participated in the study.
-
Intervention: Subjects received either calcium fumarate tablets or calcium gluconate tablets.
-
Sampling: Blood samples were collected to determine plasma calcium concentrations at various time points.
-
Analytical Method: The specific analytical method for calcium determination in plasma was not detailed in the provided summary.
-
Pharmacokinetic Analysis: The key pharmacokinetic parameters analyzed were the area under the plasma concentration-time curve (AUC), peak plasma concentration (Cmax), and the time to reach maximum plasma concentration (Tmax).[13]
Calcium Absorption Pathway and Influencing Factors
The bioavailability of oral calcium supplements is influenced by several factors, beginning with their dissolution in the gastrointestinal tract, followed by absorption, primarily in the small intestine.
Discussion
The available data suggests that this compound's high water solubility may confer an advantage in terms of dissolution, a prerequisite for absorption, when compared to the sparingly soluble calcium gluconate. Formulations containing highly soluble calcium salts can be particularly beneficial in individuals with achlorhydria or those taking acid-reducing medications.
Conclusion
Based on physicochemical properties, this compound appears to be a promising alternative to calcium gluconate, primarily due to its significantly higher water solubility and greater elemental calcium content. These characteristics are generally associated with enhanced bioavailability. However, the lack of direct, comparative human pharmacokinetic studies necessitates further research to definitively quantify the bioavailability of this compound relative to calcium gluconate. Researchers and drug development professionals are encouraged to consider these factors in their formulation decisions and to advocate for further studies to fill the existing data gap.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. mubychem.net [mubychem.net]
- 4. Description and Solubility - C [drugfuture.com]
- 5. This compound | CAS#:5743-49-7 | Chemsrc [chemsrc.com]
- 6. Calcium Lactobionate N this compound Manufacturer Exporter [anniechemie.com]
- 7. globalcalcium.com [globalcalcium.com]
- 8. Calcium gluconate | 299-28-5 [chemicalbook.com]
- 9. Calcium gluconate CAS#: 299-28-5 [m.chemicalbook.com]
- 10. Calcium Gluconate | C12H22CaO14 | CID 9290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. pjps.pk [pjps.pk]
A Comparative Analysis of Calcium Levulinate and Calcium Lactate Solubility for Researchers and Drug Development Professionals
An in-depth guide to the solubility characteristics of two key organic calcium salts, supported by quantitative data and detailed experimental methodologies.
In the realm of pharmaceutical sciences and food technology, the selection of an appropriate salt form is a critical determinant of a product's efficacy, bioavailability, and formulation feasibility. For calcium supplementation and fortification, calcium levulinate and calcium lactate (B86563) are two organic salts that are often considered. This guide provides a comprehensive comparative analysis of their aqueous solubility, presenting experimental data, detailed methodologies for solubility determination, and a visual representation of the comparative workflow.
Quantitative Solubility Data
The aqueous solubility of this compound is significantly higher than that of calcium lactate. Below is a summary of the available quantitative data for both compounds. It is important to note that the data has been compiled from various sources and may have been determined under slightly different experimental conditions.
| Calcium Salt | Temperature (°C) | Solubility ( g/100 mL of water) | Reference |
| This compound | 25 | > 30 | [1][2] |
| Calcium Lactate (anhydrous) | 4 | ~3-8 | [3] |
| 10 | 4.18 | [3] | |
| 24 | Data not specified | [4] | |
| 50 | Solubility increases rapidly above this temperature | [5] | |
| 60 | ~50 g anhydrous CaL₂/g water (Note: original unit) | [6][7] | |
| 80 | 45.88% (w/w, g anhydrous salt in 100 g solution) | [5] |
Note: The solubility of calcium lactate can be influenced by its hydration state (e.g., pentahydrate, trihydrate) and the presence of different isomers (L(+) or DL(±)).[5]
Key Insights from the Data
This compound exhibits exceptionally high water solubility, a crucial advantage in the formulation of concentrated aqueous solutions for injections, infusions, or liquid oral dosage forms.[1] Its characterization as "freely soluble in water" is consistently reported.[8][9]
In contrast, calcium lactate is described as a moderately soluble salt.[6][7] Its solubility is markedly temperature-dependent, showing a significant increase at higher temperatures.[5] This property can be leveraged in certain processing and formulation scenarios. The L(+) isomer of calcium lactate has been reported to be more soluble than the DL(±) racemic mixture.[5]
Experimental Protocols for Solubility Determination
A precise and reproducible methodology is paramount for the accurate determination of solubility. The following is a generalized protocol that can be adapted for the comparative analysis of this compound and calcium lactate solubility.
Principle
The equilibrium solubility is determined by preparing a saturated solution of the calcium salt at a controlled temperature. The concentration of dissolved calcium ions in the clear supernatant is then quantified using a suitable analytical method, such as complexometric titration with EDTA or instrumental analysis like atomic absorption spectroscopy.
Materials and Apparatus
-
This compound and Calcium Lactate powders
-
Deionized or distilled water
-
Constant temperature water bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate pore size)
-
Reagents for titration (e.g., EDTA solution, pH buffer, indicator) or an atomic absorption spectrometer.
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of the calcium salt to a known volume of deionized water in a sealed container.
-
Place the container in a constant temperature water bath and agitate it for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a specific volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the equilibrium temperature.
-
Immediately filter the sample to remove any undissolved particles.
-
-
Quantification of Dissolved Calcium:
-
Complexometric Titration:
-
A known volume of the filtered saturated solution is diluted as necessary.
-
The pH of the solution is adjusted using a buffer.
-
An appropriate indicator is added.
-
The solution is titrated with a standardized EDTA solution until the endpoint is reached. The concentration of calcium can be calculated from the volume of EDTA used.
-
-
Atomic Absorption Spectroscopy (AAS):
-
The filtered saturated solution is appropriately diluted.
-
The concentration of calcium is determined by measuring the absorbance of the solution at a specific wavelength using an AAS instrument, calibrated with standard calcium solutions.[10]
-
-
-
Calculation of Solubility:
-
The solubility is calculated from the determined calcium concentration and expressed in grams of solute per 100 mL of solvent ( g/100 mL).
-
Visualizing the Comparative Analysis
The logical flow of a comparative solubility study can be visualized to better understand the process.
Caption: Workflow for the comparative solubility analysis.
Signaling Pathway of Solubility Determination
The decision-making process for selecting a suitable calcium salt based on solubility for a specific application can be represented as follows:
Caption: Decision pathway for calcium salt selection.
References
- 1. This compound | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1111150C - Preparing process and application of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting solubility of calcium lactate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kiche.or.kr [kiche.or.kr]
- 6. SOLUBILITY OF CALCIUM LACTATE IN AQUEOUS SOLUTION | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CAS#:5743-49-7 | Chemsrc [chemsrc.com]
- 9. Buy Products - PCCA - Professional Compounding Centers of America [pccarx.com]
- 10. eusalt.com [eusalt.com]
A Comparative Guide to Calcium Sources for Bone Cell Mineralization: Calcium Levulinate vs. Calcium Carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of calcium levulinate and calcium carbonate in promoting bone cell mineralization. While extensive in-vitro data exists for calcium carbonate, a notable gap in the scientific literature exists for this compound, despite its purported high bioavailability. This document summarizes the available experimental evidence for calcium carbonate, details relevant experimental protocols, and illustrates the key signaling pathways involved in osteogenesis.
Executive Summary
Quantitative Data on Bone Cell Mineralization
The following table summarizes quantitative data from in-vitro studies on the effect of calcium carbonate on key markers of bone cell mineralization: Alkaline Phosphatase (ALP) activity and calcium deposition.
| Calcium Source | Cell Line | Assay | Results (Compared to Control) | Reference |
| Calcium Carbonate Nanocrystals | hFOB 1.19 and MC3T3-E1 Osteoblast Cells | ALP Activity | Enhanced | [1] |
| Calcium Deposition | Higher deposition of extracellular calcium | [1] | ||
| Calcium Carbonate | hFOB 1.19 Osteoblast Cells | ALP Activity | No significant change | [2] |
| DNA Synthesis | No significant change | [2] | ||
| Calcium Deposition | No significant increase | [2] | ||
| Algae-derived Calcium (vs. Calcium Carbonate) | hFOB 1.19 Osteoblast Cells | ALP Activity | AlgaeCal showed a 2-fold increase over calcium carbonate.[2] | [2] |
| Calcium Deposition | AlgaeCal showed a significant increase; calcium carbonate did not.[2] | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Alkaline Phosphatase (ALP) Activity Assay
This assay is a common marker for early osteoblast differentiation.
Principle: ALP catalyzes the hydrolysis of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation is proportional to the ALP activity and can be measured spectrophotometrically.
Procedure:
-
Cell Culture and Treatment: Osteoblasts are cultured in appropriate media and treated with the test compounds (e.g., calcium carbonate) for a specified period.
-
Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and lysed to release intracellular enzymes, including ALP.
-
Enzyme Reaction: The cell lysate is incubated with a pNPP solution in a suitable buffer (e.g., Tris-HCl) at 37°C.
-
Stopping the Reaction: The reaction is stopped by adding a strong base, such as sodium hydroxide (B78521) (NaOH).
-
Quantification: The absorbance of the resulting p-nitrophenol is measured at a wavelength of 405 nm using a microplate reader.
-
Normalization: ALP activity is typically normalized to the total protein concentration in the cell lysate to account for differences in cell number.
Alizarin Red S Staining for Mineralization
This staining method is used to detect and quantify calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.
Principle: Alizarin Red S is an anthraquinone (B42736) derivative that specifically binds to calcium salts, forming a bright red chelate.
Procedure:
-
Cell Culture and Treatment: Osteoblasts are cultured in osteogenic differentiation medium and treated with the test compounds for an extended period (typically 14-21 days) to allow for matrix mineralization.
-
Fixation: The cells are washed with PBS and fixed with a fixative solution, such as 4% paraformaldehyde, for 15-30 minutes at room temperature.
-
Staining: The fixed cells are rinsed with deionized water and stained with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.
-
Washing: Excess stain is removed by washing the cells several times with deionized water.
-
Visualization: The stained mineralized nodules appear as bright red deposits and can be visualized and imaged using a light microscope.
-
Quantification (Optional): For quantitative analysis, the stain can be extracted from the cells using a solution like 10% cetylpyridinium (B1207926) chloride, and the absorbance of the extracted stain is measured at approximately 562 nm.
Signaling Pathways in Osteoblast Differentiation and Mineralization
The process of bone formation is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for developing targeted therapies to enhance bone regeneration.
Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin pathway is a critical regulator of osteoblast differentiation and bone formation.
References
- 1. Osteoblasts Growth Behaviour on Bio-Based Calcium Carbonate Aragonite Nanocrystal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of a novel plant-based calcium supplement with two common calcium salts on proliferation and mineralization in human osteoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Calcium Levulinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the accurate quantification of calcium levulinate, a key component in pharmaceutical formulations and various industrial applications. The selection of an appropriate analytical technique is critical for quality control, formulation development, and regulatory compliance. This document outlines the principles, experimental protocols, and performance characteristics of three common analytical methods: Titrimetry, High-Performance Liquid Chromatography (HPLC), and UV-Visible (UV-Vis) Spectrophotometry.
Comparison of Analytical Method Performance
The following table summarizes the key performance parameters for the quantification of this compound using different analytical techniques. The data presented is a synthesis of established pharmacopeial methods and representative performance data from validated methods for similar compounds.
| Parameter | Titrimetric Method (Complexometric) | HPLC Method (Reversed-Phase) | UV-Vis Spectrophotometric Method |
| Principle | Complexometric titration of Ca2+ with EDTA. | Separation of the levulinate anion on a C18 column followed by UV detection. | Formation of a colored complex with a chromogenic agent and measurement of absorbance. |
| Linearity (R²) | Not Applicable (Direct Titration) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 1.0% | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~1 mg/mL | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~5 mg/mL | ~0.5 µg/mL | ~1.5 µg/mL |
| Specificity | Moderate (Interference from other metal ions) | High (Separates levulinate from other components) | Low to Moderate (Potential interference from other complex-forming substances) |
| Throughput | Low | High | Medium |
| Cost per Sample | Low | High | Low to Medium |
| Primary Application | Assay of bulk drug substance | Quantification in complex matrices (e.g., formulations, biological samples) | Preliminary screening, in-process control |
Experimental Protocols
Titrimetric Method (Complexometric Titration)
This method is based on the United States Pharmacopeia (USP) monograph for this compound and relies on the chelation of calcium ions with ethylenediaminetetraacetic acid (EDTA).
Materials:
-
This compound sample
-
0.05 M Disodium (B8443419) EDTA (Standardized)
-
3 N Hydrochloric Acid
-
1 N Sodium Hydroxide (B78521)
-
Hydroxy Naphthol Blue indicator
-
Deionized Water
-
Magnetic stirrer and stir bar
-
50 mL Burette
Procedure:
-
Accurately weigh approximately 600 mg of this compound and transfer it to a 250 mL beaker.
-
Dissolve the sample in 150 mL of deionized water containing 2 mL of 3 N hydrochloric acid.
-
While stirring, add 30 mL of 0.05 M disodium EDTA from a burette.
-
Add 15 mL of 1 N sodium hydroxide and approximately 300 mg of hydroxy naphthol blue indicator.
-
Continue the titration with 0.05 M disodium EDTA until the color changes to a distinct blue endpoint.[1][2]
-
Perform a blank determination using the same quantities of reagents but without the sample.
-
Calculate the percentage of this compound in the sample.
High-Performance Liquid Chromatography (HPLC) Method
This proposed method is adapted from established HPLC methods for the analysis of levulinic acid and other organic acids.[1]
Materials:
-
This compound sample and reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (or other suitable buffer)
-
Deionized water (HPLC grade)
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.1% phosphoric acid in water) and acetonitrile. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm[1]
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the levulinate anion against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
UV-Visible Spectrophotometric Method
This method involves the formation of a colored complex with calcium ions and a suitable chromogenic agent, such as murexide (B42330).[3]
Materials:
-
This compound sample and reference standard
-
Murexide indicator solution
-
0.1 N Sodium Hydroxide (NaOH)
-
Deionized water
-
UV-Vis Spectrophotometer
Procedure:
-
Wavelength Selection: Determine the maximum absorbance wavelength (λmax) of the calcium-murexide complex. This is typically around 532 nm.[3]
-
Standard Preparation: Prepare a stock solution of this compound reference standard in deionized water. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in deionized water to a known volume.
-
Complex Formation: To a fixed volume of each standard and sample solution, add a specific volume of murexide solution and 0.1 N NaOH to adjust the pH and facilitate complex formation.[3]
-
Measurement: Measure the absorbance of each solution at the predetermined λmax against a reagent blank.
-
Quantification: Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions. Determine the concentration of calcium in the sample from the calibration curve.
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, in accordance with ICH guidelines, ensuring the reliability and accuracy of the results.[2][4][5]
Caption: A flowchart illustrating the key stages and parameters involved in a comprehensive analytical method validation process.
This guide provides a foundational understanding of the common analytical methods for quantifying this compound. The choice of method will depend on the specific application, required accuracy and precision, sample matrix, and available resources. For regulatory submissions, a fully validated method according to ICH guidelines is mandatory.
References
- 1. The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from acid hydrolysis of OPEFB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A comparative study of different calcium salts for optimal cell culture growth.
For Researchers, Scientists, and Drug Development Professionals
Calcium is a critical divalent cation in cell culture, playing a pivotal role in a vast array of cellular processes including signal transduction, cell proliferation, and differentiation.[1][2][3][4][5] The choice of calcium salt to supplement cell culture media can significantly impact experimental outcomes. This guide provides a comparative analysis of commonly used calcium salts, supported by experimental data and detailed protocols to aid in the selection of the optimal calcium source for your specific cell culture needs.
Comparative Analysis of Common Calcium Salts
The selection of a calcium salt for cell culture media involves considerations of solubility, bioavailability, and potential effects of the corresponding anion on the cells. While many standard media formulations utilize calcium chloride, other salts present viable alternatives with distinct properties.[6]
| Calcium Salt | Chemical Formula | Key Characteristics for Cell Culture | Potential Considerations |
| Calcium Chloride | CaCl₂ | Highly soluble in aqueous solutions, making it a common and convenient choice for media preparation.[6] Its effects on increasing cell yield and prolonging the exponential growth phase have been documented in fibroblast cultures.[7] | The chloride ion may have independent biological effects that could influence experimental results. |
| Calcium Nitrate (B79036) | Ca(NO₃)₂ | Good solubility. Studies in plant systems have shown it can significantly increase plant height and tuber yield in potatoes, suggesting a positive impact on growth.[8] It has also been investigated as a cement accelerator, indicating its reactivity.[9] | The nitrate ion could be metabolized by cells and influence cellular processes, which may be a confounding factor in some experimental setups. |
| Calcium Acetate (B1210297) | Ca(C₂H₃O₂)₂ | Used as a food additive and in pharmaceutical applications.[10] It serves as a stabilizer and buffer.[10] | The acetate ion can be metabolized by cells, providing an additional energy source which may influence cell growth and metabolism studies. |
| Calcium Lactate (B86563) | [CH₃CH(OH)COO]₂Ca | Exhibits excellent solubility and bioavailability.[11][12] It is often used in food and medical applications and is suitable for cell culture.[13][14] | The lactate ion is a key metabolite in cellular respiration and its addition could impact metabolic pathways. |
| Calcium Carbonate | CaCO₃ | Less soluble compared to other salts. A study on human osteoblast cells showed that a plant-based calcium supplement (AlgaeCal), which is a form of calcium carbonate, increased ALP activity and DNA synthesis more than calcium citrate.[15] | Its low solubility can be a challenge for sterile filtration and maintaining a consistent concentration in the medium. |
| Calcium Citrate | Ca₃(C₆H₅O₇)₂ | Soluble and its absorption is not dependent on stomach acid, which is a key factor for in vivo supplementation but less so for in vitro cell culture.[16] | Citrate can chelate other divalent cations, potentially affecting their availability in the culture medium. |
Experimental Protocols
To empirically determine the optimal calcium salt and concentration for a specific cell line and application, the following experimental protocols can be adapted.
Protocol 1: Assessment of Cell Proliferation and Viability
This protocol outlines a method to compare the effects of different calcium salts on the proliferation and viability of a chosen cell line.
Materials:
-
Cell line of interest
-
Basal cell culture medium (calcium-free or with a known low level of calcium)
-
Sterile stock solutions of the calcium salts to be tested (e.g., 1 M solutions of Calcium Chloride, Calcium Nitrate, Calcium Acetate, and Calcium Lactate in deionized water, filter-sterilized)
-
Multi-well culture plates (e.g., 96-well)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or a fluorescent dye-based assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Media Preparation: Prepare culture media supplemented with different concentrations of each calcium salt. It is recommended to test a range of concentrations (e.g., 0.1 mM to 2.0 mM). Include a control group with the basal medium.
-
Treatment: After 24 hours, replace the existing medium with the prepared media containing the different calcium salt concentrations.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Cell Viability and Proliferation Assay:
-
At the end of the incubation period, perform a cell viability and proliferation assay according to the manufacturer's instructions.
-
For example, using an MTT assay, add the MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of viable cells and the proliferation rate relative to the control group for each calcium salt and concentration.
Protocol 2: Measurement of Intracellular Calcium Mobilization
This protocol describes how to measure changes in intracellular calcium levels in response to stimulation, which can be influenced by the extracellular calcium source.
Materials:
-
Cells cultured in media supplemented with the different calcium salts
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)[17][18]
-
Pluronic F-127[17]
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Agonist or stimulus to induce calcium mobilization
-
Fluorescence microscope or a fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation: Culture the cells on glass-bottom dishes or in black-walled, clear-bottom 96-well plates in media containing the different calcium salts to be tested.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) with Pluronic F-127 in HBSS.
-
Remove the culture medium and wash the cells with HBSS.
-
Add the dye loading solution to the cells and incubate in the dark at 37°C for 30-60 minutes.
-
-
Washing: After incubation, wash the cells 2-3 times with HBSS to remove excess dye.
-
Imaging/Reading:
-
Add fresh HBSS (containing the respective extracellular calcium concentration) to the cells.
-
Acquire a baseline fluorescence reading for a few minutes.
-
Add the agonist or stimulus to the cells and immediately start recording the fluorescence intensity over time.
-
-
Data Analysis: Analyze the change in fluorescence intensity to determine the kinetics and magnitude of the intracellular calcium response. Compare the responses of cells cultured in the presence of different calcium salts.
Visualizations
Calcium Signaling Pathway
Calcium ions are pivotal second messengers that regulate a multitude of cellular functions. Extracellular signals, such as growth factors binding to their receptors, can trigger a cascade of events leading to an increase in intracellular calcium concentration. This is primarily achieved through the release of calcium from intracellular stores like the endoplasmic reticulum and the influx of extracellular calcium through plasma membrane channels. This elevated cytosolic calcium then activates various downstream effectors, including protein kinases and transcription factors, ultimately influencing processes like cell proliferation and differentiation.[1][2][5]
Caption: A simplified diagram of a common calcium signaling pathway.
Experimental Workflow for Comparing Calcium Salts
The following workflow provides a systematic approach to comparing the effects of different calcium salts on cell culture performance.
Caption: A workflow for the comparative analysis of different calcium salts.
By systematically evaluating different calcium salts, researchers can optimize their cell culture conditions to achieve more robust and reproducible experimental results. This guide provides a framework for making an informed decision on the most suitable calcium source for your specific research needs.
References
- 1. Calcium signaling and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium signalling and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium signaling - Wikipedia [en.wikipedia.org]
- 4. Nucleoplasmic calcium signaling and cell proliferation: calcium signaling in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The multifaceted role of calcium signaling dynamics in neural cell proliferation and gliomagenesis [aimspress.com]
- 6. Calcium in Cell Culture [sigmaaldrich.com]
- 7. Influence of increased extracellular calcium concentration and donor age on density-dependent growth inhibition of human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spudman.com [spudman.com]
- 9. researchgate.net [researchgate.net]
- 10. mpbio.com [mpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Calcium Lactate Calcium lactate | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. | General:814-80-2/L:28305-25-1 [musashino.com]
- 13. scientificlabs.ie [scientificlabs.ie]
- 14. Calcium Lactate: Uses, Benefits, and Side Effects [healthline.com]
- 15. Comparative effects of a novel plant-based calcium supplement with two common calcium salts on proliferation and mineralization in human osteoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and Titration Methods for Calcium Levulinate Assay
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. Calcium levulinate, a key calcium supplement, requires robust analytical methods for its assay. This guide provides an objective comparison of two common analytical techniques for the determination of this compound: High-Performance Liquid Chromatography (HPLC), specifically Ion Chromatography, and classical Complexometric Titration.
This document outlines detailed experimental protocols for both methods and presents a cross-validation framework to ensure equivalency and consistency of results. The supporting data, presented in clear tabular format, is based on established principles of analytical method validation as outlined in the ICH Q2(R1) guidelines.
Cross-Validation Workflow
The cross-validation of two analytical methods is a systematic process to demonstrate that they provide equivalent results, ensuring that a transition from one method to another does not impact the quality assessment of the product.
Caption: Workflow for the cross-validation of HPLC and titration methods.
Experimental Protocols
HPLC Method (Ion Chromatography) for Calcium Assay
This method determines the concentration of calcium ions in a sample of this compound using ion chromatography with conductivity detection.
Materials and Reagents:
-
This compound sample and USP Reference Standard
-
High-purity deionized water (18.2 MΩ·cm)
-
Methanesulfonic acid (MSA)
-
Nitric acid
-
Lanthanum chloride solution (optional, for matrix interference elimination)
Chromatographic Conditions:
| Parameter | Specification |
|---|---|
| Column | Cation-exchange column (e.g., Dionex IonPac CS12A or equivalent) |
| Mobile Phase | 20 mM Methanesulfonic acid (MSA) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | Suppressed Conductivity |
| Run Time | Approximately 15 minutes |
Procedure:
-
Standard Solution Preparation: Accurately weigh a suitable amount of USP this compound Reference Standard and dissolve in high-purity water to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the sample.
-
Sample Solution Preparation: Accurately weigh approximately 100 mg of the this compound sample, dissolve it in high-purity water, and dilute to a final volume of 100.0 mL in a volumetric flask. Further dilute as necessary to fall within the calibration range.
-
Analysis: Inject the standard and sample solutions into the ion chromatograph and record the peak areas for the calcium ion.
-
Calculation: Calculate the concentration of calcium in the sample by comparing its peak area to the calibration curve generated from the standard solutions. Convert the calcium concentration to the percentage of this compound in the sample.
Complexometric Titration Method (based on USP)
This method determines the concentration of calcium in a sample of this compound by titrating it with a standardized solution of ethylenediaminetetraacetic acid (EDTA).[1][2][3]
Materials and Reagents:
-
This compound sample
-
0.05 M Edetate Disodium (B8443419) (EDTA) Volumetric Solution (VS)
-
3 N Hydrochloric acid
-
1 N Sodium hydroxide (B78521)
-
Hydroxy naphthol blue indicator
-
High-purity deionized water
Procedure:
-
Sample Preparation: Accurately weigh about 600 mg of this compound.[1][2][3] Dissolve the sample in 150 mL of water containing 2 mL of 3 N hydrochloric acid.[1][2][3]
-
Titration: While stirring the sample solution with a magnetic stirrer, add 30 mL of 0.05 M EDTA VS from a 50-mL buret.[1][2][3]
-
Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.[1][2][3]
-
Continue the titration with the 0.05 M EDTA VS to a distinct blue endpoint.[1][2][3]
-
Calculation: Perform a blank determination and make any necessary correction. Each mL of 0.05 M edetate disodium is equivalent to 13.51 mg of anhydrous this compound (C₁₀H₁₄CaO₆).
Data Presentation: Comparison of Method Validation Parameters
The following tables summarize the typical performance characteristics for HPLC and titration methods for an assay of a drug substance. The acceptance criteria are based on general recommendations from the ICH Q2(R1) guidelines.
Table 1: Accuracy
| Method | Concentration Levels | Mean Recovery (%) | Acceptance Criteria (%) |
| HPLC | 80%, 100%, 120% of target | 99.5 - 100.8 | 98.0 - 102.0 |
| Titration | 80%, 100%, 120% of target | 99.2 - 101.1 | 98.0 - 102.0 |
Table 2: Precision
| Method | Precision Level | Relative Standard Deviation (RSD) (%) | Acceptance Criteria (RSD %) |
| HPLC | Repeatability (n=6) | ≤ 0.8 | ≤ 1.0 |
| Intermediate Precision | ≤ 1.2 | ≤ 2.0 | |
| Titration | Repeatability (n=6) | ≤ 0.5 | ≤ 1.0 |
| Intermediate Precision | ≤ 1.0 | ≤ 2.0 |
Table 3: Linearity & Range
| Method | Parameter | Result | Acceptance Criteria |
| HPLC | Range (% of target) | 80 - 120 | 80 - 120 |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.99 | |
| Titration | Range (% of target) | 80 - 120 | 80 - 120 |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.99 |
Table 4: Method Characteristics Overview
| Characteristic | HPLC (Ion Chromatography) | Complexometric Titration |
| Specificity | High (separates Ca²⁺ from other cations) | Moderate (potential interference from other metal ions) |
| Sensitivity | High (can detect low levels of Ca²⁺) | Lower than HPLC |
| Throughput | High (amenable to automation) | Low (manual, sequential analysis) |
| Cost per Sample | Higher (instrumentation, columns, solvents) | Lower (glassware, reagents) |
| Robustness | Sensitive to changes in mobile phase, flow rate, temperature | Generally robust, but endpoint detection can be subjective |
Conclusion
Both HPLC (specifically ion chromatography) and complexometric titration are viable methods for the assay of this compound. Titration is a classic, cost-effective method that offers excellent precision when performed correctly.[1] However, it may lack specificity if other metal ions are present and is less suited for high-throughput analysis.
The HPLC method provides high specificity and sensitivity, and is well-suited for automation in a modern quality control laboratory. The cross-validation of these two methods is crucial. If the results are found to be statistically equivalent, it provides a high degree of confidence in the analytical data, regardless of the method employed. This allows for flexibility in laboratory operations and ensures consistent product quality assessment.
References
A Comparative Guide to Calcium Levulinate and Other Organic Calcium Salts for Food Fortification
For Researchers, Scientists, and Drug Development Professionals
The fortification of food products with calcium is a critical strategy in addressing dietary deficiencies and promoting public health.[1][2][3] The choice of calcium salt for fortification is paramount, as it significantly impacts the final product's physicochemical properties, sensory attributes, and the bioavailability of the calcium. This guide provides an objective comparison of calcium levulinate against other commonly used organic calcium salts—calcium citrate, calcium gluconate, and calcium lactate (B86563)—supported by available experimental data.
While this compound is reported to have advantageous properties such as high solubility and a neutral taste, there is a notable lack of peer-reviewed, direct comparative studies against other organic calcium salts.[4][5] This guide summarizes the existing data for established organic calcium salts and contextualizes the potential of this compound, highlighting areas where further research is needed.
Performance Comparison of Organic Calcium Salts
The efficacy of a calcium salt in food fortification is determined by several key parameters: solubility, bioavailability, sensory impact, and stability. The following tables summarize the available quantitative data for these parameters.
Table 1: Solubility of Organic Calcium Salts
Solubility is a critical factor, especially for the fortification of beverages and other liquid food systems. Higher solubility prevents precipitation and maintains a homogenous distribution of calcium in the product.[1]
| Calcium Salt | Elemental Calcium (%) | Solubility in Water ( g/100 mL at 25°C) | pH of Solution |
| This compound | ~13.1% | > 30[4] | ~7.0[4][6] |
| Calcium Citrate | ~21% | ~0.1 | Data not available |
| Calcium Gluconate | ~9% | ~3.3 | 6.0 - 8.0 |
| Calcium Lactate | ~13% | ~9.3 | 6.0 - 8.0 |
Note: Data for this compound is primarily sourced from publicly available databases and manufacturer specifications due to a lack of direct comparative studies in peer-reviewed literature.
Table 2: Bioavailability of Organic Calcium Salts
Bioavailability refers to the fraction of ingested calcium that is absorbed and becomes available for metabolic use.[1] It is a crucial indicator of the fortificant's nutritional effectiveness.
| Calcium Salt | Relative Bioavailability | Key Findings from Studies |
| This compound | Data not available in direct comparative studies. Claimed to have high bioavailability due to its low molecular weight and high solubility.[4][6] | One source suggests it has better absorption than calcium gluconate.[5] |
| Calcium Citrate | Generally considered to have good bioavailability, approximately 22-27% higher than calcium carbonate.[3] | A study on postmenopausal women showed lower bioavailability compared to a calcium lactate/gluconate combination.[7] |
| Calcium Gluconate | Considered to have good bioavailability, comparable to that of milk.[8] | Bioavailability was found to be similar to other organic and inorganic calcium salts in a randomized crossover study.[8] |
| Calcium Lactate | Good bioavailability, often used in combination with other salts.[8] | A study showed its bioavailability to be comparable to calcium from milk. |
Table 3: Sensory Profile of Organic Calcium Salts
The sensory impact of a calcium salt is a major consideration, as off-flavors or undesirable textures can affect consumer acceptance of the fortified product.
| Calcium Salt | Taste Profile | Sensory Threshold in Water (mg/L of elemental Ca) |
| This compound | Reported to have a neutral taste.[4][6] | Data not available |
| Calcium Citrate | Can impart a slightly sour or tart taste. | Data not available |
| Calcium Gluconate | Generally considered tasteless at low concentrations. | 587 ± 131[9] |
| Calcium Lactate | Can have a chalky or slightly bitter taste at higher concentrations. | 676 ± 186[9] |
Table 4: Stability of Organic Calcium Salts in Food Processing
The stability of the calcium salt during food processing, particularly heat treatment, is essential to ensure that the calcium remains in the desired form and does not negatively interact with other food components.
| Calcium Salt | Thermal Stability | Interaction with Food Matrix |
| This compound | Reported to have good stability with no precipitation or deterioration during use.[4][6] | Good compatibility with other food ingredients is claimed.[4][6] |
| Calcium Citrate | Can affect the heat stability of milk proteins.[10] | Can interact with proteins and other components, potentially leading to sedimentation.[1] |
| Calcium Gluconate | Can destabilize milk proteins during UHT processing.[11] | Used with stabilizers like sodium hexametaphosphate in soy milk.[8] |
| Calcium Lactate | Can reduce the heat stability of milk.[11] | May require the use of chelating agents or stabilizers to prevent undesirable interactions.[1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible comparison of different calcium salts. Below are methodologies for key experiments.
Protocol 1: Determination of Calcium Salt Solubility
This protocol is adapted from studies on calcium salt solubility under simulated gastrointestinal conditions.[12]
Objective: To determine the equilibrium solubility of calcium salts at different pH values.
Materials:
-
This compound, calcium citrate, calcium gluconate, calcium lactate
-
Distilled water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
pH meter
-
Shaking incubator
-
Centrifuge
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)
Procedure:
-
Prepare saturated solutions of each calcium salt in distilled water at a controlled temperature (e.g., 25°C).
-
Adjust the pH of separate aliquots of the saturated solutions to simulate different gastrointestinal environments (e.g., pH 2.0 for the stomach, pH 7.0 for the small intestine) using HCl or NaOH.
-
Equilibrate the solutions in a shaking incubator for a specified period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to separate the undissolved solute.
-
Carefully collect the supernatant and determine the calcium concentration using AAS or ICP-OES.
-
Express the solubility in g/100 mL.
Protocol 2: In Vitro Bioavailability Assessment using Caco-2 Cell Model
This protocol provides a framework for assessing calcium uptake by intestinal cells, adapted from methodologies used for various calcium sources.[13][14]
Objective: To evaluate the bioavailability of different calcium salts by measuring their uptake by Caco-2 human intestinal cells.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) and other cell culture reagents
-
Simulated gastric fluid (SGF) and simulated intestinal fluid (SIF)
-
Calcium salt solutions
-
Transport buffer
-
Lysis buffer
-
AAS or ICP-OES
Procedure:
-
Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.
-
Prepare solutions of each calcium salt and subject them to a simulated in vitro digestion process using SGF followed by SIF.[15]
-
Apply the digested calcium solutions to the apical side of the Caco-2 cell monolayers.
-
Incubate for a specified period (e.g., 2 hours) to allow for calcium uptake.
-
Collect the buffer from the basolateral side to measure calcium transport.
-
Wash the cell monolayers and then lyse the cells to release the intracellular calcium.
-
Determine the calcium concentration in the basolateral buffer and the cell lysate using AAS or ICP-OES.
-
Calculate the percentage of calcium uptake and transport for each salt.
Protocol 3: Sensory Evaluation of Fortified Beverages
This protocol outlines a method for determining the sensory threshold and overall acceptability of beverages fortified with different calcium salts, based on established sensory evaluation techniques.[9][16][17]
Objective: To compare the sensory properties of beverages fortified with different calcium salts.
Materials:
-
Base beverage (e.g., water, juice)
-
This compound, calcium citrate, calcium gluconate, calcium lactate
-
Trained sensory panel (10-12 members)
-
Sensory evaluation software
-
Standard sensory evaluation booths
Procedure:
-
Triangle Test for Sensory Threshold:
-
Prepare a series of beverage samples with increasing concentrations of each calcium salt.
-
Present panelists with three samples at a time, two of which are identical (control) and one is the fortified sample.
-
Ask panelists to identify the odd sample.
-
The sensory threshold is determined as the concentration at which a significant number of panelists can correctly identify the fortified sample.
-
-
Quantitative Descriptive Analysis (QDA) for Acceptability:
-
Prepare beverage samples fortified with each calcium salt at a concentration below their sensory threshold.
-
A trained panel evaluates the samples for various sensory attributes (e.g., taste, aftertaste, mouthfeel, overall liking) using a line scale.
-
Analyze the data to create a sensory profile for each fortified beverage.
-
Visualizations
Calcium Absorption in the Small Intestine
Calcium is absorbed in the small intestine through two main pathways: a transcellular active transport process, which is saturable and regulated by vitamin D, and a paracellular passive diffusion process, which is non-saturable and concentration-dependent.[12][18]
General Workflow for Comparing Calcium Salts in Food Fortification
A systematic approach is necessary to evaluate and compare the performance of different calcium salts for a specific food application.
Conclusion
For researchers and product developers, this guide highlights the importance of conducting comprehensive, side-by-side evaluations of any new fortificant against established alternatives. The provided experimental protocols offer a framework for such evaluations. While calcium citrate, gluconate, and lactate have a more extensive body of research supporting their use, the potential advantages of this compound warrant further investigation to validate its efficacy and suitability for various food fortification applications. Future research should focus on generating robust, comparative data to enable informed decisions in the selection of the optimal calcium salt for specific food products.
References
- 1. Calcium‐fortified foods in public health programs: considerations for implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Calcium Fortified Foods on Health Outcomes: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wbcil.com [wbcil.com]
- 6. skandalifesciences.com [skandalifesciences.com]
- 7. What is Calcium Laevulinate used for? [synapse.patsnap.com]
- 8. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages [scirp.org]
- 9. This compound Uses | Formula| Suppliers [amizaraspecialitychemicals.co.in]
- 10. levulinic acid, 123-76-2 [thegoodscentscompany.com]
- 11. Fortification in Beverages | Semantic Scholar [semanticscholar.org]
- 12. Overview of Calcium - Dietary Reference Intakes for Calcium and Vitamin D - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of In Vitro Digestion Models in the Evaluation of Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. affinitylabs.com.au [affinitylabs.com.au]
- 17. Quantitative Descriptive Analysis [sensorysociety.org]
- 18. Mechanisms of intestinal calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Anhydrous and Dihydrate Calcium Levulinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of anhydrous and dihydrate calcium levulinate, two forms of a widely used pharmaceutical excipient and calcium supplement. Understanding the distinct spectroscopic signatures of these forms is critical for quality control, formulation development, and ensuring the stability and efficacy of pharmaceutical products. This document outlines the key differences observed in Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Powder Diffraction (XRD), supported by experimental data and protocols.
Executive Summary
The primary difference between anhydrous and dihydrate this compound lies in the presence of two water molecules in the crystal structure of the dihydrate form. This variation in composition leads to significant and measurable differences in their spectroscopic profiles. The most notable distinctions are observed in the vibrational spectra (FTIR and Raman) due to the O-H stretching and bending modes of water, and in the solid-state characterization by XRD, which reveals different crystal lattice structures.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic differences between anhydrous and dihydrate this compound.
Table 1: Key FTIR Spectral Data Comparison
| Functional Group | Anhydrous this compound (cm⁻¹) | Dihydrate this compound (cm⁻¹) | Interpretation of Difference |
| O-H Stretch (water) | Absent | Broad band ~3400-3500 | Presence of water of hydration in the dihydrate form. |
| C=O Stretch (ketone) | ~1715 | ~1715 | Minimal change expected in the ketone carbonyl stretch. |
| C=O Stretch (carboxylate) | ~1540 | ~1540-1560 | Slight shift may occur due to changes in crystal packing and hydrogen bonding with water molecules. |
| O-H Bend (water) | Absent | ~1630 | Presence of water of hydration in the dihydrate form. |
Table 2: Key Raman Spectral Data Comparison
| Vibrational Mode | Anhydrous this compound (cm⁻¹) | Dihydrate this compound (cm⁻¹) | Interpretation of Difference |
| O-H Stretch (water) | Absent | Broad bands in the 3200-3600 region | Indicates the presence of water molecules involved in hydrogen bonding. |
| C-H Stretch | ~2900-3000 | ~2900-3000 | Generally similar in both forms. |
| C=O Stretch (ketone) | ~1710-1720 | ~1710-1720 | Little to no significant shift is expected. |
| C=O Stretch (carboxylate) | ~1420-1440 | ~1420-1440 | May show subtle shifts due to the influence of water on the crystal lattice. |
Table 3: ¹H and ¹³C NMR Spectral Data for Dihydrate this compound
Note: NMR spectra are typically acquired in solution, where the dihydrate form would be solvated. The data presented here is for this compound in solution, which would be representative of dissolving either form in a solvent like DMSO-d6.
| Nucleus | Assignment | Chemical Shift (δ) in ppm (in DMSO-d6) [1] |
| ¹H | CH₃ (Methyl) | 2.05 (s, 3H) |
| ¹H | CH₂ (Methylene adjacent to carboxylate) | 2.19 (t, 2H) |
| ¹H | CH₂ (Methylene adjacent to ketone) | 2.54 (t, 2H) |
| ¹³C | CH₃ | 30.2 |
| ¹³C | CH₂ | 31.5 |
| ¹³C | CH₂ | 37.9 |
| ¹³C | C=O (carboxylate) | 179.6 |
| ¹³C | C=O (ketone) | 208.9 |
NMR spectra for the anhydrous form in the solid state would differ, but in solution, the spectra are expected to be identical as the calcium and levulinate ions are solvated.
Table 4: Key XRD Data Comparison
| Parameter | Anhydrous this compound | Dihydrate this compound | Interpretation of Difference |
| Crystal System | To be determined by analysis | Monoclinic | The presence of water molecules fundamentally alters the crystal packing. |
| Key Diffraction Peaks (2θ) | Unique set of peaks | Distinct set of peaks | Different crystal lattices produce unique diffraction patterns, allowing for clear differentiation. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the presence of water of hydration and compare the vibrational modes of the carbonyl groups.
Methodology:
-
Sample Preparation: Samples of anhydrous and dihydrate this compound are prepared as KBr pellets. Approximately 1-2 mg of the sample is ground with 100-200 mg of dry KBr powder and pressed into a thin, transparent pellet.
-
Instrumentation: A high-resolution FTIR spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectra.
-
Raman Spectroscopy
Objective: To complement FTIR data, particularly for observing symmetric vibrations and confirming the presence of water.
Methodology:
-
Sample Preparation: A small amount of the powder sample is placed on a microscope slide.
-
Instrumentation: A Raman microscope equipped with a 785 nm laser.
-
Data Acquisition:
-
Laser Power: 50-100 mW at the sample.
-
Integration Time: 10-30 seconds.
-
Accumulations: 3-5 accumulations to enhance the signal quality.
-
Spectral Range: 200-3800 cm⁻¹
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the levulinate anion.
Methodology:
-
Sample Preparation: Approximately 10-20 mg of this compound (either form) is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Standard proton NMR experiment is performed.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted.
-
Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).
-
X-ray Powder Diffraction (XRD)
Objective: To determine the crystalline structure and differentiate between the anhydrous and dihydrate forms based on their unique crystal lattices.
Methodology:
-
Sample Preparation: The powder sample is gently packed into a sample holder to ensure a flat surface.
-
Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Data Acquisition:
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 5° to 50°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2°/min.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of anhydrous and dihydrate this compound.
Caption: General workflow for comparative spectroscopic analysis.
Caption: Decision tree for identifying the hydration state.
References
Unveiling Cellular Calcium Absorption: An In-Vitro Comparative Analysis of Common Supplements
For researchers, scientists, and professionals in drug development, understanding the cellular bioavailability of various calcium supplements is paramount. This guide provides an objective, data-driven comparison of cellular calcium uptake from different commercially available calcium supplements, supported by detailed experimental protocols and visualizations of the underlying biological pathways.
This analysis focuses on in-vitro studies utilizing the Caco-2 cell line, a well-established model for the human intestinal epithelium, to assess the comparative efficacy of calcium absorption at a cellular level.
Quantitative Comparison of Cellular Calcium Uptake
The following table summarizes the key quantitative data from in-vitro studies, offering a direct comparison of the cellular uptake of various calcium supplements. The data is primarily derived from studies employing the Caco-2 cell model following simulated gastrointestinal digestion.
| Calcium Supplement | Form | Total Intestinal Uptake (%) | Key Findings |
| Functionalized Calcium Carbonate (FCC) | Porous, recrystallized calcium carbonate | 5.68 ± 0.26 | Showed significantly higher bioavailability compared to other forms due to its unique porous structure, which enhances solubility.[1] |
| Calcium Carbonate (CC) | Standard calcium carbonate | 3.93 ± 0.99 | A common and cost-effective supplement, but with lower cellular uptake compared to FCC.[1] |
| Calcium Citrate Tetrahydrate (CCT) | Calcium salt of citric acid | 3.41 ± 0.33 | Often recommended for individuals with low stomach acid, but demonstrated lower cellular uptake than FCC and CC in this study.[1] |
| Tricalcium Phosphate (tri-CP) | Calcium salt of phosphoric acid | 1.85 ± 0.34 | Exhibited the lowest cellular uptake among the tested supplements.[1] |
Detailed Experimental Protocols
The following is a representative, detailed protocol for an in-vitro cellular calcium uptake assay using the Caco-2 cell line, based on methodologies cited in the researched literature.
Caco-2 Cell Culture and Differentiation
-
Cell Line: Caco-2 cells (human colorectal adenocarcinoma) are obtained from a reputable cell bank.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: For transport studies, Caco-2 cells are seeded onto permeable supports (e.g., Transwell® inserts) and allowed to differentiate for 15-21 days. The formation of a confluent monolayer with high transepithelial electrical resistance (TEER) indicates proper differentiation and tight junction formation, which is crucial for simulating the intestinal barrier.[2]
Simulated Gastrointestinal Digestion of Calcium Supplements
-
Objective: To mimic the physiological conditions of the stomach and small intestine to assess the bioaccessibility of calcium from the supplements.
-
Gastric Phase: The calcium supplement is incubated in a simulated gastric fluid (SGF) containing pepsin at pH 2.0 for a specified period (e.g., 1-2 hours) with constant agitation.
-
Intestinal Phase: The pH of the digest from the gastric phase is adjusted to 7.0, and a simulated intestinal fluid (SIF) containing pancreatin (B1164899) and bile salts is added. The mixture is then incubated for a further period (e.g., 2-4 hours).
-
Soluble Fraction: After digestion, the mixture is centrifuged to separate the soluble fraction containing the bioaccessible calcium, which is then used for the cell culture experiments.
Cellular Calcium Uptake Assay
-
Preparation of Caco-2 Monolayers: Differentiated Caco-2 cell monolayers on permeable supports are washed with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution).
-
Application of Digested Supplements: The soluble fraction from the simulated digestion is applied to the apical side of the Caco-2 cell monolayers.
-
Incubation: The cells are incubated for a defined period (e.g., 2 hours) at 37°C to allow for calcium uptake.
-
Quantification of Cellular Calcium:
-
Cell Lysis: After incubation, the cells are washed to remove any remaining extracellular calcium and then lysed to release the intracellular calcium.
-
Measurement: The total calcium content in the cell lysate is quantified using methods such as:
-
Atomic Absorption Spectrometry (AAS): A highly sensitive technique for elemental analysis.
-
Fluorescent Calcium Indicators: Dyes like Fura-2 or Fluo-4 are loaded into the cells, and the change in fluorescence upon calcium binding is measured to determine the intracellular calcium concentration.[3]
-
-
Visualizing the Process: Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for in-vitro cellular calcium uptake comparison.
Caption: Cellular calcium uptake signaling pathways in intestinal enterocytes.
The primary mechanism for active calcium transport across the intestinal epithelium involves the transcellular pathway.[2] Calcium ions (Ca2+) first enter the enterocyte from the intestinal lumen through the transient receptor potential vanilloid 6 (TRPV6) channel located on the apical membrane.[4] Once inside the cell, calcium binds to calbindin, a calcium-binding protein that facilitates its transport across the cytoplasm to the basolateral membrane. Finally, the plasma membrane Ca2+-ATPase (PMCA1) actively pumps calcium out of the cell and into the bloodstream.[4] A secondary, passive route is the paracellular pathway, where calcium moves between the epithelial cells.[2]
References
- 1. Paracellular calcium transport across Caco-2 and HT29 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paracellular calcium transport across renal and intestinal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Structure and Function of the calcium-selective TRP channel TRPV6 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Analysis of Calcium Levulinate and Calcium Citrate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties and General Absorption Characteristics
Calcium absorption from the gastrointestinal tract is influenced by the solubility and dissolution rate of the calcium salt. In general, organic calcium salts like calcium levulinate and calcium citrate (B86180) are more soluble than inorganic salts, particularly at a neutral pH.
This compound is a low molecular weight organic calcium salt known for its high solubility (over 30% at 25°C).[1] This property suggests it may be readily absorbed through the intestinal wall.[1] Once administered, it dissociates to release calcium ions for absorption.[1]
Calcium Citrate , often formulated as calcium citrate-malate (CCM), is another organic calcium salt that has been shown to be more bioavailable than calcium carbonate in both rats and humans.[2][3] Its absorption is less dependent on stomach acid compared to calcium carbonate.
Quantitative Data Summary
The following tables summarize the available quantitative data from animal studies on calcium citrate. Due to the lack of specific bioavailability studies for this compound in animals, a direct quantitative comparison is not possible at this time.
Table 1: Bioavailability and Bone Development Effects of Calcium Citrate-Malate (CCM) vs. Calcium Carbonate (CaCO3) in Rats [2]
| Parameter | Dietary Calcium Level | Duration | Calcium Citrate-Malate (CCM) | Calcium Carbonate (CaCO3) |
| Trabecular Bone Volume | 0.3% or 0.6% | 4 weeks | 23-25% higher than CaCO3 | - |
| Trabecular Bone Volume | 0.3% or 0.6% | 12 weeks | 44-47% higher than CaCO3 | - |
Data derived from a study on weanling female C/D rats.[2]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for assessing calcium bioavailability in animal models, based on the reviewed literature.
Protocol 1: Calcium Bioavailability Assessment in Rats using Femur Uptake
This protocol is adapted from studies comparing different calcium salts.[2][4]
-
Animal Model: Weanling male or female Sprague-Dawley or C/D rats.
-
Acclimation: Animals are acclimated for a period of one week, with free access to a standard chow diet and water.
-
Diet: A purified diet with a specific calcium content (e.g., 0.5% Ca) is provided. For experimental groups, the diet is supplemented with the test calcium salts (e.g., calcium citrate-malate) to achieve desired calcium levels (e.g., 1% Ca).[4]
-
Tracer Administration: The experimental meals are extrinsically labeled with a radioactive calcium isotope, such as 45Ca.
-
Sample Collection: After a specified period (e.g., 4 or 12 weeks), the animals are euthanized.[2]
-
Analysis: The tibias or femurs are collected, and the retention of the radioactive tracer (45Ca) is measured to determine calcium bioavailability.[4] Bone parameters, such as trabecular bone volume, can be assessed using histomorphometry.[2]
Protocol 2: Pharmacokinetic Analysis of Calcium Absorption in Mice
This protocol is based on a study evaluating the absolute bioavailability of different calcium salts.
-
Animal Model: Male ddY mice.
-
Administration:
-
Intravenous (IV): A single dose of the calcium salt is administered intravenously to determine the systemic clearance and volume of distribution.
-
Oral: A single oral dose of the calcium salt is administered by gavage.
-
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes).
-
Analysis: Plasma calcium concentrations are measured.
-
Pharmacokinetic Parameters: The absolute bioavailability is calculated by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after IV administration.
Signaling Pathways and Mechanisms of Absorption
Calcium absorption in the small intestine occurs via two main pathways: the transcellular (active) and paracellular (passive) pathways.
-
Transcellular Pathway: This is an active, saturable process that is dependent on vitamin D. It is the primary route of absorption when dietary calcium intake is low.
-
Paracellular Pathway: This is a passive, non-saturable process that occurs between the intestinal epithelial cells. It becomes more significant at higher calcium intakes.
Discussion and Future Directions
The available evidence from animal studies, primarily in rats, suggests that calcium citrate (as CCM) is a highly bioavailable source of calcium, demonstrating positive effects on bone development compared to calcium carbonate.[2] Although specific animal bioavailability data for this compound is scarce, its high solubility suggests it could be well-absorbed.
The lack of direct comparative studies between this compound and calcium citrate represents a significant knowledge gap. Future research should prioritize head-to-head studies in relevant animal models to definitively compare their bioavailability, absorption kinetics, and long-term effects on bone health. Such studies would be invaluable for guiding the development of new calcium supplements and fortified food products.
References
- 1. This compound | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of calcium citrate-malate on skeletal development in young, growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium absorption from a new calcium delivery system (CCM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactose, calcium source and age affect calcium bioavailability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Buffering Capacity of Calcium Levulinate and Other Calcium Salts
For Researchers, Scientists, and Drug Development Professionals
In the formulation of pharmaceutical products, maintaining a stable pH is critical for the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). Buffering agents are key excipients used to control pH, and the selection of an appropriate buffer is a crucial step in drug development. This guide provides a comparative analysis of the buffering capacity of calcium levulinate against other commonly used calcium salts, namely calcium acetate (B1210297) and calcium gluconate. Due to a lack of direct comparative experimental studies in publicly available literature, this guide outlines the theoretical buffering ranges based on the physicochemical properties of these salts and presents a standardized experimental protocol for their quantitative comparison.
Theoretical Buffering Characteristics
The buffering capacity of a salt is determined by the pKa of its corresponding weak acid. The effective buffering range for a weak acid and its conjugate base is generally considered to be pKa ± 1.
This compound: The buffering capacity of this compound is derived from its conjugate acid, levulinic acid. The pKa of levulinic acid is approximately 4.6. This suggests that this compound would be most effective as a buffering agent in the pH range of 3.6 to 5.6.
Calcium Acetate: Calcium acetate's buffering action comes from acetic acid, which has a pKa of about 4.76. This gives calcium acetate an effective buffering range of approximately 3.76 to 5.76. It is often chosen in pharmaceutical formulations for its pH-controlling properties.[1]
Calcium Gluconate: Gluconic acid, the conjugate acid of calcium gluconate, has a pKa of around 3.86.[2] Therefore, calcium gluconate is expected to exhibit its optimal buffering capacity in the pH range of 2.86 to 4.86.
Quantitative Comparison of Buffering Capacity
| Salt | Conjugate Acid | pKa of Conjugate Acid | Theoretical Buffering Range (pH) | Experimentally Determined Buffering Capacity (mmol/L/pH unit) |
| This compound | Levulinic Acid | 4.6 | 3.6 - 5.6 | Data not available |
| Calcium Acetate | Acetic Acid | 4.76 | 3.76 - 5.76 | Data not available |
| Calcium Gluconate | Gluconic Acid | 3.86 | 2.86 - 4.86 | Data not available |
Experimental Protocol for Determining Buffering Capacity
To quantitatively compare the buffering capacity of these calcium salts, a standardized acid-base titration method should be employed.[1][3][4][5] This protocol outlines the steps to determine the buffer capacity, defined as the amount of acid or base required to change the pH of a solution by one unit.
1. Materials and Equipment:
-
This compound, calcium acetate, calcium gluconate
-
Deionized water
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burettes (50 mL)
-
Volumetric flasks (100 mL)
-
Beakers (250 mL)
2. Preparation of Salt Solutions:
-
Prepare 0.1 M solutions of this compound, calcium acetate, and calcium gluconate in deionized water.
-
For each salt, accurately weigh the appropriate amount and dissolve it in a 100 mL volumetric flask, bringing it to volume with deionized water.
3. Titration Procedure:
-
Pipette 50 mL of one of the prepared salt solutions into a 250 mL beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Record the initial pH of the solution.
-
Fill a burette with the standardized 0.1 M HCl solution.
-
Add the HCl solution in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.
-
Continue the titration until the pH has dropped by at least two units from the initial pH.
-
Repeat the titration for the same salt solution using 0.1 M NaOH to determine the buffering capacity against a base, continuing until the pH has risen by at least two units.
-
Repeat the entire procedure for the other calcium salt solutions.
4. Calculation of Buffering Capacity (β): The buffering capacity can be calculated using the following formula: β = (moles of H⁺ or OH⁻ added) / (ΔpH * Volume of buffer in L)
A titration curve should be plotted (pH vs. volume of titrant added) for each salt. The buffering capacity is highest in the region of the curve where the pH changes the least upon addition of acid or base.
Visualizations
The following diagrams illustrate the experimental workflow for determining buffering capacity and a simplified representation of a relevant physiological pathway.
Caption: Experimental workflow for determining and comparing buffering capacity.
Caption: Simplified pathway of pH-dependent intestinal calcium absorption.
Relevance of Buffering Capacity to Calcium Absorption
The absorption of calcium from the intestine is a pH-dependent process.[6][7] An acidic environment in the stomach and upper small intestine promotes the dissolution and ionization of calcium salts, which is a prerequisite for their absorption.[6] While the buffering capacity of a calcium salt itself may not directly influence the signaling pathways of calcium absorption within the enterocytes, it can affect the local pH environment in the gastrointestinal tract. A calcium salt with buffering capacity in the acidic range could potentially help maintain a lower pH in its microenvironment, thereby promoting its own solubility and the availability of ionized calcium for absorption through channels like TRPV6.[6]
Conclusion
While direct experimental data comparing the buffering capacity of this compound to other calcium salts is limited, a theoretical understanding based on the pKa of their conjugate acids provides valuable insight for formulation scientists. This compound, with a pKa of 4.6 for levulinic acid, is expected to be an effective buffer in the pH range of 3.6 to 5.6. This positions it similarly to calcium acetate and slightly differently from calcium gluconate. To obtain definitive comparative data, the outlined experimental protocol for acid-base titration should be performed. The choice of a particular calcium salt as a buffering agent should be guided by the desired pH of the formulation, the pKa of the salt, and its compatibility with the API and other excipients. Further research into the direct impact of the buffering capacity of these salts on the gastrointestinal microenvironment and subsequent calcium bioavailability is warranted.
References
- 1. testinglab.com [testinglab.com]
- 2. benchchem.com [benchchem.com]
- 3. med.libretexts.org [med.libretexts.org]
- 4. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. Molecular aspects of intestinal calcium absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "The role of gastric pH and bicarbonate secretion in intestinal absorpt" by Sandra L Goss [digitalcommons.lib.uconn.edu]
A Comparative Guide to Calcium Levulinate and Other Levulinic Acid Salts as Biofuel Precursors
For Researchers, Scientists, and Drug Development Professionals
The transition towards sustainable energy sources has positioned biomass-derived platform molecules at the forefront of chemical research. Levulinic acid, recognized by the U.S. Department of Energy as a key value-added chemical from biomass, and its derivatives are central to the development of next-generation biofuels.[1] Among these, levulinic acid salts, such as calcium levulinate, offer distinct advantages as stable, solid intermediates for biofuel synthesis. This guide provides an objective comparison of the performance of this compound against other levulinic acid salts as precursors for biofuels, supported by experimental data and detailed methodologies.
From Levulinate Salts to Biofuels: The Chemical Pathway
The primary route for converting levulinate salts into valuable biofuel precursors involves their transformation into γ-valerolactone (GVL). GVL is a versatile platform molecule with applications as a fuel additive and a precursor to other hydrocarbon fuels. The conversion of a levulinate salt, such as this compound, to GVL is conceptually a two-step process:
-
Protonation: The levulinate anion is protonated to form levulinic acid.
-
Hydrogenation and Cyclization: The resulting levulinic acid undergoes catalytic hydrogenation of the ketone group to form 4-hydroxypentanoic acid, which then readily undergoes intramolecular esterification (lactonization) to yield GVL.
The choice of catalyst is crucial for achieving high yields and selectivity in this transformation. Both homogeneous and heterogeneous catalysts have been extensively studied for the conversion of levulinic acid and its esters to GVL.[1]
dot```dot graph "Reaction_Pathway" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal"];
"Calcium_Levulinate" [label="this compound", fillcolor="#FBBC05"]; "Protonation" [label="Protonation\n(Acidic Conditions)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Levulinic_Acid" [label="Levulinic Acid", fillcolor="#EA4335"]; "Hydrogenation" [label="Catalytic Hydrogenation\n(e.g., Ru/C, H2)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Intermediate" [label="4-Hydroxypentanoic Acid", style=dashed]; "GVL" [label="γ-Valerolactone (GVL)\n(Biofuel Precursor)", fillcolor="#34A853"]; "Lactonization" [label="Intramolecular\nEsterification", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
"Calcium_Levulinate" -> "Protonation" [label="+ 2H+"]; "Protonation" -> "Levulinic_Acid" [label="- Ca2+"]; "Levulinic_Acid" -> "Hydrogenation"; "Hydrogenation" -> "Intermediate"; "Intermediate" -> "Lactonization"; "Lactonization" -> "GVL"; }
Caption: Experimental Workflow for GVL Production.
Conclusion
This compound stands out as a promising, stable, and solid precursor for the production of biofuels such as γ-valerolactone. While direct, quantitative comparisons with other levulinic acid salts are not extensively documented, the inherent properties of this compound and the potential catalytic role of the calcium cation suggest it is a strong candidate for further research and development in the biorefinery sector. The extensive research on the catalytic conversion of levulinic acid and its esters provides a solid foundation for optimizing the transformation of levulinate salts into next-generation biofuels. Future research should focus on direct comparative studies of various levulinate salts to fully elucidate the impact of the cation on reaction kinetics and overall process efficiency.
References
Validation of the Iodoform Test for Identifying Calcium Levulinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the iodoform (B1672029) test for the identification of calcium levulinate against other common analytical methods. The information presented is supported by established chemical principles and data from pharmacopeial monographs and analytical studies.
Introduction to this compound and the Iodoform Test
This compound (calcium 4-oxopentanoate) is a calcium salt of levulinic acid.[1][2] Levulinic acid is a methyl ketone, containing the characteristic CH₃CO- group.[3] The iodoform test is a classic chemical test used to identify the presence of methyl ketones or compounds that can be oxidized to methyl ketones.[4][5] The reaction of a methyl ketone with iodine in the presence of a base produces a pale yellow precipitate of iodoform (triiodomethane), which has a characteristic "antiseptic" smell.[5][6] Given the structure of its anion, this compound is expected to give a positive iodoform test, a fact that is utilized in its official identification in pharmacopeias.[7][8]
Comparative Analysis of Identification Methods
The identification of this compound can be performed using various analytical techniques. This section compares the iodoform test with other common methods based on their principle, specificity, and qualitative performance.
| Method | Principle | Observation for Positive Identification | Specificity | Remarks |
| Iodoform Test | Haloform reaction of the methyl ketone group with iodine and a base. | Formation of a pale yellow precipitate (iodoform).[5] | Specific for methyl ketones and compounds oxidizable to methyl ketones (e.g., ethanol, certain secondary alcohols).[4] | Simple, cost-effective, and officially recognized in pharmacopeias for this compound identification.[7][8] |
| 2,4-Dinitrophenylhydrazine (2,4-DNPH) Test | Condensation reaction with the carbonyl group to form a hydrazone. | Formation of a yellow, orange, or red precipitate.[9] | General test for aldehydes and ketones.[9] | Highly reliable for detecting the carbonyl group but not specific to methyl ketones. |
| Thin-Layer Chromatography (TLC) | Differential partitioning of the analyte between a stationary and a mobile phase. | The principal spot in the chromatogram of the test solution corresponds in position, color, and size to the principal spot in the chromatogram of a reference standard. | Specificity depends on the chromatographic conditions (stationary phase, mobile phase, and detection method). | A versatile and widely used separation technique for both identification and purity assessment. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's functional groups. | The IR absorption spectrum of the sample corresponds to that of a reference standard of this compound. | Highly specific, providing a molecular "fingerprint". | A powerful technique for structural elucidation and identification. |
Experimental Protocols
Iodoform Test for this compound (as per USP)
Objective: To confirm the presence of the methyl ketone group in this compound.
Reagents:
-
1 N Sodium Hydroxide (B78521)
-
Iodine Test Solution (Iodine TS)
Procedure:
-
Prepare a sample solution by dissolving 0.5 g of this compound in 5 mL of water.
-
Add 5 mL of 1 N sodium hydroxide to the sample solution.
-
Filter the solution.
-
To the filtrate, add 5 mL of Iodine TS.
-
Observation: A precipitate of iodoform is produced, confirming a positive result.[7][8]
Alternative Identification Methods
Objective: To detect the presence of the carbonyl group in this compound.
Reagents:
-
2,4-Dinitrophenylhydrazine reagent (Brady's reagent)
Procedure:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., water or ethanol).
-
Add a few drops of the 2,4-DNPH reagent.
-
Agitate the mixture and observe.
-
Observation: The formation of a yellow to orange-red precipitate indicates the presence of a carbonyl group.[9]
Objective: To identify this compound by comparing its chromatographic behavior with a reference standard.
Materials:
-
TLC plate (e.g., silica (B1680970) gel)
-
Developing chamber
-
Mobile phase (a suitable solvent system)
-
Reference standard of this compound
-
Visualization reagent (if necessary)
Procedure:
-
Prepare a test solution of this compound and a reference solution of the standard at the same concentration.
-
Apply spots of both solutions to the baseline of the TLC plate.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to move up the plate.
-
Remove the plate, mark the solvent front, and dry.
-
Visualize the spots under appropriate conditions (e.g., UV light or by spraying with a suitable reagent).
-
Observation: The principal spot from the test solution should have the same Rf value and appearance as the spot from the reference solution.
Objective: To obtain the infrared spectrum of this compound and compare it with a reference spectrum.
Procedure:
-
Prepare the sample of this compound (e.g., as a KBr pellet or a mull).
-
Record the IR spectrum over the appropriate range (typically 4000-400 cm⁻¹).
-
Observation: The absorption bands in the sample's spectrum should correspond in position and relative intensity to those in the spectrum of a reference standard.
Visualizing the Processes
Iodoform Test Reaction with this compound
Caption: Chemical transformation in the iodoform test of this compound.
Experimental Workflow for Validation
Caption: Logical flow for the identification of this compound.
Comparison of Analytical Methods
Caption: Specificity comparison of identification methods.
Conclusion
The iodoform test is a simple, rapid, and officially recognized method for the qualitative identification of this compound. Its specificity for the methyl ketone group present in the levulinate anion makes it a valuable tool. However, for unambiguous identification and as part of a comprehensive quality control strategy, it is recommended to use the iodoform test in conjunction with other, more specific methods such as Thin-Layer Chromatography or Infrared Spectroscopy, which provide a higher degree of certainty by direct comparison with a reference standard. The 2,4-DNPH test can serve as a general screening for the carbonyl group but lacks the specificity of the other methods for identifying this compound.
References
- 1. US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography - Google Patents [patents.google.com]
- 2. EP3686593A1 - Method for detecting aldehyde and ketone by using thin layer chromatography - Google Patents [patents.google.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Quantitative TLC determination of epimeric ratios of 16-methyl 17-ketone oxidation products of dexamethasone and related drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. quora.com [quora.com]
- 7. firsthope.co.in [firsthope.co.in]
- 8. monad.edu.in [monad.edu.in]
- 9. sparkl.me [sparkl.me]
The Sensory Science of Calcium Fortification: A Comparative Analysis of Calcium Levulinate
For researchers and product developers in the food science and pharmaceutical industries, selecting the optimal calcium source for fortification is a critical decision that balances nutritional goals with consumer acceptance. While numerous calcium salts are available, their inherent taste characteristics can significantly impact the final product's palatability. This guide provides a comparative analysis of the taste profile of calcium levulinate against other common calcium sources, supported by available experimental data and an overview of the underlying sensory mechanisms.
This compound is reported to have a favorable taste profile, often described as neutral or good, with little to no bitterness or off-flavors.[1][2][3] This characteristic makes it a compelling option for fortifying a wide range of food and beverage products without negatively impacting their sensory attributes.
Comparative Taste Profile of Calcium Salts
While direct quantitative sensory panel data comparing this compound to other calcium salts is limited in the available scientific literature, extensive research has been conducted on the taste profiles of alternative calcium sources. This data, summarized in the table below, provides a benchmark for understanding the potential sensory advantages of this compound.
| Calcium Salt | Predominant Taste Characteristics | Bitterness Intensity | Sensory Detection Threshold (in water) | Reference(s) |
| This compound | Neutral, good taste, almost tasteless | Not specified in quantitative studies | Not specified in quantitative studies | [1][2][3] |
| Calcium Chloride | Bitter, salty, sour, metallic, astringent | High | 291 ± 73 mg/L | [4][5][6] |
| Calcium Lactate | Less bitter than calcium chloride, slightly sour | Low to Moderate | 676 ± 186 mg/L | [4][5] |
| Calcium Gluconate | Lowest perceived taste change | Low | 587 ± 131 mg/L | [4][5] |
| Calcium Citrate | - | Not specified in quantitative studies | 2132 mg/100g (in pita bread) | [7] |
| Calcium Carbonate | Can be chalky | Not specified in quantitative studies | 1984 mg/100g (in pita bread) | [7][8] |
| Calcium Sulfate (B86663) | - | Not specified in quantitative studies | 2724 mg/100g (in pita bread) | [7] |
Note: The sensory detection thresholds for calcium citrate, carbonate, and sulfate were determined in a food matrix (pita bread), which can influence taste perception, and are therefore not directly comparable to the thresholds determined in water.
Experimental Protocols for Sensory Analysis
To ensure objective and reliable data in the sensory evaluation of food ingredients, standardized experimental protocols are employed. Two common methods are the Triangle Test and Quantitative Descriptive Analysis (QDA).
Triangle Test
The triangle test is a discriminative method used to determine if a sensory difference exists between two products.[9][10][11]
Objective: To determine if a perceptible difference in taste exists between a control sample and a sample fortified with a calcium salt.
Procedure:
-
Panelist Selection: A panel of trained or consumer panelists is selected. For this type of test, a panel of 15 to 30 individuals is typical.[9]
-
Sample Preparation: Three samples are presented to each panelist, two of which are identical (control) and one is different (test sample with calcium salt). The samples are coded with random three-digit numbers.
-
Presentation: The order of presentation of the three samples is randomized for each panelist to avoid bias.[10]
-
Evaluation: Panelists are instructed to taste each sample and identify the "odd" or different sample.
-
Data Analysis: The number of correct identifications is compared to the number expected by chance (one-third). Statistical analysis (e.g., Chi-squared test) is used to determine if the difference is statistically significant.[10]
Quantitative Descriptive Analysis (QDA)
QDA is a comprehensive method used to identify, describe, and quantify the sensory attributes of a product.[12][13][14]
Objective: To create a detailed sensory profile of a food product fortified with a calcium salt, including the intensity of various taste attributes.
Procedure:
-
Panelist Training: A small panel of 8-15 individuals is extensively trained to develop a consensus vocabulary to describe the sensory attributes of the product (e.g., bitterness, saltiness, chalkiness, aftertaste).[12][14]
-
Attribute Scaling: Panelists are trained to use a line scale (e.g., a 15-cm line anchored with "low" and "high") to rate the intensity of each attribute for each sample.[12]
-
Sample Evaluation: In individual booths, panelists evaluate the samples and rate the intensity of each attribute on the provided scales.
-
Data Analysis: The data from the scales are converted to numerical scores. Statistical analyses, such as Analysis of Variance (ANOVA), are used to determine significant differences in attribute intensities between samples. The results are often visualized in a "spider web" plot to show the complete sensory profile.[15]
The Molecular Basis of Calcium Taste Perception
The taste of calcium is complex and not fully understood, but research indicates the involvement of specific taste receptors and signaling pathways. The primary mechanism is believed to involve G-protein-coupled receptors (GPCRs), including the Calcium-Sensing Receptor (CaSR) and the T1R3 taste receptor.[16][17][18][19]
Calcium-Sensing Receptor (CaSR): The CaSR, present in taste bud cells, is activated by calcium ions.[16][17] This activation is thought to contribute to the "kokumi" sensation, a Japanese term for a rich, full-bodied taste that enhances other basic tastes like sweet, salty, and umami.[16][20]
T1R3 Receptor: The T1R3 receptor, a subunit of the sweet and umami taste receptors, has also been identified as a potential receptor for calcium taste.[18][19] Studies have shown that calcium can activate cells expressing the hT1R3 receptor.[21]
TRPV1 Channel: The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, known for its role in detecting heat and pungency, may also be involved in the perception of metallic and off-tastes associated with some mineral salts.[22]
Conclusion
Based on available qualitative data, this compound presents a highly promising option for food and beverage fortification due to its reported neutral taste profile. While direct quantitative comparisons are not yet available in the scientific literature, the extensive sensory data on alternative calcium salts highlight the significant taste challenges they can present, including bitterness, saltiness, and chalkiness. The favorable sensory characteristics of this compound, combined with its good solubility and stability, position it as a valuable ingredient for developing nutritionally enhanced products that meet consumer sensory expectations. Further quantitative sensory studies directly comparing this compound to other calcium salts would be beneficial to provide a more complete and objective assessment for food scientists and product developers.
References
- 1. This compound | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. globalcalcium.com [globalcalcium.com]
- 3. nbinno.com [nbinno.com]
- 4. Testing for sensory threshold in drinking water with added calcium: a first step towards developing a calcium fortified water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 7. researchgate.net [researchgate.net]
- 8. supplysidesj.com [supplysidesj.com]
- 9. fiveable.me [fiveable.me]
- 10. Triangle Test [sensorysociety.org]
- 11. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 12. Quantitative Descriptive Analysis [sensorysociety.org]
- 13. fiveable.me [fiveable.me]
- 14. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 15. youtube.com [youtube.com]
- 16. Involvement of the Calcium-sensing Receptor in Human Taste Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The calcium-sensing receptor in taste tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Involvement of T1R3 in calcium-magnesium taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. T1R3: a human calcium taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kokumi Substances, Enhancers of Basic Tastes, Induce Responses in Calcium-Sensing Receptor Expressing Taste Cells | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Calcium Levulinate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is a critical aspect of maintaining a safe working environment and adhering to environmental regulations. While calcium levulinate is not classified as a hazardous substance, proper disposal procedures are still necessary to minimize environmental impact and ensure workplace safety. This guide provides essential, step-by-step information for the appropriate management and disposal of this compound waste.
Immediate Safety and Handling Considerations
Prior to disposal, it is imperative to handle this compound with care, following standard laboratory safety protocols. Personal protective equipment (PPE), including safety glasses and gloves, should be worn. In the case of a spill, the solid material should be swept up, avoiding dust formation, and placed into a suitable, closed container for disposal.[1][2] It is crucial to prevent the chemical from entering drains or water sources.[2][3][4]
A summary of key safety and handling information is provided in the table below.
| Parameter | Information | Source |
| Hazard Classification | Not classified as a hazardous substance | [2][5] |
| Primary Routes of Exposure | Inhalation of dust, skin contact, eye contact | [2] |
| Personal Protective Equipment | Safety glasses, gloves | [2] |
| Spill Response | Sweep up solid material, avoid generating dust, collect in a sealed container for disposal | [1][2] |
| Environmental Precautions | Do not allow to enter drains, soil, or water sources | [2][3][4] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed in accordance with general principles for non-hazardous laboratory chemical waste.[6][7][8] The primary goal is to ensure that the waste is collected, stored, and transferred to a licensed disposal facility in a safe and compliant manner.
1. Waste Identification and Segregation:
-
Clearly identify the waste as "this compound."
-
Although not classified as hazardous, it is good practice to segregate it from other chemical waste streams to avoid unintended reactions.[7]
2. Container Selection and Labeling:
-
Select a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[9]
-
Label the container clearly with the full chemical name: "this compound Waste." Do not use abbreviations.[7][9]
-
Include the date when the waste was first added to the container.[7]
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area.[9]
-
Ensure the storage area is away from incompatible materials.[10]
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[6]
-
Provide the waste manifest with the full chemical name and quantity.
5. Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with water.[9] The rinsate should be collected and treated as chemical waste. Following this, the container can typically be disposed of in the regular trash, after removing or defacing the label.[9]
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the disposal of this compound.
Quantitative Data and Experimental Protocols
It is important to note that specific quantitative disposal limits for this compound are generally not available, as it is not a regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] Disposal of non-hazardous chemical waste is primarily governed by state and local regulations, which typically do not set specific quantitative limits for individual non-hazardous compounds.[11][12][13]
Similarly, detailed experimental protocols for the disposal of this compound are not found in publicly available literature. The standard procedure, as outlined above, is based on established best practices for the management of non-hazardous laboratory chemical waste. The emphasis is on containment and professional disposal rather than on-site treatment or neutralization.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their institutions.
References
- 1. This compound EP IP BP USP Grade n Pure Manufacturers, SDS [mubychem.com]
- 2. This compound SDS of Suppliers [pharmacopeia.in]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hazardous vs. Non-Hazardous Waste | VLS Environmental Services [vlses.com]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 13. mcfenvironmental.com [mcfenvironmental.com]
Personal protective equipment for handling Calcium levulinate
Essential Safety and Handling Guide for Calcium Levulinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for maintaining a safe research environment.
This compound is generally not classified as a hazardous substance; however, it can cause mild skin and eye irritation.[1][2] Following proper handling procedures is essential to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound, particularly in its powder form, to prevent direct contact and inhalation.[1]
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[3][4] | To protect against dust particles or splashes that may cause eye irritation.[1][2][4] |
| Skin Protection | A standard lab coat or other suitable protective clothing should be worn.[1] Chemical-resistant gloves (e.g., nitrile) are also necessary.[1][3] | To prevent skin contact which may lead to mild irritation.[1][2][4] |
| Respiratory Protection | A dust respirator or an approved/certified respirator should be used, especially in cases of insufficient ventilation or dust generation.[1][5] | To avoid inhalation of dust particles that could cause respiratory irritation.[1][4][5] |
Handling and Storage Protocols
Proper handling and storage of this compound are critical to maintain its integrity and prevent accidental exposure.
Handling:
-
Ensure adequate ventilation in the handling area, using local exhaust ventilation if necessary to control airborne dust.[1][5]
-
Avoid direct contact with skin and eyes, and prevent inhalation of dust.[1][4]
-
Wash hands thoroughly with soap and water after handling the substance.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep the container tightly closed to prevent contamination and moisture absorption.[1][4]
-
Store away from heat, sparks, and open flames as it may be combustible at high temperatures.[1][2][4]
-
Avoid storing with incompatible materials such as strong oxidizing agents.[4]
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed.
Spill Response:
-
Ventilate the Area: Immediately ensure the area of the spill is well-ventilated.[1][5]
-
Wear Appropriate PPE: Before cleaning, equip yourself with the recommended personal protective equipment.
-
Contain the Spill: For small spills, use appropriate tools to carefully place the solid material into a suitable container for waste disposal.[1][2] For larger spills, cover the material with an inert, non-combustible absorbent material like sand or earth before collection.[1][2]
-
Clean the Area: After the material has been collected, clean the contaminated surface with water.[1][2]
-
Dispose of Waste: Place all contaminated materials, including absorbents and cleaning supplies, into a labeled, sealed container for disposal.
Disposal:
-
Waste must be disposed of in accordance with all applicable local, state, and federal regulations.[1]
-
Do not allow the product to enter drains, soil, or water sources.[1][4]
Emergency First Aid
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][4]
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. If large quantities are ingested, contact a physician immediately.[1][4]
Procedural Workflow
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. This compound SDS of Suppliers [pharmacopeia.in]
- 2. This compound EP IP BP USP Grade n Pure Manufacturers, SDS [mubychem.com]
- 3. echemi.com [echemi.com]
- 4. This compound SDS GHS MSDS of Manufacturers [calciumdobesilate.com]
- 5. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
